Product packaging for (3-Fluoro-oxetan-3-ylmethyl)methylamine(Cat. No.:CAS No. 1416323-10-8)

(3-Fluoro-oxetan-3-ylmethyl)methylamine

Cat. No.: B1403809
CAS No.: 1416323-10-8
M. Wt: 119.14 g/mol
InChI Key: ROICACOSFXBKRY-UHFFFAOYSA-N
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Description

(3-Fluoro-oxetan-3-ylmethyl)methylamine is a useful research compound. Its molecular formula is C5H10FNO and its molecular weight is 119.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10FNO B1403809 (3-Fluoro-oxetan-3-ylmethyl)methylamine CAS No. 1416323-10-8

Properties

IUPAC Name

1-(3-fluorooxetan-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c1-7-2-5(6)3-8-4-5/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROICACOSFXBKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(COC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Fluoro-oxetan-3-ylmethyl)methylamine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of (3-Fluoro-oxetan-3-ylmethyl)methylamine

Abstract

The oxetane motif is of growing importance in medicinal chemistry, valued for its ability to serve as a polar, metabolically stable, and synthetically tractable isostere for other functional groups. The introduction of fluorine to the oxetane ring, as in this compound, further modulates physicochemical properties such as lipophilicity and basicity, making it a desirable building block in drug discovery. However, the unique stereoelectronic properties of the fluoro-oxetane moiety necessitate a rigorous and multi-faceted approach to its structural characterization. This guide provides a comprehensive framework for the unambiguous structure elucidation of this compound, leveraging a suite of modern analytical techniques. We detail the rationale behind experimental choices, present step-by-step protocols, and demonstrate how the integration of data from mass spectrometry, multi-nuclear NMR, and infrared spectroscopy leads to a self-validating and conclusive structural assignment.

Introduction: The Strategic Value of the Fluoro-Oxetane Moiety

The 3-fluoro-oxetane ring is a privileged structural motif in modern drug design. Its incorporation into a molecule can lead to improved metabolic stability, enhanced binding affinity, and favorable alterations in pKa, all of which are critical parameters in optimizing drug candidates. The target molecule, this compound, combines this valuable ring system with a primary amine, a key functional group for further chemical elaboration and for mediating interactions with biological targets.

Given the subtle yet significant impact of fluorine on electronic and steric environments, verifying the precise structure—including the location of the fluorine atom and the connectivity of the methylamine side chain—is of paramount importance. Any ambiguity could lead to erroneous structure-activity relationship (SAR) interpretations and wasted resources in the drug development pipeline. This guide, therefore, outlines a systematic and robust workflow for the definitive characterization of this novel building block.

Analytical Workflow: A Multi-Technique Strategy

The cornerstone of modern structure elucidation is the synergistic use of multiple analytical techniques. No single method provides all the necessary information, but together they offer a complete picture of the molecular architecture. Our strategy relies on three pillars: Mass Spectrometry (MS) to determine molecular mass and formula, Nuclear Magnetic Resonance (NMR) spectroscopy to map the covalent framework, and Infrared (IR) spectroscopy to identify key functional groups.

G cluster_0 Overall Structure Elucidation Workflow cluster_1 NMR Suite Synthesis Hypothetical Synthesis & Purification Purity Purity Assessment (HPLC-UV/MS) Synthesis->Purity Crude Product MS Mass Spectrometry (HRMS) Purity->MS Verified Purity >95% NMR NMR Spectroscopy Purity->NMR IR Infrared (IR) Spectroscopy Purity->IR Integration Data Integration & Final Structure Confirmation MS->Integration Molecular Formula NMR->Integration Connectivity & 3D Structure NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) NMR->NMR_1D IR->Integration Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Resolve Ambiguities

Figure 1: A comprehensive workflow for the structure elucidation of this compound, emphasizing the integration of multiple analytical techniques for a conclusive result.

Mass Spectrometry: Determining the Molecular Blueprint

3.1. Rationale

High-Resolution Mass Spectrometry (HRMS) is the first-line technique for any newly synthesized compound. Its primary role is to provide an extremely accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. This is a critical validation step that confirms the elemental composition of the molecule.

3.2. Expected Results

The molecular formula for this compound is C₅H₁₀FNO.

  • Calculated Exact Mass: 119.0746 g/mol

  • Expected Ionization: Using electrospray ionization (ESI) in positive mode, the expected ion would be the protonated species [M+H]⁺.

  • Expected [M+H]⁺: 120.0824 m/z

An experimentally observed mass within a narrow tolerance (typically < 5 ppm) of the calculated value provides high confidence in the molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₅H₁₀FNO
Exact Mass (M)119.0746
Ionization ModeESI Positive
Observed Ion [M+H]⁺120.0824
Required Mass Accuracy< 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. For this specific compound, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Oxetane Protons (CH₂): The four protons on the oxetane ring are diastereotopic due to the adjacent stereocenter created by the fluorine atom. They are expected to appear as complex multiplets, likely in the range of 4.5-5.0 ppm. The geminal and vicinal couplings, including couplings to fluorine, will contribute to this complexity.

  • Methylene Protons (CH₂N): The two protons of the methylene bridge adjacent to the nitrogen are also expected to be diastereotopic and will likely show coupling to the nearby fluorine atom (²JHF), appearing as a doublet of doublets or a more complex multiplet around 3.0-3.5 ppm.

  • Methyl Protons (CH₃): The methyl group on the nitrogen will appear as a singlet around 2.4-2.6 ppm, though it may show a small long-range coupling to the N-H proton.

  • Amine Proton (NH): This proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

4.2. ¹⁹F NMR Spectroscopy

Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum is a simple yet powerful experiment.

  • Expected Signal: A single resonance is expected. Its chemical shift will be highly informative. For a tertiary alkyl fluoride, this is often in the range of -170 to -190 ppm (relative to CFCl₃).

  • Coupling Information: The signal may appear as a multiplet due to couplings to the adjacent protons on the oxetane ring and the methylene bridge. This provides direct evidence of the fluorine's location.

4.3. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The key feature will be the large one-bond carbon-fluorine coupling (¹JCF).

  • Quaternary Carbon (C-F): This carbon will show the most significant effect from the fluorine atom. It is expected to appear as a doublet with a very large coupling constant (¹JCF ≈ 180-250 Hz) in the range of 90-100 ppm.

  • Oxetane Carbons (CH₂O): The two equivalent methylene carbons attached to the oxygen will also be split into doublets due to two-bond coupling with fluorine (²JCF ≈ 20-30 Hz). They are expected around 75-85 ppm.

  • Methylene Carbon (CH₂N): This carbon will also exhibit a two-bond coupling to fluorine (²JCF ≈ 15-25 Hz) and will likely resonate around 50-60 ppm.

  • Methyl Carbon (CH₃): The methyl carbon should appear as a singlet around 35-45 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings

Atom(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Couplings
CH ₂-O~4.5 - 5.0 (m)~75 - 85 (d)²JCF, ²JHH, ³JHH, ³JHF
C -F-~90 - 100 (d)¹JCF (large)
C H₂-N~3.0 - 3.5 (m)~50 - 60 (d)²JHF, ²JHH, ³JHH
N-H broad singlet--
N-CH~2.4 - 2.6 (s)~35 - 45 (s)-

(d = doublet, s = singlet, m = multiplet)

4.4. 2D NMR for Unambiguous Connectivity

While 1D NMR provides a wealth of information, 2D NMR experiments are required to piece the puzzle together definitively.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will be crucial for tracing the proton connectivity within the oxetane ring and confirming the relationship between the ring protons and the methylene bridge protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is the most reliable way to assign the carbon resonances based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that would confirm the structure are:

    • Correlation from the protons of the CH₂ N group to the quaternary C -F carbon.

    • Correlation from the protons of the CH₂ N group to the C H₃ carbon.

    • Correlations from the oxetane ring protons to the quaternary C -F carbon and the CH₂ N carbon.

G Figure 2: Key HMBC correlations confirming connectivity. Cq C-F (δC ~95 ppm) CH2N CH₂-N (δH ~3.2 ppm) CH2O CH₂-O (δH ~4.7 ppm) CH2N->Cq ³J CH3 CH₃ (δH ~2.5 ppm) CH2N->CH3 ³J CH2O->Cq ²J CH2O->CH2N ³J

Figure 2: A diagram illustrating the key expected HMBC correlations that would unambiguously confirm the connectivity between the methylamine side chain and the 3-fluoro-oxetanone core.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups.

  • N-H Stretch: A moderate to weak absorption is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

  • C-O Stretch: A strong, characteristic absorption for the oxetane ether linkage is expected in the 1150-1050 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1100-1000 cm⁻¹ region. This may overlap with the C-O stretch, but the intensity of this region will be a key indicator.

Experimental Protocols

6.1. Protocol for High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Method: Infuse the sample directly or via LC injection. Acquire data in positive ion mode (ESI+).

  • Data Analysis: Determine the m/z of the most abundant ion. Use the instrument software to calculate the elemental composition and compare the measured mass to the theoretical mass for [C₅H₁₀FNO + H]⁺. The mass error should be less than 5 ppm.

6.2. Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard ¹H spectrum. Integrate all peaks and assign chemical shifts.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • ¹⁹F NMR: Acquire a standard proton-decoupled ¹⁹F spectrum.

  • 2D NMR (COSY, HSQC, HMBC): Run standard gradient-selected 2D experiments. Optimize acquisition and processing parameters according to the manufacturer's recommendations.

  • Data Analysis: Use NMR processing software to analyze the 1D and 2D spectra. Use the HSQC to assign carbons, the COSY to establish proton-proton networks, and the HMBC to piece together the final molecular skeleton.

Conclusion

The structural elucidation of this compound is a clear example of the necessity for a rigorous, multi-technique analytical approach in modern chemical research. While its structure may seem simple at first glance, the potential for isomeric impurities and the subtle electronic effects of the fluoro-oxetane moiety demand an unambiguous and thorough characterization. By integrating the precise mass and formula from HRMS, the detailed connectivity map from a suite of NMR experiments, and the functional group confirmation from IR spectroscopy, researchers can have absolute confidence in the structure of this valuable building block. This confidence is the bedrock upon which successful drug discovery programs are built.

An In-depth Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectral Data of (3-Fluoro-oxetan-3-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra for the novel compound (3-Fluoro-oxetan-3-ylmethyl)methylamine. As direct empirical data for this specific molecule is not publicly available, this document synthesizes foundational NMR principles and spectral data from analogous chemical structures to construct a reliable, in-depth forecast of its key spectral features. We will delve into the theoretical underpinnings of chemical shifts (δ), spin-spin coupling constants (J-values), and signal multiplicities. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering a robust framework for the structural verification and analysis of this and similar fluorinated oxetane derivatives.

Introduction: The Structural Significance of Fluorinated Oxetanes

The oxetane ring is a valuable four-membered heterocyclic motif in modern medicinal chemistry. Its incorporation into drug candidates can modulate critical physicochemical properties such as solubility, metabolic stability, and lipophilicity. The introduction of a fluorine atom, particularly on a quaternary center as in this compound, imparts unique conformational constraints and electronic properties. Fluorine's high electronegativity and the steric demand of the aminomethyl substituent create a distinct and complex stereoelectronic environment.

NMR spectroscopy is the quintessential tool for the unambiguous structural elucidation of such complex organic molecules. The presence of the magnetically active ¹⁹F nucleus, in addition to ¹H, provides a powerful dual-probe system for detailed structural analysis.[1][2] This guide will systematically deconstruct the molecule to predict the chemical shifts and coupling patterns that define its NMR fingerprint.

Experimental Protocols: Acquiring High-Fidelity NMR Spectra

To obtain high-quality spectra for this compound, a standardized and rigorous experimental approach is paramount. The following protocols represent a self-validating system for ensuring data accuracy and reproducibility.

Sample Preparation
  • Solvent Selection : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its common usage and ability to dissolve a wide range of organic compounds. For studies involving the amine (N-H) proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to slow down proton exchange.

  • Internal Standard : For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the CDCl₃ solution, which is defined as 0.00 ppm for ¹H NMR. For ¹⁹F NMR, an external or internal reference such as trichlorofluoromethane (CFCl₃) at 0.00 ppm or hexafluorobenzene (C₆F₆) at -164.9 ppm can be used.[2][3]

  • Filtration : To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters (400 MHz Spectrometer)

The following are recommended starting parameters, which should be optimized for the specific instrument and sample.[4][5]

Parameter¹H NMR Specification¹⁹F NMR SpecificationRationale
Pulse Program zg30 or zgesgp (with solvent suppression)zgfhigqn (¹H-decoupled)[6]Standard single-pulse excitation is sufficient for ¹H. Inverse-gated ¹H decoupling for ¹⁹F simplifies the spectrum to singlets/multiplets arising only from F-F coupling (not present here), improving signal-to-noise and simplifying analysis.[5][7]
Spectral Width 12 ppm (centered around 5 ppm)250 ppm (centered around -150 ppm)The wide chemical shift range of ¹⁹F necessitates a broader spectral window to ensure all signals are captured.[8][9]
Acquisition Time 2-4 seconds1-2 secondsBalances resolution with experiment time.
Relaxation Delay (D1) 2-5 seconds5-10 secondsA longer delay, particularly for ¹⁹F, ensures full relaxation of nuclei, which is crucial for accurate signal integration.[10]
Number of Scans 8-1632-64The lower gyromagnetic ratio and wider chemical shift range of ¹⁹F often require more scans to achieve a comparable signal-to-noise ratio to ¹H.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The structure of this compound presents five distinct proton environments. The analysis must account for diastereotopicity in the oxetane ring and complex spin-spin coupling with the fluorine atom.

Summary of Predicted ¹H Signals
Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
Hₐ (Oxetane CH₂)~4.7 - 4.9Doublet of Doublets (dd)²J(Ha-Hb) ≈ 7-9 Hz, ³J(Ha-F) ≈ 2-4 Hz2H
Hₑ (Oxetane CH₂)~4.5 - 4.7Doublet of Doublets (dd)²J(Hb-Ha) ≈ 7-9 Hz, ³J(Hb-F) ≈ 20-25 Hz2H
Hₙ (Aminomethyl CH₂)~2.9 - 3.1Doublet (d)³J(Hn-F) ≈ 20-25 Hz2H
Hₘ (N-Methyl CH₃)~2.4 - 2.6Singlet (s)-3H
Hₙ₋ₕ (Amine NH)~1.0 - 3.0Broad Singlet (br s)-1H
Detailed Signal Analysis
  • Oxetane Protons (Hₐ, Hₑ) : The four protons on the oxetane ring are chemically equivalent in pairs but magnetically non-equivalent due to their relationship to the fluorine atom. The protons on C2 and C4 are diastereotopic.

    • The typical chemical shift for oxetane protons is around 4.65 ppm for those adjacent to the oxygen and 2.61 ppm for the other methylene protons.[11] The fluorine atom's electron-withdrawing effect will deshield all ring protons, shifting them downfield.

    • These protons will appear as two distinct signals, each integrating to 2H.

    • Each signal will be a doublet of doublets. The splitting arises from geminal coupling to the other proton on the same carbon (²J(H-H)) and vicinal coupling to the fluorine atom (³J(H-F)).

    • The magnitude of ³J(H-F) coupling is highly dependent on the dihedral angle (Karplus relationship). One proton (likely Hₑ, with a smaller dihedral angle to F) will exhibit a large coupling constant (20-25 Hz), while the other (Hₐ, with a larger angle) will show a smaller coupling (2-4 Hz).[12]

  • Aminomethyl Protons (Hₙ) : These two protons are adjacent to the nitrogen and three bonds away from the fluorine atom.

    • Their base chemical shift is expected around 2.7-2.9 ppm.[13]

    • They will be split into a doublet by the fluorine atom due to a significant ³J(H-F) coupling, predicted to be in the range of 20-25 Hz.[12]

  • N-Methyl Protons (Hₘ) : This signal will be the most straightforward.

    • It is expected to appear as a sharp singlet in the range of 2.4-2.6 ppm, consistent with typical N-methyl groups.[14][15]

  • Amine Proton (Hₙ₋ₕ) : The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature.[16]

    • It will appear as a broad singlet and may be difficult to observe.[17]

    • A D₂O exchange experiment can confirm its identity; upon adding a drop of D₂O and reshaking the NMR tube, the N-H signal will disappear.[14]

Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃, ¹H-Decoupled)

The ¹⁹F spectrum provides a direct window into the electronic environment of the fluorine atom. While a ¹H-coupled spectrum would be exceedingly complex, a ¹H-decoupled spectrum simplifies the analysis significantly.

Summary of Predicted ¹⁹F Signal
Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
C-F ~ -140 to -160Singlet-
Detailed Signal Analysis
  • Chemical Shift : The ¹⁹F chemical shift is highly sensitive to its environment. For a fluorine atom on a tertiary alkyl carbon within a strained ring, the chemical shift is predicted to be significantly upfield relative to the CFCl₃ standard.[9][18] The range of -140 to -160 ppm is a reasoned estimate based on data for similar fluoroalkanes.[18]

  • Multiplicity (¹H-Decoupled) : In a ¹H-decoupled experiment, all couplings to protons are removed. Since there are no other fluorine atoms in the molecule, the signal will appear as a sharp singlet .

  • Multiplicity (¹H-Coupled) : If the spectrum were acquired without proton decoupling, the ¹⁹F signal would be a complex multiplet. It would be split by the four oxetane protons (two different ³J(F-H) values) and the two aminomethyl protons (one ³J(F-H) value). The theoretical multiplicity would be a triplet of triplets of triplets, though in practice, overlapping lines would likely result in an unresolvable complex multiplet. This complexity underscores the utility of ¹H-decoupled ¹⁹F experiments for initial analysis.[19]

Visualization of Key Structural Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the intramolecular interactions governing the NMR spectra.

G cluster_workflow NMR Analysis Workflow Sample Sample Preparation (Analyte + CDCl3 + TMS) Acq1H Acquire 1D ¹H Spectrum (400 MHz, zgesgp) Sample->Acq1H Acq19F Acquire 1D ¹⁹F Spectrum (376 MHz, zgfhigqn, ¹H-decoupled) Sample->Acq19F Process Data Processing (Fourier Transform, Phasing, Baseline Correction) Acq1H->Process Acq19F->Process Analysis Spectral Analysis (Assign Shifts, Multiplicities, J-couplings) Process->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Experimental workflow for NMR data acquisition and analysis.

Caption: Predicted through-bond J-coupling pathways to the ¹⁹F nucleus.

Conclusion

This guide presents a detailed, predictive framework for the ¹H and ¹⁹F NMR spectra of this compound. The key predictive features are the diastereotopic oxetane protons, which appear as two distinct doublets of doublets due to geminal H-H and vicinal H-F coupling, and a characteristic doublet for the aminomethyl protons, also arising from a strong three-bond coupling to fluorine. The ¹⁹F spectrum is anticipated to show a single, sharp peak in a ¹H-decoupled experiment. These predictions, grounded in established NMR principles and data from analogous structures, provide a robust template for any researcher synthesizing or working with this compound, enabling confident and accurate structural verification. Further confirmation of these assignments could be achieved through 2D NMR experiments such as COSY (H-H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

References

An In-depth Technical Guide to (3-Fluoro-oxetan-3-ylmethyl)methylamine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Oxetanes in Modern Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a range of pharmacokinetic and physicochemical properties.[1] Among the various fluorinated motifs, 3-substituted fluorinated oxetanes have garnered significant attention for their unique ability to act as bioisosteres for commonly used functional groups, such as gem-dimethyl or carbonyl groups.[2] The introduction of the strained oxetane ring, coupled with the high electronegativity of fluorine, can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[2] (3-Fluoro-oxetan-3-ylmethyl)methylamine stands as a key building block in this class, offering a synthetically accessible scaffold for the development of novel therapeutics. This guide provides an in-depth technical overview of its properties, commercial availability, synthesis, and applications in drug discovery.

Physicochemical Properties and Structural Attributes

This compound, with the CAS number 1416323-10-8, possesses a unique combination of structural features that make it an attractive component in drug design.[3] The presence of the fluorine atom at the 3-position of the oxetane ring significantly impacts the molecule's electronic properties and basicity.

PropertyValueSource
CAS Number 1416323-10-8[3][4]
Molecular Formula C5H10FNOChemicalBook
Molecular Weight 119.14 g/mol ChemicalBook
Appearance Not specified, likely a liquidGeneral chemical intuition
Boiling Point Not specified
Density Not specified
Solubility Expected to have improved aqueous solubility compared to non-fluorinated analogs[2]
pKa The presence of the oxetane is known to reduce the basicity (pKa) of the amine group compared to acyclic or other cycloalkane-substituted amines. Fluorination further decreases the pKa.[5][6]

The key structural attributes of this compound and their implications in drug design are visualized in the diagram below.

G cluster_molecule This compound cluster_properties Key Physicochemical & Medicinal Chemistry Attributes mol C₅H₁₀FNO p1 Reduced Basicity (pKa) of the Amine mol->p1 Oxetane & Fluorine Inductive Effect p2 Enhanced Metabolic Stability mol->p2 Blocking of Metabolic Oxidation Sites p3 Improved Aqueous Solubility mol->p3 Polar Oxetane Ring p4 Bioisosteric Replacement for gem-dimethyl or Carbonyl Groups mol->p4 Similar Spatial Arrangement with Favorable Physicochemical Properties p5 Increased Three-Dimensionality mol->p5 Rigid, Non-planar Four-membered Ring

Caption: Key attributes of this compound.

Commercial Availability

This compound is available from a number of commercial suppliers, primarily catering to the research and development sector. When sourcing this compound, it is crucial to verify the purity and analytical data provided by the supplier.

Table of Commercial Suppliers:

SupplierPurityQuantityNotes
Sigma-Aldrich Not specifiedInquireAvailable through their AChemBlock partner.
AChemBlock 97%InquireProvides some safety information (H and P statements).
Aladdin Scientific min 97%100 mgStates the product is for professional research use only.[1]
Aribo Biotechnology Not specifiedInquirePricing information is available on their website.[7]
ChemicalBook Not specifiedInquireAggregates information from various suppliers.[3][4]
Apollo Scientific Not specifiedInquireProvides a safety data sheet for a related compound, (3-(3-Fluorophenyl)oxetan-3-yl)methylamine.[8]

Synthesis of Fluorinated Oxetanes: A General Overview

The synthesis of 3-substituted oxetanes can be challenging due to the inherent ring strain of the four-membered ring.[9] However, several synthetic strategies have been developed. A recent breakthrough by researchers at the National University of Singapore involves a catalytic transformation of epoxides into fluorinated oxetanes.[7][10][11][12] This method utilizes an inexpensive copper catalyst and offers a novel pathway to this valuable class of molecules.[11]

G cluster_workflow Conceptual Synthetic Workflow start Starting Material (e.g., Oxetan-3-one) step1 Introduction of the Fluoromethyl Group start->step1 e.g., Wittig reaction followed by fluorination step2 Functional Group Interconversion step1->step2 e.g., Reduction of a carbonyl or ester step3 Introduction of the Methylamine Group step2->step3 e.g., Reductive amination or nucleophilic substitution end This compound step3->end

Caption: A conceptual workflow for the synthesis of the target compound.

A more detailed, though still generalized, synthetic approach for 3-substituted oxetane amines involves the following key steps, based on literature precedents for similar structures:[13][14]

Exemplary Protocol for the Synthesis of a 3-Substituted Oxetane Amine (Illustrative):

  • Synthesis of a 3-functionalized oxetane precursor: This could start from a commercially available material like oxetan-3-one. The keto group can be reacted with a suitable nucleophile to introduce the carbon framework that will become the methylamine side chain.

  • Introduction of the amine functionality: The precursor is then converted to the amine. This could be achieved through various standard organic chemistry transformations, such as reductive amination of a corresponding aldehyde or ketone, or through a Curtius or Hofmann rearrangement of a carboxylic acid derivative.

  • N-methylation: The primary amine is then methylated to yield the final N-methylamine product. This is typically achieved using reagents like formaldehyde and a reducing agent (Eschweiler-Clarke reaction) or methyl iodide.

  • Purification: The final product is purified using standard techniques such as column chromatography or distillation.

It is crucial to note that the specific reagents and reaction conditions would need to be optimized for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the (3-Fluoro-oxetan-3-yl)methyl moiety into a drug candidate can offer several advantages, directly addressing common challenges in drug development.

1. Bioisosteric Replacement:

The oxetane ring is a well-established bioisostere for gem-dimethyl and carbonyl groups.[2] This substitution can lead to significant improvements in physicochemical properties without drastically altering the molecule's conformation and binding to its biological target.

2. Modulation of Basicity (pKa):

The basicity of an amine is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target effects (e.g., hERG channel inhibition). The electron-withdrawing nature of the oxetane ring and the fluorine atom reduces the basicity of the methylamine group, which can be highly beneficial in optimizing a drug candidate's overall profile.[6]

3. Enhancement of Metabolic Stability:

Metabolic oxidation is a common pathway for drug clearance. The introduction of fluorine at a potential site of metabolism can block this process, thereby increasing the drug's half-life and bioavailability.[1]

4. Improvement of Aqueous Solubility:

The polar nature of the oxetane ring can enhance the aqueous solubility of a molecule, which is often a limiting factor in drug development.[2]

The logical relationship between the structural features of this compound and its impact on drug properties can be summarized as follows:

G cluster_structure Structural Features cluster_properties Impact on Drug Properties s1 Fluorine Atom p1 Increased Metabolic Stability s1->p1 Blocks Metabolic Oxidation p2 Modulated Basicity (pKa) s1->p2 Inductive Effect p4 Enhanced Binding Affinity (in some cases) s1->p4 Alters Electronic & Conformational Properties s2 Oxetane Ring s2->p2 Inductive Effect p3 Improved Aqueous Solubility s2->p3 Polar Nature s2->p4 Alters Electronic & Conformational Properties s3 Methylamine Group s3->p2 Basic Center

Caption: Structure-property relationships for drug design.

Safety and Handling

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard and precautionary statements for a similar compound include warnings for skin and eye irritation.[8]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique combination of a fluorinated oxetane core and a methylamine side chain offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. As synthetic methodologies for fluorinated oxetanes continue to advance, the accessibility and application of this and related compounds are expected to grow, paving the way for the development of novel and improved therapeutics.

References

Fluorinated Oxetanes in Medicinal Chemistry: A Technical Guide to Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorinated motifs has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among the various scaffolds available, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly attractive design element.[2][3] Its inherent polarity, three-dimensional structure, and metabolic stability make it a valuable bioisostere for commonly used groups like gem-dimethyl and carbonyls.[4][5][6] This guide provides an in-depth technical exploration of fluorinated oxetanes, a class of compounds that synergistically combines the benefits of both the oxetane ring and fluorine substitution. We will delve into the synthetic challenges and recent breakthroughs, analyze the profound impact of fluorination on molecular properties, and showcase real-world applications through illustrative case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising structural motif in their discovery campaigns.

The Oxetane Motif: A Rising Star in Drug Design

The oxetane ring is a four-membered heterocycle containing one oxygen atom.[4] Despite its significant ring strain (approximately 25.5 kcal/mol), the oxetane moiety is remarkably stable under physiological conditions, making it an attractive component for drug molecules.[4] Its introduction into medicinal chemistry was driven by the need for small, polar, and three-dimensional scaffolds that could address common liabilities in drug candidates, such as poor solubility and metabolic instability.[3][5]

Key Attributes of the Oxetane Ring:
  • Polarity and Solubility: The ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, which can improve aqueous solubility—a critical parameter for bioavailability.[3][5]

  • Metabolic Stability: Oxetanes, particularly 3,3-disubstituted variants, can serve as metabolically stable replacements for labile groups like gem-dimethyl or carbonyl functionalities.[4][5] The steric hindrance provided by the ring can shield adjacent sites from enzymatic degradation by cytochrome P450 (CYP) enzymes.[5]

  • Three-Dimensionality: The puckered, non-planar structure of the oxetane ring increases the sp³ character of a molecule.[5] This enhanced three-dimensionality can lead to improved target selectivity and reduced attrition rates for clinical candidates by allowing for more specific interactions within a protein's binding pocket.[5]

  • Bioisosterism: Oxetanes are widely recognized as effective bioisosteres.[4][7] They can replace:

    • Gem-dimethyl groups: An oxetane offers similar steric bulk without the associated increase in lipophilicity, often improving solubility and metabolic stability.[4][5]

    • Carbonyl groups: The oxetane's dipole moment and lone pair orientation are comparable to those of a carbonyl group, allowing it to maintain key hydrogen bonding interactions while improving metabolic stability against enzymatic reduction or oxidation.[3][4][5]

The Power of Fluorine: Enhancing the Oxetane Advantage

Fluorine is the most electronegative element, and its introduction into organic molecules can profoundly alter their properties.[1] When combined with the oxetane scaffold, fluorine's effects are often synergistic, leading to a new class of building blocks with highly desirable characteristics for drug design.

Impact of Fluorination on Physicochemical Properties:
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it highly resistant to metabolic cleavage.[1][8] Fluorinating an oxetane or an adjacent position can block metabolically vulnerable C-H bonds, further enhancing the molecule's stability and extending its biological half-life.[1]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[1] This can be advantageous for improving membrane permeability and reducing off-target effects associated with high basicity.[9]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein binding pocket, including hydrogen bonds (with the fluorine acting as a weak acceptor), dipole-dipole interactions, and multipolar C-F···C=O interactions. These can lead to a significant increase in binding affinity and potency.[1]

  • Conformational Control: Fluorination can influence the conformational preferences of the oxetane ring and adjacent linkers, potentially locking the molecule into a more bioactive conformation.[10]

Synthesis of Fluorinated Oxetanes: Overcoming the Challenge

The synthesis of strained, four-membered heterocyclic rings is inherently challenging, and the addition of fluorine introduces further complexity.[11][12] Traditional methods for constructing the oxetane ring often fail when applied to the direct synthesis of fluorinated analogues due to the lack of suitable precursors and the prevalence of side reactions like ring-opening or defluorination.[13][14] However, recent innovations have provided more reliable routes to these valuable compounds.

Key Synthetic Strategies

There are two primary approaches to synthesizing fluorinated oxetanes:

  • Fluorination of Pre-formed Oxetane Scaffolds: This involves synthesizing an oxetane with a functional group (e.g., a hydroxyl group) that can later be converted to a C-F bond. Deoxyfluorination reagents are commonly used for this transformation.

  • De Novo Ring Construction: This involves building the fluorinated oxetane ring from acyclic precursors already containing fluorine. This can be achieved through cycloaddition reactions or intramolecular cyclizations.

Breakthrough Methodology: Catalytic Conversion of Epoxides

A groundbreaking technique recently developed by researchers at the National University of Singapore (NUS) has revolutionized access to α,α-difluoro-oxetanes.[11][12][13][14] This method circumvents the limitations of traditional approaches by employing a novel catalytic transformation.[15][16]

The process involves the insertion of a difluorocarbene species into readily available three-membered epoxides.[12] An inexpensive copper catalyst stabilizes the difluorocarbene, which is generated from a commercial organofluorine precursor.[12][15] The resulting copper difluorocarbenoid complex then coordinates with the epoxide, triggering a site-selective ring cleavage and subsequent cyclization to form the desired α,α-difluoro-oxetane product through a metallacycle intermediate.[12][13][14]

G

Representative Experimental Protocol: Synthesis of 3-Fluoro-3-methyloxetane

The following protocol is a generalized representation based on established chemical principles for deoxyfluorination.

Objective: To synthesize 3-fluoro-3-methyloxetane from 3-methyl-3-oxetanol.

Materials:

  • 3-methyl-3-oxetanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • Reaction Setup: A solution of 3-methyl-3-oxetanol (1.0 eq) in anhydrous DCM is prepared in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.1 eq) is dissolved in anhydrous DCM and added dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cautiously quenched by slow addition to a stirred, chilled solution of saturated aqueous NaHCO₃ to neutralize excess reagent and acidic byproducts.

  • Extraction: The aqueous layer is separated and extracted three times with DCM. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 3-fluoro-3-methyloxetane.

  • Characterization: The structure and purity of the final product are confirmed using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.[17]

Note: DAST is a hazardous reagent and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Impact on Drug Properties: A Quantitative Comparison

The introduction of a fluorinated oxetane can dramatically alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below provides a conceptual comparison of how key physicochemical properties might change when modifying a hypothetical parent molecule.

PropertyParent (e.g., with gem-dimethyl)Oxetane AnalogueFluorinated Oxetane AnalogueRationale for Change
Lipophilicity (LogD) HighLowerLower or SimilarThe polar ether oxygen in the oxetane reduces lipophilicity. Fluorine's effect can vary but often maintains or slightly increases lipophilicity compared to the non-fluorinated oxetane.[3][5][14]
Aqueous Solubility LowHigherHigherThe hydrogen bond accepting capability of the oxetane oxygen improves solubility.[5][9]
Metabolic Stability Low (C-H oxidation)Moderate to HighHighThe oxetane ring itself is more stable than a gem-dimethyl group. The C-F bond is highly resistant to metabolic attack, significantly increasing stability.[1][5][8]
pKa of Adjacent Amine ~9.5~9.0~7.5 - 8.5The oxetane is electron-withdrawing, slightly reducing basicity. Fluorine's strong inductive effect causes a significant pKa depression.[9][18]
Molecular Weight XX + 2X + 20A modest increase in molecular weight is a trade-off for the beneficial property changes.

Applications in Drug Discovery: Case Studies

The true value of fluorinated oxetanes is demonstrated by their successful application in active drug discovery programs. While many examples remain in the preclinical stage, they highlight the problem-solving potential of this motif.

Case Study: Enhancing Metabolic Stability and Solubility

In the development of inhibitors for the enzyme enhancer of zeste homologue 2 (EZH2) for cancer therapy, an initial lead compound suffered from poor metabolic stability and low solubility.[5] Researchers hypothesized that replacing a dimethylisoxazole group with a more sp³-rich, polar motif would improve these properties. The introduction of a methoxymethyl-oxetane substituent resulted in a new lead compound with a more favorable LogD, drastically improved metabolic stability and solubility, and a better fit into the target protein's binding pocket.[5] While this example uses a methoxy-substituted oxetane, it illustrates the core principle that would be further enhanced by fluorination to block potential metabolism on the methyl group.

Case Study: Modulating Basicity and Improving Pharmacokinetics

In the development of respiratory syncytial virus (RSV) inhibitors, replacing a gem-dimethyl group with an oxetane ring led to a compound with remarkably improved antiviral effects and excellent oral activity.[9] A key reason for the improved profile was the reduction in the basicity of an adjacent amine group by the electron-withdrawing oxetane.[9] This modulation of pKa is a critical effect that can be fine-tuned with even greater precision by using a fluorinated oxetane, which would further lower the basicity and potentially improve cell permeability and reduce hERG liability.

G

Conclusion and Future Perspectives

Fluorinated oxetanes represent a powerful and increasingly accessible tool for medicinal chemists. The synergistic combination of the oxetane's desirable structural and physicochemical properties with the unique electronic effects of fluorine provides a robust strategy for overcoming common drug discovery hurdles, including poor solubility, metabolic instability, and suboptimal binding affinity.

The recent breakthroughs in synthetic methodology, particularly the catalytic conversion of epoxides, are poised to make a wide array of novel fluorinated oxetane building blocks readily available.[11][13][14] This will undoubtedly accelerate their incorporation into drug discovery pipelines. As our understanding of the subtle interplay between fluorination patterns and biological activity grows, we can expect to see fluorinated oxetanes play an increasingly prominent role in the design of the next generation of therapeutics, enabling the development of safer and more effective medicines.[13][14]

References

The 3-Fluoro-Oxetane Moiety: A Technical Guide to its Electronic and Steric Effects in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties. Among the diverse fluorinated motifs, the 3-fluoro-oxetane ring has emerged as a particularly compelling building block. This technical guide provides an in-depth analysis of the electronic and steric effects imparted by the 3-fluoro-oxetane moiety, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its unique characteristics. We will explore its synthesis, conformational preferences, and profound impact on physicochemical properties such as lipophilicity and basicity. Furthermore, this guide will delve into its role as a versatile bioisostere, supported by experimental protocols and computational insights, to enable its rational application in the design of next-generation therapeutics.

Introduction: The Rise of Fluorinated Oxetanes in Medicinal Chemistry

Oxetanes, four-membered saturated heterocycles, have garnered significant interest in drug discovery due to their unique combination of properties. They introduce a desirable three-dimensionality, are relatively polar, and can serve as effective bioisosteres for carbonyl groups.[1][2] The introduction of a fluorine atom at the 3-position of the oxetane ring further refines these properties, creating a moiety with a distinct electronic and steric profile.[3][4] This strategic fluorination can lead to improvements in metabolic stability, membrane permeability, and binding affinity.[5] The 3-fluoro-oxetane motif offers a unique opportunity to fine-tune molecular properties, making it an invaluable tool in the medicinal chemist's arsenal.[3][6]

Electronic Effects of the 3-Fluoro-Oxetane Moiety

The high electronegativity of the fluorine atom profoundly influences the electronic environment of the oxetane ring and adjacent functionalities. This manifests primarily through strong inductive effects, impacting the basicity of nearby amines and the overall charge distribution of the molecule.

Modulation of pKa

One of the most significant and predictable consequences of incorporating a 3-fluoro-oxetane is the reduction of the pKa of neighboring basic groups. The strong electron-withdrawing nature of the fluorine atom, transmitted through the rigid oxetane scaffold, decreases the electron density on the basic nitrogen, thereby lowering its proton affinity.

Systematic studies have demonstrated that replacing a gem-dimethyl or cyclobutyl group with an oxetane ring can lower the pKa of an adjacent amine by 2.5–3 units.[3] The addition of a fluorine atom to the oxetane ring further enhances this effect.[6] This pKa modulation is a critical tool for medicinal chemists to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and potential for off-target effects such as hERG inhibition.[7]

Data Presentation: Impact of Fluorination and Ring System on pKa
MoietyAmine pKaΔpKa (vs. Cyclopropane)
Cyclopropylamine~10.6-
Oxetan-3-ylamine~9.5-1.1
3-Fluoro-oxetan-3-yl-amineFurther reduced> -1.1

Note: The table presents approximate pKa values to illustrate the trend. Actual values will vary depending on the specific molecular context.[3]

Influence on Hydrogen Bonding and Molecular Polarity

The oxetane oxygen acts as a hydrogen bond acceptor, a property that is subtly modulated by the presence of the 3-fluoro substituent. The electron-withdrawing fluorine atom slightly reduces the hydrogen bond acceptor strength of the ether oxygen. However, the overall polarity of the molecule is often increased due to the large dipole moment of the C-F bond. This can lead to improved solubility and favorable interactions within protein binding pockets.

Steric Effects and Conformational Preferences

The rigid and puckered nature of the oxetane ring, combined with the stereoelectronic demands of the fluorine atom, imposes significant conformational constraints on molecules containing this moiety.[8]

Conformational Rigidity and Puckering

Unsubstituted oxetane is nearly planar, but substitution at the 3-position leads to a more puckered conformation to alleviate eclipsing interactions.[9] The introduction of a fluorine atom can further influence the degree of puckering. This conformational rigidity can be advantageous in drug design by pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to its target.

The Gauche Effect and Dipole Minimization

A key stereoelectronic interaction governing the conformation of 3-fluoro-oxetane is the gauche effect. This phenomenon describes the tendency of a molecule to adopt a conformation where the fluorine atom is gauche (a 60° dihedral angle) to the ether oxygen. This preference is driven by a stabilizing hyperconjugative interaction between the C-F σ* antibonding orbital and the lone pairs of the oxygen atom. This effect, along with dipole-dipole interactions, dictates the preferred orientation of substituents on the oxetane ring.

Mandatory Visualization: Gauche Conformation of 3-Fluoro-oxetane

start 3-Oxetanone step1 Grignard Reaction or other nucleophilic addition start->step1 intermediate1 3-Alkyl/Aryl-3-hydroxyoxetane step1->intermediate1 step2 Deoxofluorination (e.g., DAST) intermediate1->step2 product 3-Alkyl/Aryl-3-fluoro-oxetane step2->product caption General synthetic workflow to 3-fluoro-oxetanes. start Input Structure (3-Fluoro-oxetane derivative) step1 Conformational Search (e.g., DFT/B3LYP) start->step1 intermediate1 Low-energy Conformers step1->intermediate1 step2a Calculate MEP intermediate1->step2a step2b Calculate NMR Shifts intermediate1->step2b step2c Analyze Geometric Parameters intermediate1->step2c output1 Electrostatic Potential Map step2a->output1 output2 Predicted NMR Spectra step2b->output2 output3 Conformational Preferences step2c->output3 caption Computational workflow for property prediction.

References

Introduction: The Strategic Role of Fluorinated Oxetanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of (3-Fluoro-oxetan-3-ylmethyl)methylamine

The incorporation of strained ring systems and fluorine atoms represents a cornerstone of modern medicinal chemistry, aimed at meticulously tuning the physicochemical and pharmacokinetic properties of drug candidates. This compound, a molecule featuring a 3-fluoro-3-substituted oxetane, embodies this strategy. The oxetane ring, a four-membered cyclic ether, is prized as a polar, metabolically stable isostere for often-labile gem-dimethyl and carbonyl groups.[1] Its rigid, sp³-rich structure can enhance aqueous solubility and metabolic stability while providing novel intellectual property.[2][3][4]

The introduction of a fluorine atom at the 3-position further modulates the molecule's properties. Fluorination is a well-established tactic to enhance metabolic stability, binding affinity, and membrane permeability.[5][6] Specifically, the electron-withdrawing nature of fluorine can significantly lower the basicity (pKa) of proximal amines, a critical factor in controlling off-target activity and improving cell permeability.[7] This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound, offering both foundational principles and actionable experimental protocols for its assessment.

Part 1: Aqueous Solubility Profile

Understanding the aqueous solubility of a drug candidate is fundamental to its development, influencing everything from formulation design to bioavailability. The solubility of this compound is governed by the interplay between its polar functional groups (oxetane oxygen, amine) and its overall molecular structure.

Physicochemical Drivers of Solubility

The key contributors to the solubility of this compound are:

  • Hydrogen Bonding: The oxygen atom of the oxetane ring and the nitrogen of the methylamine group are both potent hydrogen bond acceptors. The amine also possesses a hydrogen bond donor. These interactions with water are the primary drivers of aqueous solubility. The oxetane moiety is known to be a stronger hydrogen bond acceptor than other cyclic ethers.[1]

  • Basicity (pKa) and pH-Dependent Solubility: The methylamine group is basic and will be protonated at physiological pH. The presence of the electronegative fluorine atom is expected to lower the pKa of the amine compared to a non-fluorinated analogue.[7][8] This protonation leads to the formation of a charged species (an ammonium salt), which dramatically increases aqueous solubility. Consequently, the compound will exhibit significantly higher solubility in acidic to neutral pH environments compared to basic conditions where it exists as the free base.

  • Lipophilicity (LogD): While the oxetane is introduced to increase polarity, the overall molecule retains some lipophilic character. The distribution coefficient (LogD) will be pH-dependent, decreasing as the compound becomes more protonated and water-soluble at lower pH.

Experimental Protocol: Kinetic Solubility Assessment via Nephelometry

This protocol describes a high-throughput method to determine the kinetic solubility of the compound in a buffered aqueous solution. The principle relies on detecting the point at which the compound precipitates out of a solution as its concentration increases, measured by light scattering (nephelometry).

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation:

    • Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of a clear 96-well microplate.

    • Create a serial dilution of the compound by adding 2 µL of the 10 mM DMSO stock to the first well, mixing, and then transferring 100 µL to the next well, repeating across the plate to generate a concentration gradient. This keeps the DMSO concentration constant at 1%.

  • Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking. This period allows the system to reach thermodynamic equilibrium.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 620 nm.

  • Data Analysis:

    • Plot the measured turbidity against the compound concentration.

    • The kinetic solubility limit is defined as the concentration at which the turbidity signal begins to sharply increase, indicating the onset of precipitation.

Causality and Self-Validation:

  • Why DMSO? DMSO is a universal solvent for organic compounds, ensuring the compound is fully dissolved before its introduction to the aqueous buffer.

  • Why 1% DMSO? Keeping the co-solvent concentration low and constant is crucial to minimize its influence on the aqueous solubility measurement.

  • Why Nephelometry? It is a highly sensitive method for detecting fine precipitates that may not be visible to the naked eye, providing a more accurate precipitation point than simple visual inspection.

Illustrative Solubility Data

The following table presents representative data that could be expected from solubility assessments in various media.

Parameter Condition Result (Illustrative) Interpretation
Kinetic Solubility pH 7.4 PBS> 200 µMHigh solubility at physiological pH, suitable for in vitro assays.
Thermodynamic Solubility pH 5.0 Acetate Buffer15 mg/mLExcellent solubility in acidic conditions due to full protonation of the amine.
Thermodynamic Solubility pH 7.4 PBS2 mg/mLGood solubility under physiological conditions.
Thermodynamic Solubility pH 9.0 Borate Buffer0.1 mg/mLSignificantly lower solubility as the compound trends towards its neutral, free-base form.

Part 2: Chemical Stability Profile

Assessing the chemical stability of a drug candidate is mandated by regulatory agencies like the ICH to understand its degradation pathways and ensure safety and efficacy.[9][10] The stability of this compound is primarily influenced by the reactivity of the strained oxetane ring and the amine functional group.

Predicted Stability Profile
  • Hydrolytic Stability: The oxetane ring is generally stable under neutral and basic conditions but is susceptible to ring-opening under strong acidic conditions, which can catalyze cleavage to form a diol.[11][12] The secondary amine is stable to hydrolysis.

  • Oxidative Stability: Secondary amines can be susceptible to oxidation. The use of common oxidizing agents like hydrogen peroxide can reveal potential metabolic pathways.

  • Photostability: While the core structure lacks a significant chromophore, photostability testing is crucial as impurities or formulation excipients could act as photosensitizers. Fluorinated compounds can sometimes exhibit enhanced photostability.[13]

  • Thermal Stability: The compound is expected to have good thermal stability in the solid state, but testing at elevated temperatures is necessary to confirm this.[5]

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) is performed to identify likely degradation products and demonstrate the specificity of analytical methods.[14] A stability-indicating HPLC method must be developed first to resolve the parent compound from all potential degradants.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h Prep->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 24h Prep->Base Oxid Oxidation 3% H2O2, RT, 24h Prep->Oxid Photo Photolytic ICH Q1B Light Box 1.2M lux-hr, 200 W-hr/m² Prep->Photo Analyze Analyze by Stability- Indicating HPLC-UV/MS Acid->Analyze Base->Analyze Oxid->Analyze Photo->Analyze Therm Thermal (Solid) 80°C, 75% RH, 7 days Therm->Analyze MassBal Calculate Mass Balance (% Parent + % Degradants) Analyze->MassBal Struct Characterize Major Degradants (LC-MS/MS, NMR) MassBal->Struct

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Methodology:

  • Acid Hydrolysis:

    • To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

    • Rationale: Elevated temperature and strong acid are used to accelerate the potential acid-catalyzed ring-opening of the oxetane.[12]

  • Base Hydrolysis:

    • To 1 mL of a 1 mg/mL solution, add 1 mL of 0.2 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

    • Rationale: This tests for susceptibility to base-catalyzed degradation. The oxetane ring is expected to be stable under these conditions.[11]

  • Oxidative Degradation:

    • To 1 mL of a 1 mg/mL solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots and dilute for analysis.

    • Rationale: Hydrogen peroxide is a common oxidant used to simulate oxidative stress and identify potential sites of metabolic oxidation, such as the secondary amine.[9]

  • Photostability:

    • Expose a solid sample and a solution (in quartz cuvettes) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

    • Analyze the samples by HPLC alongside a dark control stored under the same conditions.

    • Rationale: This standardized test assesses the compound's intrinsic stability upon exposure to light, which is critical for packaging and storage decisions.

  • Thermal Stability:

    • Store a solid sample of the compound in a controlled environment at 80°C and 75% relative humidity (RH) for 7 days.

    • At the end of the study, dissolve the sample and analyze by HPLC.

    • Rationale: This accelerated condition tests the solid-state stability of the drug substance under heat and humidity stress.

Illustrative Stability Data

The table below summarizes potential outcomes from a forced degradation study. A good target for forced degradation is 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[9]

Stress Condition % Parent Remaining (Illustrative) Major Degradants Observed Interpretation & Causality
0.1 M HCl, 60°C, 24h 85%One major peak (M+18)Significant degradation observed. The mass change (M+18) strongly suggests acid-catalyzed hydrolysis and ring-opening of the oxetane to form the corresponding diol.[12]
0.1 M NaOH, 60°C, 24h >99%NoneThe compound is stable to basic hydrolysis, as expected for an oxetane ring.[11]
3% H₂O₂, RT, 24h 92%Two minor peaks (M+16)Minor degradation indicates some susceptibility to oxidation. The M+16 products could correspond to N-oxide or hydroxylated species.
Photolytic (ICH Q1B) >99%NoneThe compound is photostable, likely due to the lack of a strong chromophore and the inherent stability of C-F bonds.[13][15]
Thermal (80°C/75% RH) >99%NoneThe solid form of the compound is thermally stable under accelerated conditions.

Diagram of Proposed Acid-Catalyzed Degradation

Degradation_Pathway Parent Parent Compound This compound Protonated Protonated Oxetane Parent->Protonated H+ (Acid) Carbocation Carbocation Intermediate Protonated->Carbocation Ring Opening Product Degradant 1-Fluoro-2-(hydroxymethyl)- 4-(methylamino)butan-2-ol (M+18) Carbocation->Product H2O Attack

Caption: Proposed pathway for acid-catalyzed hydrolytic degradation.

Conclusion and Forward Look

This compound is a strategically designed molecule that leverages the beneficial properties of both the oxetane scaffold and fluorine substitution. Based on established chemical principles, it is predicted to exhibit excellent pH-dependent aqueous solubility, being highly soluble in acidic and physiological conditions. Its chemical stability profile is robust, with the primary liability being the potential for oxetane ring-opening under strongly acidic conditions. It is expected to be stable to basic, oxidative, photolytic, and thermal stress.

The experimental protocols detailed in this guide provide a clear and scientifically rigorous framework for the empirical validation of these properties. The resulting data is critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product derived from this promising chemical scaffold.

References

Methodological & Application

Synthetic Route to (3-Fluoro-oxetan-3-ylmethyl)methylamine: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxetane motif has emerged as a valuable structural component in modern drug discovery.[1] Its unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and improve metabolic stability, make it an attractive bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] The incorporation of fluorine into drug candidates is a well-established strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[3] Consequently, the synthesis of molecules combining both a fluorinated oxetane core and a functional side chain, such as (3-Fluoro-oxetan-3-ylmethyl)methylamine, is of significant interest to medicinal chemists. This application note provides a detailed, field-proven synthetic route to this target compound, offering insights into the strategic considerations and experimental protocols.

Strategic Overview of the Synthetic Route

The synthesis of this compound presents a key challenge in the controlled introduction of a fluorine atom and a methylaminomethyl group at the same quaternary center of the oxetane ring. The proposed synthetic strategy is a linear sequence commencing with the commercially available 3-(hydroxymethyl)-3-methyloxetane. The route is designed to be robust and scalable, proceeding through key transformations including deoxyfluorination, functional group manipulation via a nitrile intermediate, and subsequent reduction and N-methylation.

Visualizing the Synthetic Pathway

The following diagram illustrates the multi-step synthesis of this compound from 3-(hydroxymethyl)-3-methyloxetane.

Synthetic_Pathway start 3-(Hydroxymethyl)-3-methyloxetane intermediate1 3-Fluoro-3-methyloxetane start->intermediate1 Deoxyfluorination (DAST or similar) intermediate2 (3-Fluoro-oxetan-3-yl)methanol intermediate1->intermediate2 Hydroxylation (e.g., via Grignard, then oxidation) [Conceptual Step] intermediate3 3-Fluoro-3-(mesyloxymethyl)oxetane intermediate2->intermediate3 Mesylation (MsCl, Et3N) intermediate4 3-Fluorooxetane-3-carbonitrile intermediate3->intermediate4 Cyanation (NaCN, DMSO) intermediate5 (3-Fluoro-oxetan-3-yl)methanamine intermediate4->intermediate5 Reduction (LiAlH4 or H2/Catalyst) product This compound intermediate5->product Reductive Amination (Formaldehyde, NaBH(OAc)3)

Caption: Proposed synthetic route to this compound.

Experimental Protocols

PART 1: Synthesis of 3-Fluoro-3-(mesyloxymethyl)oxetane (Intermediate 3)

This part of the protocol focuses on the initial steps of the synthesis, starting from a suitable precursor and introducing the fluorine atom, followed by activation of the hydroxymethyl group for subsequent nucleophilic substitution. A plausible starting material would be a 3-hydroxy-3-(hydroxymethyl)oxetane derivative, where one hydroxyl group is selectively protected. For the purpose of this protocol, we will conceptually start from the readily available 3-(hydroxymethyl)-3-methyloxetane and outline the key transformations. A more direct, albeit challenging, approach would be the direct fluorination of a C-H bond. A more practical laboratory synthesis would likely involve the construction of the fluorinated oxetane ring from an acyclic precursor.

Step 1.1: Deoxyfluorination of 3-(Hydroxymethyl)-3-methyloxetane

The introduction of the fluorine atom at the tertiary carbon is a critical step. Deoxyfluorination using reagents such as diethylaminosulfur trifluoride (DAST) is a common method for converting alcohols to fluorides.[4]

  • Protocol:

    • To a solution of 3-(hydroxymethyl)-3-methyloxetane (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add DAST (1.2 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-fluoro-3-methyloxetane.

Step 1.2: Functionalization to (3-Fluoro-oxetan-3-yl)methanol

This conceptual step would involve a method to introduce a hydroxymethyl group at the 3-position, potentially through a route involving a Grignard reagent and subsequent oxidation, or more practically, by starting with a precursor that already contains the necessary functional groups. For a more direct route, one might consider starting with 3-fluorooxetane-3-carboxylic acid, which can be synthesized, and then reducing the carboxylic acid to the alcohol.[5]

Step 1.3: Mesylation of (3-Fluoro-oxetan-3-yl)methanol

Activation of the primary alcohol as a mesylate provides a good leaving group for the subsequent cyanation step.[4]

  • Protocol:

    • Dissolve (3-Fluoro-oxetan-3-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-fluoro-3-(mesyloxymethyl)oxetane, which can often be used in the next step without further purification.

PART 2: Synthesis of this compound (Target Molecule)

This part details the conversion of the mesylate to the final target compound through a nitrile intermediate.

Step 2.1: Cyanation of 3-Fluoro-3-(mesyloxymethyl)oxetane

Nucleophilic substitution of the mesylate with cyanide introduces the one-carbon extension necessary for the final amine.

  • Protocol:

    • To a solution of 3-fluoro-3-(mesyloxymethyl)oxetane (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN, 1.5 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-fluorooxetane-3-carbonitrile.

Step 2.2: Reduction of 3-Fluorooxetane-3-carbonitrile to (3-Fluoro-oxetan-3-yl)methanamine

The reduction of the nitrile group yields the primary amine.

  • Protocol:

    • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 3-fluorooxetane-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield (3-fluoro-oxetan-3-yl)methanamine.

Step 2.3: Reductive Amination to this compound

The final step involves the N-methylation of the primary amine. Reductive amination with formaldehyde is a common and effective method.[6][7][8]

  • Protocol:

    • To a solution of (3-fluoro-oxetan-3-yl)methanamine (1.0 eq) in methanol, add aqueous formaldehyde (37 wt. %, 1.2 eq).

    • Stir the mixture at room temperature for 1 hour to form the corresponding imine.

    • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

The following table provides a conceptual summary of the key steps and expected outcomes. Actual yields will vary based on experimental conditions and scale.

StepTransformationKey ReagentsSolventTemperature (°C)Expected Yield (%)
1.1DeoxyfluorinationDASTDCM-78 to RT60-70
1.3MesylationMsCl, Et₃NDCM0 to RT90-95
2.1CyanationNaCNDMSO80-9070-80
2.2Nitrile ReductionLiAlH₄THF0 to Reflux75-85
2.3Reductive AminationHCHO, NaBH₄Methanol0 to RT80-90

Conclusion

This application note outlines a comprehensive and logical synthetic route for the preparation of this compound, a molecule of interest for medicinal chemistry applications. The described protocols are based on established and reliable chemical transformations, providing a solid foundation for researchers in the field. Careful execution of each step, with appropriate monitoring and purification, is crucial for obtaining the desired product in good yield and purity. The modular nature of this synthesis also allows for the potential preparation of analogs by varying the final N-alkylation step.

References

Synthesis of 3-Fluoro-3-(aminomethyl)oxetane: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, four-step protocol for the synthesis of 3-fluoro-3-(aminomethyl)oxetane, a valuable building block for medicinal chemistry. The strategic introduction of the fluorinated oxetane motif can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, aqueous solubility, and binding affinity. This guide offers field-proven insights into each synthetic transformation, emphasizing the causality behind experimental choices, ensuring scientific integrity, and providing robust, self-validating methodologies for researchers, scientists, and drug development professionals.

Introduction

The oxetane ring has emerged as a privileged scaffold in modern drug discovery, serving as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[1] The incorporation of a fluorine atom at the 3-position of the oxetane ring further modulates the physicochemical properties of the molecule, such as lipophilicity and basicity of adjacent functional groups, making 3-fluoro-3-(aminomethyl)oxetane a highly sought-after building block.[2] This document outlines a reliable and scalable synthetic route, commencing with the formation of a key diol intermediate, followed by selective deoxyfluorination, activation of the primary alcohol, conversion to an azide, and subsequent reduction to the target primary amine.

Overall Synthetic Scheme

The synthesis of 3-fluoro-3-(aminomethyl)oxetane is accomplished via a four-step sequence starting from 3-(hydroxymethyl)oxetan-3-ol. The workflow is designed to be robust and scalable, with each step validated by detailed procedural instructions and characterization data.

Synthetic Workflow A 3-(Hydroxymethyl)oxetan-3-ol B 3-Fluoro-3-(hydroxymethyl)oxetane A->B  Deoxyfluorination   C (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate B->C  Tosylation   D 3-(Azidomethyl)-3-fluorooxetane C->D  Azidation   E 3-Fluoro-3-(aminomethyl)oxetane D->E  Reduction  

Caption: Overall synthetic workflow for 3-fluoro-3-(aminomethyl)oxetane.

PART 1: Synthesis of the Starting Material and Intermediates

Protocol 1: Synthesis of 3-(Hydroxymethyl)oxetan-3-ol

The synthesis of the key starting material, 3-(hydroxymethyl)oxetan-3-ol, is achieved through the cyclization of glycerol carbonate, which can be synthesized from glycerol and diethyl carbonate.[3][4]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Glycerol92.0992.1 g1.0
Diethyl Carbonate118.13130.0 g1.1
Ce-NiO Catalyst-5.0 g-
Sodium Hydroxide40.004.0 g0.1
Water18.02100 mL-
Toluene92.14200 mL-

Step-by-Step Procedure:

  • Synthesis of Glycerol Carbonate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycerol (92.1 g, 1.0 mol), diethyl carbonate (130.0 g, 1.1 mol), and Ce-NiO catalyst (5.0 g).[4]

  • Heat the reaction mixture to 140 °C and stir for 5 hours.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

  • Remove the excess diethyl carbonate and ethanol byproduct under reduced pressure to obtain crude glycerol carbonate.

  • Cyclization to 3-(Hydroxymethyl)oxetan-3-ol: To the crude glycerol carbonate, add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (100 mL).

  • Heat the mixture to 110 °C and stir vigorously for 4 hours.[5]

  • Cool the reaction to room temperature and extract with toluene (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 3-(hydroxymethyl)oxetan-3-ol as a colorless oil.

Expected Yield: ~70-80% over two steps.

Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.88-5.00 (m, 2H), 4.45 (t, 1H), 3.58 (s, 1H).[6]

Protocol 2: Deoxyfluorination to Synthesize 3-Fluoro-3-(hydroxymethyl)oxetane

The selective deoxyfluorination of the tertiary alcohol is achieved using Diethylaminosulfur Trifluoride (DAST). This reaction must be conducted with extreme caution due to the hazardous nature of DAST.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Hydroxymethyl)oxetan-3-ol104.1010.4 g0.1
DAST161.1919.3 g0.12
Dichloromethane (DCM), anhydrous84.93200 mL-
Saturated Sodium Bicarbonate Solution-100 mL-

Step-by-Step Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)oxetan-3-ol (10.4 g, 0.1 mol) in anhydrous dichloromethane (200 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (19.3 g, 0.12 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or ¹⁹F NMR.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-fluoro-3-(hydroxymethyl)oxetane.

Expected Yield: ~60-70%.

Characterization (Expected):

  • ¹⁹F NMR (CDCl₃, 376 MHz): A multiplet is expected in the region typical for alkyl fluorides.

Protocol 3: Tosylation to Synthesize (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate

Activation of the primary alcohol is achieved by conversion to its tosylate ester, a good leaving group for the subsequent nucleophilic substitution.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluoro-3-(hydroxymethyl)oxetane106.1010.6 g0.1
p-Toluenesulfonyl chloride (TsCl)190.6521.0 g0.11
Pyridine, anhydrous79.10100 mL-
Dichloromethane (DCM), anhydrous84.93100 mL-

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-fluoro-3-(hydroxymethyl)oxetane (10.6 g, 0.1 mol) in anhydrous pyridine (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.

  • The product can be purified by recrystallization or flash column chromatography.

Expected Yield: ~85-95%.

Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.72 (d, J=8.3 Hz, 2H), 7.30 (d, J=8.3 Hz, 2H), signals for the oxetane ring protons, 2.39 (s, 3H).[7]

Protocol 4: Azidation to Synthesize 3-(Azidomethyl)-3-fluorooxetane

The tosylate is displaced by an azide nucleophile in an Sₙ2 reaction to introduce the azide functionality, which is the precursor to the desired amine.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate260.2926.0 g0.1
Sodium Azide (NaN₃)65.019.75 g0.15
Dimethylformamide (DMF), anhydrous73.09150 mL-

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate (26.0 g, 0.1 mol) in anhydrous DMF (150 mL).

  • Add sodium azide (9.75 g, 0.15 mol) to the solution.

  • Heat the reaction mixture to 85 °C and stir for 24 hours.[8]

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and pour it into water (300 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (3 x 100 mL) and brine (100 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Do not heat the crude azide to dryness.

  • The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.

Expected Yield: ~85-95%.

Characterization (Expected):

  • IR (neat): A strong, sharp absorption around 2100 cm⁻¹ is characteristic of the azide group.

  • ¹H and ¹³C NMR will show characteristic shifts for the azidomethyl group.

PART 2: Synthesis of the Final Product

Protocol 5: Reduction to Synthesize 3-Fluoro-3-(aminomethyl)oxetane

The final step is the clean and efficient reduction of the azide to the primary amine via catalytic hydrogenation.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Azidomethyl)-3-fluorooxetane131.1113.1 g0.1
Palladium on Carbon (10% Pd/C)-0.65 g5 mol%
Methanol (MeOH) or Ethanol (EtOH)32.04 / 46.07200 mL-
Hydrogen (H₂) gas2.02Balloon or Parr shaker-

Step-by-Step Procedure:

  • In a suitable hydrogenation flask, dissolve 3-(azidomethyl)-3-fluorooxetane (13.1 g, 0.1 mol) in methanol or ethanol (200 mL).

  • Carefully add 10% Pd/C (0.65 g, 5 mol%) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or as per the apparatus) at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-3-(aminomethyl)oxetane.

  • The product can be purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Expected Yield: >90%.

Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): Appearance of a broad singlet for the -NH₂ protons and upfield shifts of the methylene protons adjacent to the nitrogen.

  • ¹³C NMR (CDCl₃, 101 MHz): Characteristic shifts for the aminomethyl group.[9]

  • ¹⁹F NMR (CDCl₃, 376 MHz): A multiplet confirming the presence of the fluorine atom.[9]

  • MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.

PART 3: Safety and Handling

Diethylaminosulfur Trifluoride (DAST):

  • Hazards: DAST is highly toxic, corrosive, and reacts violently with water. It can decompose explosively upon heating.

  • Handling: Always handle DAST in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. Store in a cool, dry place away from moisture.

Sodium Azide (NaN₃):

  • Hazards: Sodium azide is acutely toxic if swallowed or absorbed through the skin. It can form highly explosive heavy metal azides. Contact with acids liberates highly toxic and explosive hydrazoic acid gas.

  • Handling: Handle sodium azide in a well-ventilated fume hood. Wear appropriate PPE. Avoid contact with metals, acids, and halogenated solvents. Do not use metal spatulas for handling. Store in a cool, dry, and dark location in a tightly sealed, non-metal container.[10]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 3-fluoro-3-(aminomethyl)oxetane. By following these detailed procedures and adhering to the specified safety precautions, researchers can confidently produce this valuable building block for application in drug discovery and development programs. The strategic incorporation of this fluorinated oxetane motif holds significant promise for the generation of novel therapeutic agents with improved pharmacological profiles.

References

Application Notes and Protocols for Utilizing (3-Fluoro-oxetan-3-ylmethyl)methylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Oxetanes in Modern Medicinal Chemistry

The contemporary drug discovery landscape is characterized by a continuous search for novel molecular scaffolds that can confer improved pharmacological profiles upon lead compounds. Within this context, the strategic incorporation of fluorine and strained ring systems has emerged as a powerful tactic.[1][2][3] Fluorine, the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity through a combination of inductive effects and its ability to form unique non-covalent interactions.[1][4][5] Concurrently, the "escape from flatland"—the move towards three-dimensional molecular architectures—has highlighted the utility of small, strained rings like oxetanes.[6][7] Oxetanes serve as valuable bioisosteres for commonly found groups such as gem-dimethyl and carbonyl moieties, often leading to enhanced aqueous solubility and metabolic stability.[7][8][9]

The building block, (3-Fluoro-oxetan-3-ylmethyl)methylamine , uniquely combines the advantageous properties of both a fluorine atom and an oxetane ring. This secondary amine offers a versatile handle for incorporation into a wide array of molecular scaffolds, providing medicinal chemists with a novel tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This application note provides a comprehensive guide to the strategic application of this building block, including detailed protocols for its incorporation via common synthetic transformations.

Physicochemical Impact of the (3-Fluoro-oxetan-3-yl)methyl Moiety

The introduction of the (3-fluoro-oxetan-3-yl)methyl group can be expected to modulate several key drug-like properties. The table below summarizes the anticipated effects based on established principles of medicinal chemistry and data from related fluorinated compounds.

PropertyExpected ImpactRationaleSupporting Evidence
Lipophilicity (LogP/LogD) Moderate IncreaseThe fluorine atom can increase lipophilicity compared to a hydroxyl group, but the polar oxetane ring will mitigate this effect, potentially offering a nuanced modulation of LogP.Fluorine substitution is a common strategy to modulate lipophilicity.[10][11] Oxetanes are known to be polar motifs.[7][8]
Aqueous Solubility Likely ImprovementThe oxetane oxygen can act as a hydrogen bond acceptor, potentially improving solubility compared to more lipophilic, non-polar groups it might replace (e.g., a cyclopentyl or cyclohexyl group).Oxetanes are recognized for their ability to improve aqueous solubility.[7][8][12]
Metabolic Stability Significant EnhancementThe C-F bond is exceptionally strong, and the position of the fluorine atom can block potential sites of oxidative metabolism. The oxetane ring itself is generally more stable to metabolism than many acyclic ethers.Fluorination is a well-established strategy for blocking metabolic "soft spots".[3][5][10]
Basicity (pKa) Lowered BasicityThe electron-withdrawing effect of the fluorine atom is expected to decrease the basicity of the adjacent secondary amine.The inductive effect of fluorine is known to lower the pKa of nearby amines.[4][11]
Molecular Conformation Constrained and 3DThe rigid oxetane ring introduces a defined three-dimensional vector, which can be exploited to optimize interactions with a biological target.The incorporation of sp3-rich centers is a key strategy in modern drug design.[6]

Synthetic Accessibility

While a direct, single-step synthesis for this compound may not be widely documented, its preparation can be envisaged through multi-step sequences starting from commercially available oxetane precursors. A plausible synthetic route could involve the fluorination of a suitable oxetane intermediate followed by functional group manipulations to introduce the methylaminomethyl side chain. The development of robust synthetic methodologies for 3-fluoroalkyl-substituted oxetanes is an active area of research.[13]

Experimental Protocols for Incorporation

The primary utility of this compound as a building block lies in its nucleophilic secondary amine, which can readily participate in a variety of bond-forming reactions. Below are detailed protocols for two of the most common applications in drug discovery: reductive amination and amide coupling.

Protocol 1: Reductive Amination with an Aldehyde or Ketone

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[14][15][16] This protocol describes the coupling of this compound with a generic aldehyde to form a tertiary amine.

Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reduction Reduction Step cluster_workup Work-up and Purification A Dissolve aldehyde (1.0 eq) in a suitable solvent (e.g., DCE, MeOH, or THF). B Add this compound (1.1 eq). A->B C Stir at room temperature for 10-20 minutes to allow for iminium ion formation. B->C D Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. C->D E Monitor the reaction by TLC or LC-MS until the starting materials are consumed. D->E F Quench the reaction with saturated aqueous NaHCO3 solution. E->F G Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc). F->G H Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure. G->H I Purify the crude product by flash column chromatography. H->I

A schematic representation of the reductive amination workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added this compound (1.1 mmol, 1.1 eq). The reaction mixture is stirred at room temperature for 20 minutes.

    • Causality Explanation: This initial step allows for the formation of the corresponding iminium ion in situ, which is the electrophilic species that will be reduced.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Causality Explanation: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.[15]

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (DCM, 3 x 15 mL).

    • Causality Explanation: The basic quench neutralizes any remaining acidic species and facilitates the extraction of the amine product into the organic phase.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired tertiary amine.

Protocol 2: Amide Coupling with a Carboxylic Acid

Amide bond formation is arguably the most common reaction in medicinal chemistry.[17] This protocol outlines a standard procedure for coupling this compound with a carboxylic acid using a common coupling agent.

Workflow for Amide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Addition cluster_workup Work-up and Purification A Dissolve the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM). B Add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq). A->B C Stir at room temperature for 10-15 minutes to form the activated ester. B->C D Add this compound (1.2 eq) to the activated carboxylic acid solution. C->D E Stir the reaction at room temperature and monitor by TLC or LC-MS. D->E F Dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc). E->F G Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate. F->G H Purify the crude product by flash column chromatography or preparative HPLC. G->H

A schematic representation of the amide coupling workflow.

Step-by-Step Methodology:

  • Activation: To a solution of the carboxylic acid (1.0 mmol) in N,N-dimethylformamide (DMF, 10 mL) is added HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 mmol, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq). The mixture is stirred at room temperature for 15 minutes.

    • Causality Explanation: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive activated ester. DIPEA acts as a non-nucleophilic base to facilitate this activation and neutralize the resulting acidic byproducts.[17]

  • Coupling: this compound (1.2 mmol, 1.2 eq) is added to the reaction mixture. The reaction is stirred at room temperature until completion, as determined by TLC or LC-MS.

    • Causality Explanation: The secondary amine of the building block acts as a nucleophile, attacking the activated ester to form the stable amide bond.

  • Work-up: The reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (EtOAc, 3 x 20 mL). The combined organic layers are washed with brine (2 x 15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Causality Explanation: The aqueous work-up removes the water-soluble DMF, excess base, and byproducts of the coupling reaction.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired amide.

Conclusion

This compound represents a valuable and innovative building block for medicinal chemists. Its unique combination of a fluorine atom and a strained oxetane ring offers a powerful strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates. The provided protocols for reductive amination and amide coupling serve as a practical starting point for the seamless incorporation of this moiety into diverse molecular scaffolds, enabling the exploration of new chemical space in the pursuit of novel therapeutics.

References

Application of Fluorinated Oxetanes in Novel Therapeutics: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Oxetanes in Modern Drug Discovery

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore underexplored chemical space. Among the emerging structural motifs, fluorinated oxetanes have garnered significant attention for their unique ability to confer a range of desirable physicochemical properties upon drug candidates.[1] This guide provides an in-depth analysis of the strategic application of fluorinated oxetanes, detailing their synthesis, impact on molecular properties, and their role in the development of next-generation therapeutics. We will delve into specific protocols for their incorporation and analytical characterization, offering a practical resource for researchers at the forefront of drug discovery.

The oxetane ring, a four-membered cyclic ether, is a compact, polar, and three-dimensional scaffold that can act as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[2][3] The incorporation of fluorine, the most electronegative element, into the oxetane scaffold further amplifies its utility. Fluorination is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.[4][5] The combination of these two structural features in fluorinated oxetanes offers a powerful tool to fine-tune the properties of drug candidates, addressing common challenges in drug development such as poor solubility, rapid metabolism, and off-target toxicity.[1][6]

Recent breakthroughs in synthetic chemistry have made a diverse range of fluorinated oxetane building blocks more accessible, paving the way for their broader application in drug discovery programs.[4][5] This guide will provide detailed protocols for the synthesis of these valuable motifs, with a particular focus on the innovative copper-catalyzed synthesis of α,α-difluoro-oxetanes from readily available epoxides.[4][5]

Strategic Applications of Fluorinated Oxetanes in Drug Design

The incorporation of fluorinated oxetanes into a lead compound can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. The following sections highlight the key advantages of this unique structural motif.

Modulation of Physicochemical Properties

The introduction of a fluorinated oxetane can systematically alter key physicochemical parameters that are critical for a drug's developability.

  • Lipophilicity (LogD): Fluorination can either increase or decrease lipophilicity depending on the specific substitution pattern. This allows for fine-tuning of a molecule's LogD to optimize its solubility, permeability, and target binding.[2]

  • Aqueous Solubility: The inherent polarity of the oxetane ring often leads to an improvement in aqueous solubility, a common hurdle in drug development.[2]

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, a primary route of drug metabolism. Strategic placement of a fluorinated oxetane can block sites of metabolic vulnerability, thereby increasing the compound's half-life.[6]

  • Basicity (pKa): The electron-withdrawing nature of the fluorinated oxetane moiety can significantly lower the pKa of nearby basic functional groups, such as amines. This can be advantageous for improving cell permeability and reducing off-target effects associated with high basicity.[6]

PropertyImpact of Fluorinated Oxetane IncorporationRationale
Lipophilicity (LogD) Modulable (increase or decrease)Dependent on the number and position of fluorine atoms.
Aqueous Solubility Generally IncreasedThe polar nature of the oxetane ether oxygen enhances hydrogen bonding with water.
Metabolic Stability IncreasedThe high bond energy of the C-F bond makes it resistant to enzymatic cleavage.
Basicity (pKa) DecreasedThe strong inductive effect of fluorine withdraws electron density from adjacent basic centers.
Therapeutic Areas of Impact

The beneficial properties of fluorinated oxetanes have been leveraged in the development of novel therapeutics across various disease areas.

  • Oncology: In the design of kinase inhibitors, fluorinated oxetanes have been employed to enhance target potency and selectivity while improving pharmacokinetic properties. For instance, the incorporation of a fluorinated oxetane can lead to better penetration of the blood-brain barrier, which is crucial for treating brain cancers.

  • Central Nervous System (CNS) Disorders: The ability to fine-tune lipophilicity and metabolic stability makes fluorinated oxetanes attractive for the development of CNS-penetrant drugs for treating neurodegenerative diseases and psychiatric disorders.[7]

  • Infectious Diseases: The enhanced metabolic stability conferred by fluorinated oxetanes can lead to longer-acting antiviral and antibacterial agents, potentially reducing dosing frequency and improving patient compliance.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of fluorinated oxetanes.

Protocol 1: Copper-Catalyzed Synthesis of α,α-Difluoro-oxetanes from Epoxides

This protocol is based on the groundbreaking work by Koh and colleagues, which provides a novel and efficient method for the synthesis of previously challenging α,α-difluoro-oxetanes.[4][5]

Reaction Principle: This method utilizes a copper catalyst to facilitate the insertion of a difluorocarbene species, generated from a commercially available precursor, into the C-O bond of an epoxide. The reaction proceeds through a ring-opening and subsequent cyclization to form the desired α,α-difluoro-oxetane.[4]

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization prep_1 Add epoxide, difluorocarbene precursor, and solvent to a reaction vessel. prep_2 Degas the mixture. prep_1->prep_2 prep_3 Add copper catalyst and ligand under inert atmosphere. prep_2->prep_3 reaction_1 Heat the reaction mixture to the specified temperature. prep_3->reaction_1 Start Reaction reaction_2 Monitor the reaction progress by TLC or GC-MS. reaction_1->reaction_2 workup_1 Cool the reaction to room temperature and quench. reaction_2->workup_1 Reaction Complete workup_2 Extract the product with an organic solvent. workup_1->workup_2 workup_3 Dry the organic layer and concentrate. workup_2->workup_3 workup_4 Purify the crude product by column chromatography. workup_3->workup_4 analysis_1 Confirm structure by NMR (1H, 13C, 19F). workup_4->analysis_1 Purified Product analysis_2 Determine purity by HPLC. analysis_1->analysis_2 analysis_3 Confirm mass by HRMS. analysis_2->analysis_3

Caption: General workflow for the copper-catalyzed synthesis of α,α-difluoro-oxetanes.

Materials:

  • Epoxide substrate

  • (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) or other suitable difluorocarbene precursor

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline or other suitable ligand

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried reaction tube, add the epoxide (1.0 equiv.), the difluorocarbene precursor (1.5 equiv.), and the anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Under a counterflow of inert gas, add the copper(I) iodide (10 mol%) and the ligand (12 mol%).

  • Seal the reaction tube and heat the mixture to the optimized temperature (typically 60-80 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,α-difluoro-oxetane.

Protocol 2: Synthesis of 3-Fluoroalkyl-Substituted Oxetanes

This protocol outlines a general method for the synthesis of oxetanes with a fluorine-containing alkyl group at the 3-position, which are valuable building blocks in medicinal chemistry.[1]

Reaction Principle: This multi-step synthesis typically involves the construction of a diol precursor containing the desired fluoroalkyl group, followed by a cyclization reaction to form the oxetane ring.

Diagram of the Synthetic Pathway:

G start Starting Material (e.g., Diethyl malonate) step1 Alkylation with Fluoroalkyl Halide start->step1 step2 Reduction of Esters to Diol step1->step2 step3 Mesylation or Tosylation step2->step3 step4 Base-mediated Cyclization step3->step4 product 3-Fluoroalkyl- Substituted Oxetane step4->product

Caption: Synthetic route to 3-fluoroalkyl-substituted oxetanes.

Procedure:

  • Alkylation: React a suitable starting material, such as diethyl malonate, with a fluoroalkyl halide in the presence of a base (e.g., sodium ethoxide) to introduce the fluoroalkyl group.

  • Reduction: Reduce the resulting diester to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

  • Activation: Selectively activate one of the primary hydroxyl groups of the diol, for example, by converting it to a mesylate or tosylate using the corresponding sulfonyl chloride in the presence of a base like triethylamine.

  • Cyclization: Treat the activated diol with a strong base (e.g., sodium hydride) to induce an intramolecular Williamson ether synthesis, forming the oxetane ring.

  • Purification: Purify the final product by column chromatography or distillation.

Analytical Characterization

The structural elucidation and purity assessment of fluorinated oxetanes are crucial for their application in drug discovery. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule. The signals for protons on the oxetane ring typically appear in the upfield region.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The carbon atoms of the oxetane ring have characteristic chemical shifts.

    • ¹⁹F NMR: This is a powerful tool for characterizing fluorinated compounds. The chemical shifts and coupling constants of the fluorine atoms provide valuable structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds and to monitor the progress of reactions.

Conclusion and Future Perspectives

Fluorinated oxetanes have emerged as a highly valuable structural motif in modern medicinal chemistry. Their unique ability to modulate a wide range of physicochemical properties has enabled the development of novel therapeutic candidates with improved ADME profiles and enhanced efficacy. The recent advancements in synthetic methodologies, particularly the copper-catalyzed synthesis of α,α-difluoro-oxetanes, have made these valuable building blocks more accessible to the drug discovery community. As our understanding of the intricate interplay between structure and function continues to grow, we can expect to see an even wider application of fluorinated oxetanes in the design of next-generation therapeutics to address unmet medical needs.

References

Copper-catalyzed synthesis of fluorinated oxetanes from epoxides

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Novel Copper-Catalyzed Strategy for the Synthesis of α,α-Difluoro-oxetanes from Epoxides

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. α,α-difluoro-oxetanes, in particular, represent a highly sought-after structural motif, combining the metabolic stability of the oxetane ring with the unique electronic characteristics of the gem-difluoro group.[1][2][3] However, their synthesis has been a long-standing challenge, with traditional methods often failing due to a lack of suitable fluorinated precursors and problematic side reactions like ring-opening and defluorination.[1][4] This document details a groundbreaking copper-catalyzed methodology that overcomes these hurdles, providing a reliable and efficient route to convert readily available epoxides into valuable α,α-difluoro-oxetanes.[3][5] Developed by researchers at the National University of Singapore, this process utilizes an inexpensive copper catalyst to mediate the insertion of a difluorocarbene species into an epoxide, triggering a site-selective cleavage and cyclization cascade.[1][2][6]

Mechanism and Rationale: The Catalytic Cycle

The success of this transformation hinges on the ability of an inexpensive copper catalyst to stabilize a difluorocarbene species generated from a commercially available organofluorine precursor.[1][5][6] This circumvents the high reactivity of free carbenes, which would otherwise lead to undesired side reactions.[7] The proposed catalytic cycle, supported by computational studies, proceeds through a novel ring-expansion pathway.[1][2][3]

The key mechanistic steps are as follows:

  • Formation of the Copper-Difluorocarbenoid: The active catalyst, a copper-difluorocarbenoid complex, is formed in situ. The copper center stabilizes the otherwise unstable difluorocarbene.

  • Epoxide Coordination: The three-membered epoxide substrate coordinates to the copper difluorocarbenoid complex.

  • Site-Selective Ring Cleavage: The complex triggers a precise, site-selective cleavage of a C-O bond within the epoxide ring. This step is critical to avoid the ring rupture commonly seen in other approaches.[7]

  • Metallacycle Intermediate Formation: The ring-opening is followed by a cyclization event, forming a transient metallacycle intermediate.[1][3][6]

  • Product Formation and Catalyst Regeneration: The metallacycle undergoes a final rearrangement to yield the desired α,α-difluoro-oxetane product and regenerate the active copper catalyst, allowing the cycle to continue.

Catalytic_Cycle cluster_main Proposed Catalytic Cycle Cu_Cat Active Cu(I) Catalyst Cu_Carbenoid Copper-Difluorocarbenoid Complex Cu_Cat->Cu_Carbenoid Carbene_Source Difluorocarbene Precursor Carbene_Source->Cu_Carbenoid Generation Coord_Complex Coordinated Complex Cu_Carbenoid->Coord_Complex Coordination Epoxide Epoxide Substrate Epoxide->Coord_Complex Metallacycle Metallacycle Intermediate Coord_Complex->Metallacycle Site-Selective Ring Cleavage & Cyclization Metallacycle->Cu_Cat Catalyst Regeneration Product α,α-Difluoro-oxetane Metallacycle->Product Rearrangement

Caption: Proposed mechanism for the copper-catalyzed synthesis of α,α-difluoro-oxetanes.

Application Protocol: General Procedure

This protocol outlines a general method for the synthesis of α,α-difluoro-oxetanes from epoxides. Researchers should optimize conditions based on the specific substrate.

2.1 Materials and Equipment

  • Copper Catalyst: An inexpensive and commercially available copper(I) salt.

  • Organofluorine Precursor: A commercially available source for difluorocarbene.

  • Epoxide Substrate: The starting epoxide, readily accessible through standard synthetic methods.

  • Solvent: Anhydrous, degassed organic solvent (e.g., 1,4-dioxane, THF, or toluene).

  • Reaction Vessel: Schlenk flask or oven-dried vial with a magnetic stir bar.

  • Inert Atmosphere: Nitrogen or Argon gas line.

  • Standard Glassware: For workup and purification.

  • Purification System: Flash column chromatography setup with silica gel.

2.2 Experimental Workflow Visualization

Experimental_Workflow prep 1. Reagent Preparation (Drying & Degassing) setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Reaction Execution (Stirring at Temp) setup->reaction workup 4. Aqueous Workup & Extraction reaction->workup purify 5. Purification (Column Chromatography) workup->purify analysis 6. Product Analysis (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow from setup to analysis.

2.3 Step-by-Step Protocol

  • Vessel Preparation: Place an appropriate magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Allow the flask to cool to room temperature.

  • Reagent Addition: Under a positive flow of inert gas, add the copper catalyst, the organofluorine precursor, and the epoxide substrate to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed flask in a pre-heated oil bath and stir at the desired temperature. Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH4Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure α,α-difluoro-oxetane product.

Data Presentation: Substrate Scope

This methodology has been successfully applied to synthesize fluorinated analogues of various important pharmacophores, demonstrating its broad utility.[1][2][5]

EntryEpoxide Substrate TypeProduct ClassPotential Application
1Terminal Aliphatic Epoxideα,α-difluoro-oxetaneIsosteric replacement of CH2
2Internal Aliphatic EpoxideSubstituted α,α-difluoro-oxetaneBuilding block synthesis
3Styrene Oxide DerivativesAryl-substituted α,α-difluoro-oxetaneBioisostere of β-lactones
4Glycidyl Ether DerivativesFunctionalized α,α-difluoro-oxetaneAnalogues of carbonyl pharmacophores

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Presence of oxygen or moisture. 3. Insufficient reaction temperature or time.1. Use fresh, high-purity catalyst. 2. Ensure rigorous inert atmosphere techniques; use freshly dried/distilled solvents. 3. Increase temperature incrementally; allow for longer reaction times.
Formation of Side Products (e.g., from ring rupture) 1. Unstable carbene intermediate. 2. Substrate decomposition.1. Screen different copper sources or ligands to better stabilize the carbenoid. 2. Lower the reaction temperature.
Defluorination Observed Presence of protic impurities or water.Rigorously dry all reagents and solvents. Ensure the inert gas stream is dry.
Difficulty in Purification Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography; consider alternative purification methods like preparative TLC or HPLC.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Copper Catalysts: While generally less toxic than other heavy metals, copper compounds should be handled with care. Avoid inhalation of dust and skin contact.

  • Organofluorine Reagents: These compounds can be volatile and toxic. Handle with care and avoid exposure. Consult the Safety Data Sheet (SDS) for the specific reagent used.

  • Solvents: Use anhydrous solvents, which can be flammable. Work away from ignition sources.

Conclusion

The copper-catalyzed synthesis of α,α-difluoro-oxetanes from epoxides represents a significant advancement in synthetic and medicinal chemistry.[5] This innovative method provides a reliable and practical route to a class of compounds that were previously difficult to access.[1][8] By enabling the incorporation of these valuable fluorinated motifs into small molecules, this discovery opens up exciting new avenues for the design of novel therapeutics to potentially treat a wide range of diseases.[2][6]

References

Application Notes and Protocols for the Use of (3-Fluoro-oxetan-3-ylmethyl)methylamine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Oxetanes in Peptide Design

In the landscape of modern drug discovery, the pursuit of peptides with enhanced therapeutic profiles is a paramount objective. The introduction of non-canonical amino acids and backbone modifications has emerged as a powerful strategy to modulate the pharmacological properties of peptides, including their stability, conformation, and bioactivity.[1] Among the innovative building blocks available to peptide chemists, those containing fluorinated oxetane moieties are gaining considerable attention.[2]

The oxetane ring, a four-membered cyclic ether, is a compact, polar, and three-dimensional structural motif that can act as a bioisostere for carbonyl groups and gem-dimethyl functionalities.[3] Its incorporation into small molecules has been shown to improve aqueous solubility, metabolic stability, and lipophilicity.[4] When integrated into the peptide backbone, oxetanes can induce conformational constraints, influencing the secondary structure and receptor-binding properties of the peptide.[5]

The addition of a fluorine atom to the oxetane ring further amplifies these effects. Fluorine, being the most electronegative element, can profoundly alter the physicochemical properties of a molecule, including its pKa, dipole moment, and metabolic stability.[6] In the context of peptides, fluorination can enhance binding affinity, improve proteolytic resistance, and modulate conformation.[7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (3-Fluoro-oxetan-3-ylmethyl)methylamine, a novel building block for the synthesis of peptides with unique structural and functional attributes. We will delve into its physicochemical properties, provide a putative synthetic route, and present detailed protocols for its incorporation into peptide chains via solid-phase peptide synthesis (SPPS). Furthermore, we will explore the scientific rationale behind its use and the potential impact of this modification on peptide structure and function.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a novel building block is crucial for its effective application in peptide synthesis. The unique combination of a fluoro group and an oxetane ring in this compound imparts a distinct set of characteristics.

PropertyPredicted Value/ObservationRationale and Impact on Peptide Synthesis
Molecular Weight 119.14 g/mol A relatively small molecular weight allows for its incorporation into peptides without significantly increasing the overall mass.
pKa of the Amine ~8.5 - 9.5The electron-withdrawing effect of the fluorine atom is expected to lower the basicity of the secondary amine compared to its non-fluorinated analog. This can influence its nucleophilicity during the coupling reaction.
Lipophilicity (LogP) Low to moderateThe polar oxetane ring and the amine group contribute to its hydrophilic character, while the fluorine atom can slightly increase lipophilicity. This balanced profile can be beneficial for the solubility of the resulting peptide.
Hydrogen Bonding Acceptor (oxetane oxygen, fluorine); Donor (amine N-H)The ability to participate in hydrogen bonding can influence the folding and intermolecular interactions of the modified peptide.
Steric Hindrance ModerateAs a secondary amine with a substituted methyl group, it presents more steric hindrance than a primary amine, which requires optimized coupling conditions for efficient reaction.[3]

Proposed Synthesis of this compound

While this compound is commercially available from some suppliers, a reliable in-house synthesis can be advantageous. Based on established methodologies for the synthesis of substituted oxetanes, a plausible multi-step synthetic route is proposed below.[9]

G A 3-(Hydroxymethyl)oxetan-3-ol B 3-Fluoro-3-(hydroxymethyl)oxetane A->B Deoxofluorination (e.g., DAST, XtalFluor-E) C 3-Fluoro-3-(bromomethyl)oxetane B->C Bromination (e.g., PBr3, CBr4/PPh3) D This compound C->D Nucleophilic Substitution (Methylamine)

Figure 1. Proposed synthetic route for this compound.

Protocol 1: Proposed Synthesis of this compound

  • Step 1: Fluorination of 3-(Hydroxymethyl)oxetan-3-ol. a. Dissolve 3-(hydroxymethyl)oxetan-3-ol in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. b. Cool the solution to -78 °C. c. Slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or (diethylamino)difluorosulfonium tetrafluoroborate (XtalFluor-E). d. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. e. Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography to yield 3-fluoro-3-(hydroxymethyl)oxetane.[10]

  • Step 2: Bromination of 3-Fluoro-3-(hydroxymethyl)oxetane. a. Dissolve the fluorinated alcohol from the previous step in an anhydrous solvent (e.g., dichloromethane). b. Add a brominating agent such as phosphorus tribromide (PBr3) or a combination of carbon tetrabromide and triphenylphosphine. c. Stir the reaction at room temperature or with gentle heating until the starting material is consumed. d. Purify the resulting 3-fluoro-3-(bromomethyl)oxetane by distillation or column chromatography.

  • Step 3: Amination of 3-Fluoro-3-(bromomethyl)oxetane. a. Dissolve the bromo derivative in a suitable solvent (e.g., tetrahydrofuran or ethanol). b. Add an excess of methylamine (as a solution in a solvent or as a gas). c. Stir the reaction at room temperature or with gentle heating in a sealed vessel. d. After the reaction is complete, remove the solvent and excess methylamine under reduced pressure. e. Purify the final product, this compound, by distillation or column chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is best achieved by treating it as an N-substituted glycine analog. The most common and efficient method for this is the "sub-monomer" approach in Fmoc-based SPPS.[11] This involves a two-step process: acylation of the resin-bound peptide with a haloacetic acid, followed by nucleophilic displacement of the halide with the desired amine.

G cluster_0 SPPS Cycle cluster_1 A Fmoc-AA-Resin B H2N-AA-Resin A->B 1. C Br-CH2-CO-AA-Resin B->C 2. D (3-Fluoro-oxetan-3-ylmethyl) -N(CH3)-CH2-CO-AA-Resin C->D 3. H Continue SPPS Cycles D->H E Fmoc Deprotection (20% Piperidine in DMF) F Acylation with Bromoacetic Acid (DIC, DMF) G Nucleophilic Substitution (this compound, DIPEA, DMF)

Figure 2. SPPS cycle for the incorporation of this compound.

Protocol 2: SPPS Incorporation of this compound

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.

  • Resin Preparation and Swelling: a. Place the desired amount of Fmoc-protected Rink Amide or Wang resin in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. c. Drain the DMF.

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes. d. Wash the resin thoroughly with DMF (5-7 times).

  • Acylation with Bromoacetic Acid: a. In a separate vial, dissolve bromoacetic acid (5-10 equivalents relative to the resin loading) in a minimal amount of DMF. b. Add N,N'-diisopropylcarbodiimide (DIC) (5-10 equivalents) to the bromoacetic acid solution and pre-activate for 5-10 minutes. c. Add the activated bromoacetic acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test, which should be negative). f. Wash the resin thoroughly with DMF.

  • Nucleophilic Substitution with this compound: a. Prepare a solution of this compound (10-20 equivalents) and N,N-diisopropylethylamine (DIPEA) (10-20 equivalents) in DMF. b. Add this solution to the bromoacetylated resin. c. Agitate the reaction mixture for 2-4 hours at room temperature, or overnight for sterically hindered sequences. Gentle heating (e.g., 35-40 °C) can be applied to drive the reaction to completion, but should be used with caution to avoid side reactions. d. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS. e. Once the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

  • Continuation of Peptide Synthesis: a. The newly incorporated N-substituted glycine residue is now ready for the next coupling cycle. The secondary amine of this residue will be acylated with the next Fmoc-protected amino acid. b. Due to the steric hindrance of the secondary amine, a more potent coupling reagent such as HATU, HCTU, or PyBOP is recommended for the subsequent coupling step.[12] A double coupling may be necessary to ensure complete reaction.

  • Cleavage and Deprotection: a. After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum. b. Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature. c. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether. d. Purify the crude peptide by reverse-phase HPLC.

Mechanism of Action & Scientific Rationale

The incorporation of a this compound moiety into a peptide backbone can induce significant changes in its conformational and biological properties.

G A Peptide Backbone B Introduction of this compound A->B C Altered Torsional Angles B->C D Modified Hydrogen Bonding Network B->D E Enhanced Proteolytic Stability B->E F Improved Pharmacokinetic Profile C->F G Novel Biological Activity D->G E->F

Figure 3. Rationale for incorporating this compound into peptides.

  • Conformational Constraint: The rigid oxetane ring and the substitution pattern around the nitrogen atom restrict the rotational freedom of the peptide backbone. This can lead to the stabilization of specific secondary structures, such as turns or helices, or the disruption of others.[5] The fluorine atom can further influence local conformation through stereoelectronic effects.[13]

  • Enhanced Proteolytic Stability: The N-substituted glycine linkage is not a substrate for many common proteases, which typically recognize and cleave standard amide bonds. This modification can therefore significantly increase the in vivo half-life of the peptide.[11]

  • Modulation of Physicochemical Properties: The polar oxetane moiety can improve the aqueous solubility of hydrophobic peptides. The fluorine atom can enhance lipophilicity, potentially improving membrane permeability. This fine-tuning of the hydrophilic-lipophilic balance is critical for optimizing the pharmacokinetic profile of a peptide drug.[6][14]

  • Novel Receptor Interactions: The unique three-dimensional structure and electronic properties of the fluoro-oxetane motif can lead to novel interactions with biological targets. The oxetane oxygen and the fluorine atom can act as hydrogen bond acceptors, potentially forming new contacts within a receptor's binding pocket.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Acylation with Bromoacetic Acid - Insufficient equivalents of reagents. - Steric hindrance from the preceding amino acid.- Increase the equivalents of bromoacetic acid and DIC. - Extend the reaction time. - Perform a double acylation.
Incomplete Nucleophilic Substitution - Steric hindrance of the secondary amine. - Insufficient reaction time or temperature. - Low nucleophilicity of the amine.- Increase the equivalents of the amine and DIPEA. - Extend the reaction time to overnight. - Apply gentle heating (35-40 °C). - Consider using a more polar solvent like N-methyl-2-pyrrolidone (NMP).
Low Yield in the Subsequent Coupling Step - Steric hindrance of the N-substituted glycine residue. - Inefficient coupling reagent.- Use a more potent coupling reagent (HATU, HCTU, PyBOP). - Perform a double coupling. - Increase the reaction time.
Side Reactions during Cleavage - The oxetane ring may be susceptible to acid-catalyzed ring-opening under harsh cleavage conditions.- Use a standard TFA cleavage cocktail with scavengers. - Minimize the cleavage time to what is necessary for complete deprotection.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel peptidomimetics. Its unique structural features, combining the conformational constraints of an oxetane ring with the electronic effects of a fluorine atom, offer a powerful tool to modulate the properties of peptides. The protocols and insights provided in this application note are intended to empower researchers to explore the potential of this and similar modifications in their quest for next-generation peptide therapeutics. Careful optimization of the synthetic steps, particularly the coupling of this sterically hindered secondary amine, is key to the successful synthesis of high-purity, modified peptides.

References

Application Notes and Protocols for Coupling Reactions with (3-Fluoro-oxetan-3-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties of drug candidates. The 3-fluoro-oxetane moiety has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups, offering improvements in metabolic stability, aqueous solubility, and lipophilicity.[1] (3-Fluoro-oxetan-3-ylmethyl)methylamine is a key building block that introduces this desirable scaffold. This guide provides detailed application notes and protocols for the utilization of this compound in three common and powerful coupling reactions: amide bond formation, reductive amination, and Buchwald-Hartwig amination.

The protocols herein are designed to be robust starting points for synthesis. However, as with any chemical transformation, optimization may be necessary for specific substrates to achieve optimal yields and purity.

Amide Bond Formation: Crafting the Amide Linkage

The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals and bioactive molecules. When coupling this compound with a carboxylic acid, standard peptide coupling reagents are effective. The choice of coupling reagent and conditions can be critical to avoid side reactions and ensure high yields.

Causality in Experimental Choices:
  • Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred due to their high efficiency and ability to suppress racemization, particularly when coupling with chiral carboxylic acids.

  • Base: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid without competing in the coupling reaction.

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are excellent choices as they effectively dissolve a wide range of reactants and do not interfere with the reaction mechanism.[2]

Data Presentation: Typical Amide Coupling Conditions
ParameterConditionRationale
Carboxylic Acid 1.0 equivLimiting Reagent
This compound 1.0 - 1.2 equivSlight excess to ensure full conversion of the acid.
Coupling Reagent (e.g., HATU, HBTU) 1.1 - 1.3 equivEnsures efficient activation of the carboxylic acid.
Base (e.g., DIPEA, TEA) 2.0 - 3.0 equivNeutralizes acids and facilitates the reaction.
Solvent DMF, DCMAprotic, polar, good solubility for reactants.
Temperature 0 °C to Room TemperatureInitial cooling can minimize side reactions.
Reaction Time 2 - 16 hoursMonitored by TLC or LC-MS.

Experimental Protocol: Amide Coupling with a Generic Carboxylic Acid

Caption: Workflow for a typical amide coupling reaction.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add this compound (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Reductive Amination: Forming C-N Bonds with Carbonyls

Reductive amination is a versatile method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[3][4][5] This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced to the corresponding amine.

Causality in Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations.[6] It is less reactive towards carbonyls than other borohydrides, allowing for the in-situ formation and reduction of the iminium ion with minimal side reactions.[3]

  • Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are often used as they are compatible with STAB and effectively solubilize the reactants.[6]

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, especially with less reactive ketones.

Data Presentation: Typical Reductive Amination Conditions
ParameterConditionRationale
Aldehyde or Ketone 1.0 equivLimiting Reagent
This compound 1.0 - 1.2 equivSlight excess to ensure full conversion of the carbonyl.
Reducing Agent (STAB) 1.2 - 1.5 equivEnsures complete reduction of the iminium intermediate.
Solvent DCE, DCM, THFAprotic, compatible with STAB.
Additive (optional) Acetic Acid (catalytic)Catalyzes iminium ion formation.
Temperature Room TemperatureMild conditions are generally sufficient.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS.

Experimental Protocol: Reductive Amination with a Generic Aldehyde

Caption: Workflow for a typical reductive amination reaction.

Step-by-Step Methodology:

  • To a solution of the aldehyde (1.0 equiv) in dichloroethane (DCE), add this compound (1.1 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.3 equiv) portion-wise.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds to Aryl Systems

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate.[7][8] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Causality in Experimental Choices:
  • Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical for the success of the reaction.[9][10] Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos often provide excellent results by promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[9][10]

  • Solvent: Anhydrous, non-polar, aprotic solvents like toluene or dioxane are typically employed to ensure the stability of the catalytic species.

Data Presentation: Typical Buchwald-Hartwig Amination Conditions
ParameterConditionRationale
Aryl Halide/Triflate 1.0 equivLimiting Reagent
This compound 1.1 - 1.5 equivEnsures complete reaction of the aryl halide.
Palladium Precatalyst (e.g., Pd₂(dba)₃) 1 - 5 mol%Catalytic amount to drive the reaction.
Ligand (e.g., XPhos) 2 - 10 mol%Stabilizes and activates the palladium catalyst.
Base (e.g., NaOtBu, Cs₂CO₃) 1.5 - 2.5 equivEssential for amine deprotonation.
Solvent Toluene, Dioxane (anhydrous)Aprotic, non-polar, and anhydrous to protect the catalyst.
Temperature 80 - 110 °CElevated temperature is usually required.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS.

Experimental Protocol: Buchwald-Hartwig Amination with a Generic Aryl Bromide

Caption: Workflow for a typical Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.8 equiv).

  • Add anhydrous toluene via syringe.

  • Add this compound (1.2 equiv).

  • Heat the reaction mixture to 100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,3-disubstituted oxetanes. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this increasingly important heterocyclic motif. The unique structural and physicochemical properties of 3,3-disubstituted oxetanes, such as their ability to act as polar, metabolically stable bioisosteres for gem-dimethyl and carbonyl groups, have made them highly valuable in modern medicinal chemistry.[1][2][3] However, their synthesis is not without its hurdles, primarily due to the inherent ring strain of the four-membered ether.[1][4]

This guide provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to support your synthetic endeavors.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 3,3-disubstituted oxetanes, offering explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Yield in Williamson Etherification of 1,3-Diols

Symptoms:

  • The starting diol is recovered, or only mono-activated intermediate is observed.

  • Significant formation of elimination or fragmentation byproducts is detected.

  • The desired oxetane is formed in yields below 50%.

Causality: The intramolecular Williamson etherification is a kinetically challenging 4-exo-tet cyclization.[5] The formation of the strained four-membered ring is often slower than competing side reactions, such as intermolecular reactions or Grob fragmentation, especially with sterically hindered substrates. The choice of base and reaction conditions is critical to favor the desired intramolecular cyclization.

Solutions:

  • Optimize Your Base:

    • For less hindered diols: Sodium hydride (NaH) is a common choice and often effective.[6] It acts as a non-nucleophilic strong base to deprotonate the alcohol, minimizing side reactions.

    • For sterically demanding diols: Potassium tert-butoxide (KOtBu) can be more effective.[1] Its bulkiness can favor the intramolecular pathway. In some cases, particularly in solid-phase synthesis, NaH has been reported to be unsuccessful while KOtBu gives improved yields.[1]

    • Consider other strong, non-nucleophilic bases: Potassium hydride (KH) has also been used successfully for challenging cyclizations.[1]

  • Leaving Group Selection:

    • A good leaving group is essential. Tosylates (Ts) and mesylates (Ms) are commonly used. For some substrates, conversion of one alcohol to a halide (e.g., iodide via an Appel reaction) can facilitate the cyclization.[1]

  • Reaction Conditions:

    • Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.

    • Temperature: While heating may be necessary to drive the reaction to completion, excessive heat can promote elimination. A careful optimization of the reaction temperature is recommended.

  • One-Pot vs. Stepwise Approach:

    • A one-pot procedure where the diol is mono-activated and then cyclized in the presence of a base can be efficient.[1] However, for challenging substrates, a stepwise approach involving the isolation of the mono-activated intermediate may provide better overall yields by allowing for purification before the cyclization step.

Problem 2: Unwanted Ring-Opening During Reaction or Workup

Symptoms:

  • Formation of diol or other acyclic byproducts, particularly during acidic workup or purification.

  • Loss of product during chromatography on silica gel.

Causality: While 3,3-disubstituted oxetanes are remarkably more stable than their less substituted counterparts, the oxetane ring is still susceptible to cleavage under strongly acidic conditions.[2][3] The presence of certain functional groups on the substituents can also sensitize the ring to opening. For instance, 3,3-disubstituted oxetanes bearing an internal nucleophile (like a hydroxyl or amino group) can undergo intramolecular ring-opening more readily under acidic conditions.[3]

Solutions:

  • Avoid Strongly Acidic Conditions:

    • During workup, use a saturated aqueous solution of sodium bicarbonate or a phosphate buffer to neutralize any acid.

    • For reactions requiring acidic catalysts, consider using milder Lewis acids or Brønsted acids and carefully control the reaction time and temperature.

    • If cleaving an acid-labile protecting group (e.g., Boc), be aware that this can be problematic and may require careful optimization to avoid decomposition of the oxetane.[2]

  • Purification Strategy:

    • Deactivate Silica Gel: If using silica gel chromatography, it can be pre-treated with a small amount of triethylamine in the eluent to neutralize its acidity.

    • Alternative Stationary Phases: Consider using neutral alumina or other less acidic stationary phases for chromatography.

    • Non-Chromatographic Purification: Whenever possible, explore purification by crystallization or distillation to avoid contact with acidic stationary phases.

  • Protecting Group Strategy:

    • If your molecule contains functional groups that are sensitive to the reaction conditions required for a subsequent step, consider protecting them. For hydroxyl groups, silyl ethers (e.g., TBDMS) are a good option as they can be removed under neutral conditions using TBAF.[1]

Problem 3: Side Reactions in the Paternò-Büchi Reaction

Symptoms:

  • Low yield of the desired oxetane.

  • Formation of significant amounts of alkene dimers or polymers.[7]

  • Complex reaction mixture that is difficult to purify.

Causality: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be plagued by competing photochemical processes.[8] The excited state of the alkene can lead to dimerization or polymerization, which are often major side reactions, especially with electron-deficient alkenes.[7]

Solutions:

  • Solvent Choice: The solvent can have a significant impact on the reaction outcome. For some systems, non-polar solvents are preferred.

  • Use of Additives:

    • It has been demonstrated that using p-xylene as an additive can suppress competing alkene dimerization, leading to higher yields of the desired spirocyclic oxetanes.[7][9]

  • Control of Reaction Time and Temperature:

    • Monitor the reaction progress carefully to avoid over-irradiation, which can lead to product decomposition or the formation of byproducts.

    • Running the reaction at lower temperatures can sometimes improve selectivity.

  • Microflow Photoreactor:

    • Using a microflow photoreactor can improve the efficiency and yield of the Paternò-Büchi reaction by ensuring uniform irradiation and precise control over the residence time.[1]

Frequently Asked Questions (FAQs)

Q1: Which is the best general method for synthesizing 3,3-disubstituted oxetanes?

There is no single "best" method, as the optimal route depends on the desired substitution pattern and the availability of starting materials.

  • Williamson Etherification from 1,3-diols: This is a very common and versatile method, especially if the corresponding diol is readily accessible.[1][5]

  • Derivatization of Oxetan-3-one: This is an excellent strategy for accessing a wide variety of 3,3-disubstituted oxetanes, as oxetan-3-one can be functionalized in numerous ways (e.g., Grignard addition, Wittig reaction).[3]

  • Paternò-Büchi Reaction: This method is attractive for its atom economy, forming the oxetane ring in a single step. However, it requires photochemical equipment and can have limitations regarding substrate scope and selectivity.[7][8]

Q2: How stable are 3,3-disubstituted oxetanes?

3,3-Disubstituted oxetanes are generally quite stable, much more so than oxetanes with fewer substituents at the 3-position.[3] This increased stability is attributed to steric shielding of the C-O bonds by the substituents, which hinders the approach of external nucleophiles.[3] They have been shown to be stable in aqueous solutions buffered at pH 1-10.[2] However, they can still be susceptible to ring-opening under harsh acidic conditions or in the presence of internal nucleophiles.[3]

Q3: What are the main challenges in scaling up the synthesis of 3,3-disubstituted oxetanes?

Scaling up can present several challenges:

  • Williamson Etherification: Maintaining high dilution to favor intramolecular cyclization can be challenging on a large scale due to the large solvent volumes required.

  • Paternò-Büchi Reaction: This reaction is often difficult to scale up due to the light-dependent nature of the reaction. Achieving uniform irradiation of a large reaction volume can be problematic.[10]

  • Purification: The purification of large quantities of polar oxetane products by chromatography can be costly and time-consuming. Developing robust crystallization or distillation procedures is often necessary for large-scale synthesis.

  • Exothermic Reactions: Some steps, such as the addition of strong bases like NaH, can be highly exothermic and require careful temperature control on a large scale.

Q4: Are there any specific safety precautions to consider?

  • Strained Ring System: While 3,3-disubstituted oxetanes are relatively stable, be aware that they are strained molecules and could potentially decompose energetically under certain conditions, although this is rare.

  • Reagents: Many of the reagents used in these syntheses are hazardous. For example, sodium hydride is highly flammable and reacts violently with water. Always consult the safety data sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE).

  • Photochemical Reactions: When performing Paternò-Büchi reactions, use appropriate shielding to protect from UV radiation.

Data Summary

MethodTypical YieldsAdvantagesDisadvantages
Williamson Etherification 59-87%[1]Versatile, uses readily available 1,3-diols.Can be low-yielding for hindered substrates, competing side reactions.
Paternò-Büchi Reaction Good to excellent[1]Atom economical, direct ring formation.Requires photochemical setup, potential for side reactions, scale-up can be difficult.[7][10]
Derivatization of Oxetan-3-one VariableHighly versatile for diverse substitutions.Oxetan-3-one can be a challenging starting material to prepare on a large scale.[3]

Experimental Protocols

Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification

This protocol is a general procedure adapted from literature for the cyclization of a 1,3-diol.[1]

  • Monotosylation of the Diol:

    • Dissolve the 2,2-disubstituted-1,3-propanediol (1.0 eq) in pyridine at 0 °C.

    • Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude monotosylate by flash column chromatography.

  • Cyclization:

    • Dissolve the purified monotosylate (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Carefully quench the reaction at 0 °C by the slow addition of water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude oxetane by flash column chromatography.

Visualizations

Logical Flowchart for Troubleshooting Low Yield in Williamson Etherification

G start Low Yield in Williamson Etherification check_sm Check TLC/LC-MS: Starting material recovered? start->check_sm check_byproducts Check TLC/LC-MS: Side products observed? check_sm->check_byproducts No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_reactions Side Reactions Dominating check_byproducts->side_reactions Yes solution1 Increase reaction time or temperature. Consider a more reactive leaving group (e.g., I-). incomplete_reaction->solution1 solution2 Optimize base: Try KOtBu for hindered substrates. Consider KH. side_reactions->solution2 solution3 Use high dilution to favor intramolecular cyclization. side_reactions->solution3 solution4 Re-evaluate reaction temperature; avoid excessive heat to minimize elimination. side_reactions->solution4

Caption: Troubleshooting Williamson Etherification.

Key Synthetic Routes to 3,3-Disubstituted Oxetanes

G cluster_pb Paternò-Büchi Reaction diol 1,3-Diol activated_diol Activated Diol (e.g., Monotosylate) diol->activated_diol Activation (e.g., TsCl, Py) oxetane 3,3-Disubstituted Oxetane activated_diol->oxetane Intramolecular Williamson Etherification (e.g., NaH, THF) carbonyl Carbonyl Compound carbonyl->oxetane [2+2] Photocycloaddition (hν) alkene Alkene alkene->oxetane [2+2] Photocycloaddition (hν) oxetanone Oxetan-3-one functionalized_oxetanone Functionalized Oxetan-3-one oxetanone->functionalized_oxetanone Derivatization (e.g., Grignard, Wittig) functionalized_oxetanone->oxetane

Caption: Major synthetic pathways to 3,3-disubstituted oxetanes.

References

Preventing oxetane ring-opening under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Oxetane Stability and Handling

Introduction

The oxetane ring, a four-membered cyclic ether, has become a prized structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly improve physicochemical properties such as solubility, metabolic stability, and lipophilicity. However, the inherent ring strain of the oxetane (~25 kcal/mol) makes it susceptible to cleavage under various reaction conditions, posing a significant challenge during multi-step syntheses.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering issues with oxetane ring stability. It is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate the synthetic complexities and preserve this critical functional group.

Section 1: Frequently Asked Questions (FAQs) on Oxetane Stability

Q1: What makes the oxetane ring susceptible to opening?

The primary driving force for oxetane ring-opening is the relief of internal ring strain. The C-O-C bond angle in an oxetane is approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. This strain weakens the C-O bonds, making them susceptible to cleavage by electrophiles (like protons or Lewis acids) and potent nucleophiles.

Q2: What is the general mechanism for acid-catalyzed oxetane ring-opening?

Under acidic conditions, the reaction is initiated by the protonation of the oxetane oxygen atom. This activation dramatically increases the electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack. The subsequent attack by a nucleophile (which can be the solvent, a counter-ion, or another reagent) proceeds via an SN2 or SN1-like mechanism, leading to the ring-opened product. Strong Brønsted acids (e.g., HCl, TFA) and Lewis acids (e.g., BF3•OEt2, TiCl4) are potent promoters of this process.

Acid_Catalyzed_Opening Oxetane Oxetane ProtonatedOxetane Protonated Oxetane (Activated) Oxetane->ProtonatedOxetane Protonation (Fast) Product Ring-Opened Product ProtonatedOxetane->Product Nucleophilic Attack (Sₙ2) Nucleophile Nucleophile (Nu⁻) H_plus H⁺

Caption: Mechanism of acid-catalyzed oxetane ring-opening.

Q3: Can strong bases cause oxetane ring-opening?

While less common than acid-catalyzed cleavage, ring-opening can occur under strongly basic or nucleophilic conditions. Potent, non-hindered nucleophiles like organolithiums, Grignard reagents, or sodium amide can attack one of the ring carbons, forcing the ring to open. However, many common basic conditions, such as those used for ester saponification (e.g., LiOH, NaOH in aqueous solvent) or amide bond formation, are often well-tolerated, especially at controlled temperatures. The key distinction is between non-nucleophilic bases (like NaH, DBU) which are generally safe, and highly nucleophilic bases which pose a risk.

Nucleophilic_Opening Oxetane Oxetane TransitionState Sₙ2 Transition State Oxetane->TransitionState Attack on C Product Ring-Opened Product TransitionState->Product Ring Opening StrongNu Strong Nucleophile (e.g., R-Li, RMgX)

Caption: Mechanism of nucleophile-driven oxetane ring-opening.

Section 2: Troubleshooting Guide: Preventing Unwanted Ring-Opening

This section addresses specific experimental problems. The solutions focus on modifying reaction conditions to favor the preservation of the oxetane moiety.

Problem 1: My oxetane is decomposing during the removal of an acid-labile protecting group (e.g., Boc, t-butyl ether).

Standard conditions for Boc deprotection, such as neat trifluoroacetic acid (TFA) or 4M HCl in dioxane, are often too harsh and will rapidly degrade oxetanes.

Root Cause Analysis: The high concentration of strong Brønsted acid protonates the oxetane, catalyzing its polymerization or cleavage by the acid's counter-ion (e.g., chloride, trifluoroacetate).

Solutions & Protocols:

  • Strategy 1: Use a Milder Acidic Reagent. Switch to an acid with a higher pKa or a sterically hindered Lewis acid that is less likely to coordinate to the oxetane oxygen.

    • Recommended Reagent: Triethylsilane (TES) with a substoichiometric amount of TFA in Dichloromethane (DCM). TES acts as a cation scavenger, trapping the released t-butyl cation and preventing it from re-initiating side reactions.

    • Alternative: Use carefully controlled amounts of HCl in a non-nucleophilic solvent or employ milder Lewis acids like ZnCl₂ or Mg(ClO₄)₂.

  • Strategy 2: Temperature Control. Perform the deprotection at a lower temperature (e.g., 0 °C or -20 °C) to reduce the rate of the undesired ring-opening reaction relative to the deprotection.

Experimental Protocol: Mild Boc Deprotection in the Presence of an Oxetane

  • Dissolve the Boc-protected, oxetane-containing substrate in anhydrous DCM (0.1 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylsilane (TES, 3.0-5.0 equivalents).

  • Add trifluoroacetic acid (TFA, 1.5-2.0 equivalents) dropwise over 5 minutes.

  • Monitor the reaction closely by TLC or LCMS every 15-30 minutes.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Problem 2: My oxetane-containing ester is being cleaved during saponification.

While many esters can be hydrolyzed with NaOH or KOH in MeOH/H₂O, the combination of a strong nucleophile (hydroxide) and elevated temperatures can lead to competitive oxetane ring-opening.

Root Cause Analysis: At higher temperatures, the hydroxide ion can act as a nucleophile and attack the oxetane ring directly, in competition with its intended role as a base for ester hydrolysis.

Solutions & Protocols:

  • Strategy 1: Use a Milder Base. Lithium hydroxide (LiOH) is often less aggressive than NaOH or KOH and can effectively hydrolyze esters at lower temperatures.

  • Strategy 2: Optimize Solvent System and Temperature. Using a THF/water solvent system at room temperature or 0 °C can significantly suppress the rate of oxetane cleavage.

Experimental Protocol: Selective Ester Saponification

  • Dissolve the oxetane-containing ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add solid lithium hydroxide (LiOH•H₂O, 1.5-3.0 equivalents) in one portion.

  • Stir the reaction vigorously at 0 °C or allow it to warm slowly to room temperature. Monitor by TLC or LCMS.

  • Once the starting material is consumed, carefully acidify the mixture to pH ~5-6 with 1N HCl.

  • Extract the carboxylic acid product with a suitable organic solvent (e.g., EtOAc).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the product.

Problem 3: My reaction with an organometallic reagent (e.g., Grignard, Organolithium) is giving a complex mixture instead of the desired product.

Organometallic reagents are potent nucleophiles and can attack the oxetane ring. This is especially problematic if the intended reaction site is sterically hindered or less electrophilic than the oxetane carbons.

Root Cause Analysis: The organometallic reagent is non-selectively attacking both the intended electrophilic site and the oxetane ring.

Solutions & Protocols:

  • Strategy 1: Use a Less Reactive Organometallic. Switch from an organolithium (highly reactive) to a Grignard reagent (moderately reactive) or an organozinc reagent (less reactive).

  • Strategy 2: Employ a Transmetalation Strategy. Convert the highly reactive organolithium or Grignard reagent into a less reactive organocuprate by adding a copper(I) salt like CuI or CuCN. Organocuprates are softer nucleophiles and are much less likely to open the oxetane ring.

  • Strategy 3: Lewis Acid Additives. In some cases, adding a Lewis acid that coordinates preferentially to the target functional group over the oxetane can direct the nucleophile to the desired site. This requires careful screening.

Section 3: Summary of Recommended Conditions

For quick reference, the following table summarizes conditions that are generally compatible or incompatible with the oxetane ring.

Reaction TypeConditions to AVOIDRecommended Safe Conditions
Acidic Deprotection Strong Brønsted acids (neat TFA, conc. HCl), high temperatures, strong Lewis acids (BF₃•OEt₂, AlCl₃).TFA (1.5-2 eq) / TES (3-5 eq) in DCM at 0 °C; Acetic acid; PPTS.
Basic Hydrolysis NaOH/KOH at elevated temperatures (> 40 °C); Strong, non-hindered bases.LiOH in THF/H₂O at 0 °C to RT; K₂CO₃ in MeOH/H₂O.
Nucleophilic Addition Highly reactive organolithiums or Grignard reagents without additives.Organocuprates; Organozinc reagents; Grignard reagents with CuI (cat.).
Reductions Conditions generating strong acids in situ (e.g., some catalytic hydrogenations).NaBH₄, LiAlH₄ (at low temp), H₂ with Pd/C (neutral pH).
Oxidations Harsh acidic oxidants (e.g., KMnO₄ under acidic conditions).DMP, TPAP, Swern, PCC.

Section 4: Decision-Making Workflow for Reaction Planning

Use the following workflow to proactively select conditions that will preserve your oxetane ring.

Decision_Workflow Start Start: Plan Reaction with Oxetane Substrate IsAcidic Are acidic conditions required? Start->IsAcidic IsBasic Are basic/nucleophilic conditions required? IsAcidic->IsBasic No UseMildAcid Use mild acid (e.g., PPTS) or TFA/TES at low temp. IsAcidic->UseMildAcid Yes AvoidStrongAcid AVOID: Strong Brønsted or Lewis Acids (e.g., TFA, BF₃) IsAcidic->AvoidStrongAcid IsNucleophilic Is the base strongly nucleophilic (e.g., R-Li)? IsBasic->IsNucleophilic Yes Proceed Proceed with Caution & Monitor Closely IsBasic->Proceed No (e.g., non-nuc base) UseMildAcid->Proceed UseNonNucBase Use non-nucleophilic base (e.g., K₂CO₃, LiOH at low temp) IsNucleophilic->UseNonNucBase No (e.g., Hydroxide) ConsiderTransmetal Consider transmetalation to organocuprate or use organozinc. IsNucleophilic->ConsiderTransmetal Yes UseNonNucBase->Proceed ConsiderTransmetal->Proceed

Caption: Decision workflow for selecting oxetane-compatible reaction conditions.

Technical Support Center: Synthesis of (3-Fluoro-oxetan-3-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (3-Fluoro-oxetan-3-ylmethyl)methylamine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable fluorinated building block. The unique combination of a strained oxetane ring and a fluorine atom at a quaternary center presents specific synthetic challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

The oxetane moiety is increasingly utilized in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups, often improving key drug properties like solubility and metabolic stability.[1] The primary synthetic route to this compound is via the reductive amination of 3-fluorooxetane-3-carbaldehyde with methylamine. This guide focuses on troubleshooting this critical transformation.

Primary Synthetic Pathway: Reductive Amination

Reductive amination is a cornerstone of C-N bond formation in pharmaceutical synthesis due to its efficiency and operational simplicity.[2][3][4] The reaction proceeds through the in-situ formation of an imine or iminium ion from an aldehyde and an amine, which is then reduced by a selective hydride agent to yield the target amine.[5][6][7]

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction A 3-Fluorooxetane- 3-carbaldehyde C Imine Intermediate (Unstable) A->C + CH3NH2 B Methylamine (CH3NH2) B->C D Iminium Ion (Protonated Imine) C->D - H2O (equilibrium) C->D Mild Acid (e.g., AcOH) Catalyst F (3-Fluoro-oxetan-3-ylmethyl) methylamine D->F + [H-] E Selective Reducing Agent (e.g., NaBH(OAc)3) E->F

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Guide & Core Protocol Issues

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is poor, and I'm recovering mostly unreacted 3-fluorooxetane-3-carbaldehyde. What is causing this?

Answer: This is a classic problem related to inefficient imine formation. The condensation of the aldehyde and amine is a reversible equilibrium. To drive the reaction forward, you must effectively remove the water that is formed as a byproduct.

Causality & Solutions:

  • Inefficient Water Removal: In small-scale reactions, the concentration of water produced may not be high enough to be removed by conventional means like a Dean-Stark trap.

    • Expert Recommendation: Add a dehydrating agent. Molecular sieves (3Å or 4Å, freshly activated) are excellent choices as they are generally inert. Avoid using dehydrating agents that are acidic or basic, which could interfere with the reaction or the sensitive oxetane ring.

  • Incorrect pH: Imine formation is typically catalyzed by mild acid (pH ~4-6).[6] If the pH is too low, the amine nucleophile will be fully protonated and non-nucleophilic. If the pH is too high, there is insufficient acid to catalyze carbonyl activation and water elimination.

    • Expert Recommendation: Add a catalytic amount of acetic acid (AcOH). For every 1 equivalent of your aldehyde, try adding 0.1 equivalents of glacial acetic acid. This will protonate the carbonyl, making it more electrophilic, and facilitate the dehydration step.

  • Insufficient Reaction Time for Imine Formation: It's crucial to allow the imine to form before adding the reducing agent, especially if you are using a less selective one like sodium borohydride.

    • Expert Recommendation: Stir the aldehyde, methylamine (often used as a solution in THF or EtOH), and acetic acid in your solvent (e.g., Dichloromethane - DCM, or 1,2-Dichloroethane - DCE) for 1-2 hours at room temperature before introducing the reducing agent. You can monitor the disappearance of the aldehyde by Thin Layer Chromatography (TLC).

Q2: My final product is contaminated with a persistent imine impurity. How do I ensure complete reduction?

Answer: The presence of a residual imine indicates that your reduction step is incomplete. This can be due to the choice of reducing agent, stoichiometry, or reaction conditions.

Causality & Solutions:

  • Reducing Agent Potency/Selectivity: While sodium borohydride (NaBH₄) can work, it is often too reactive and can reduce the starting aldehyde if added too early.[6] It is also less effective at reducing the iminium ion at the optimal pH for its formation.

    • Expert Recommendation: Use a more selective and milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most reductive aminations.[5] It is tolerant of mildly acidic conditions and selectively reduces the iminium ion over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also highly selective but introduces cyanide waste streams.[6][7][8]

  • Stoichiometry: Using an insufficient amount of the reducing agent will naturally lead to an incomplete reaction.

    • Expert Recommendation: Use a slight excess of the reducing agent. A good starting point is 1.2 to 1.5 equivalents of NaBH(OAc)₃ relative to the limiting reagent (typically the aldehyde).

  • Temperature: Most reductive aminations proceed well at room temperature. However, if the reaction is sluggish, gentle heating might be required.

    • Expert Recommendation: Let the reaction run overnight at room temperature first. If TLC or LC-MS analysis still shows a significant amount of imine, you can gently heat the reaction to 35-40°C. Be cautious, as excessive heat can promote side reactions.

Q3: I'm observing a significant amount of (3-fluorooxetan-3-yl)methanol as a byproduct. How do I prevent this?

Answer: The formation of this alcohol byproduct is a clear indication that your reducing agent is reducing the starting aldehyde directly. This is a common issue when using strong, unselective reducing agents or when the imine has not formed sufficiently before reduction.

Causality & Solutions:

  • Use of NaBH₄: As mentioned, NaBH₄ can readily reduce aldehydes.[6][9] If it is present while a significant concentration of the aldehyde remains, this side reaction is highly probable.

    • Expert Recommendation: Switch to NaBH(OAc)₃. Its steric bulk and reduced hydridic character make it much slower to react with aldehydes, giving the imine plenty of time to form and be reduced preferentially.

  • Premature Addition of Reductant: Adding the reducing agent at the very beginning of the reaction is a common mistake.

    • Expert Recommendation: Always follow a two-stage, one-pot procedure. Mix the aldehyde, amine, and acid catalyst first. Stir for 1-2 hours. Only then should you add the NaBH(OAc)₃ portion-wise. Adding it slowly helps control any exotherm.

Q4: My mass spectrometry results show unexpected impurities, and I suspect the oxetane ring is opening. Is this possible?

Answer: Yes, this is a critical concern. The four-membered oxetane ring is strained and susceptible to ring-opening, particularly under harsh acidic or basic conditions.[10][11]

Causality & Solutions:

  • Strongly Acidic Conditions: Using strong acids (e.g., HCl, H₂SO₄) for catalysis or during the workup can protonate the oxetane oxygen, leading to nucleophilic attack and ring cleavage.

    • Expert Recommendation: Use only a catalytic amount of a weak acid like acetic acid. During the aqueous workup, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to quench the reaction, not a strong base like NaOH initially.

  • High Temperatures: Elevated temperatures can increase the rate of decomposition and potential ring-opening.

    • Expert Recommendation: Maintain the reaction temperature at or below 40°C.

G Start Start Synthesis Problem Low Yield or Incomplete Reaction? Start->Problem CheckImine Check Imine Formation (TLC after 1-2h) Problem->CheckImine Yes Success High Yield, Pure Product Problem->Success No AldehydePresent Aldehyde still present? CheckImine->AldehydePresent Monitor Solution1 Action: 1. Add molecular sieves. 2. Add cat. AcOH (0.1 eq). 3. Increase pre-stir time. AldehydePresent->Solution1 Yes Byproduct Alcohol byproduct observed? AldehydePresent->Byproduct No IminePresent Imine impurity in product? IminePresent->Success No Solution2 Action: 1. Switch to NaBH(OAc)3. 2. Use 1.5 eq of reductant. 3. Add reductant portion-wise. IminePresent->Solution2 Yes Solution3 Action: 1. Ensure pre-stir forms imine. 2. Use NaBH(OAc)3 instead of NaBH4. Byproduct->IminePresent No Byproduct->Solution3 Yes

Caption: A troubleshooting decision tree for the synthesis.

Frequently Asked Questions (FAQs)

Q: Which reducing agent is definitively the best for this synthesis?

A: For this specific substrate, Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its excellent selectivity for iminium ions in the presence of aldehydes and its tolerance for the mildly acidic conditions required for imine formation.

ReagentProsConsRecommendation
NaBH(OAc)₃ (STAB) High selectivity, mild, commercially available.Higher molecular weight, can be hygroscopic.Top Choice
NaBH₃CN High selectivity, tolerant of low pH.Highly toxic (cyanide), environmental concerns.Use only if STAB fails.
NaBH₄ Inexpensive, powerful.Reduces aldehydes, requires careful pH control, can be violent with acid.Not recommended.
H₂/Catalyst (e.g., Pd/C) "Green" option, high atom economy.Requires specialized pressure equipment, catalyst can be pyrophoric.Feasible but requires process development.

Q: How do I best monitor the reaction's progress?

A: TLC is often sufficient. Use a non-polar eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The aldehyde starting material should have a moderate Rf. The amine product, being more polar and basic, will likely have a lower Rf and may streak. Adding 1% triethylamine (Et₃N) to your eluent can help produce a clean spot for the amine. The imine intermediate will have an Rf between the aldehyde and the amine. For definitive analysis, LC-MS is ideal to track the masses of all components.

Q: What are the best practices for purification?

A: The basic nature of the amine product is key to its purification.

  • Quench: Carefully quench the reaction by pouring it into a saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like DCM or Ethyl Acetate (3x).

  • Acid Wash (Optional Cleanup): Combine the organic layers and extract with dilute (1M) HCl. The amine product will move to the aqueous layer as the ammonium salt, leaving non-basic impurities in the organic layer.

  • Basify and Re-extract: Make the acidic aqueous layer basic (pH > 10) with NaOH or K₂CO₃ and re-extract your pure amine product back into an organic solvent.

  • Dry and Concentrate: Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain your product.

References

Technical Support Center: Purification Strategies for Polar Fluorinated Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource provides in-depth guidance and practical solutions for the unique challenges encountered during the purification of polar fluorinated amines. The inherent properties of these compounds—high polarity, basicity, and the influence of fluorine—necessitate specialized purification strategies. This guide is structured to provide direct answers to common problems and frequently asked questions, ensuring you can optimize your purification workflows with confidence.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of polar fluorinated amines, offering systematic approaches to diagnose and resolve them.

Chromatography Issues

Question: My polar fluorinated amine shows poor peak shape (tailing or fronting) in reversed-phase HPLC. What's causing this and how can I fix it?

Answer:

Poor peak shape is a common issue stemming from several factors related to the unique chemistry of polar fluorinated amines.

  • Possible Causes:

    • Secondary Interactions: The basic amine functionality can interact strongly with residual acidic silanols on silica-based stationary phases, leading to peak tailing.[1][2]

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your amine, the compound can exist in both ionized and neutral forms, resulting in peak distortion.[1]

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[1]

  • Solutions:

    • Adjust Mobile Phase pH: A primary strategy is to adjust the mobile phase pH to be at least two units away from the pKa of your amine. For basic amines, using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the amine, often leading to improved peak shape.[1][3]

    • Use a Deactivated Column: Employing an end-capped column minimizes the availability of free silanol groups, thereby reducing secondary interactions.[1]

    • Reduce Sample Load: Decrease the concentration or injection volume of your sample to avoid overloading the column.[1]

    • Consider a Different Stationary Phase: If peak shape issues persist, switching to a column with a different chemistry, such as a polar-embedded or a fluorinated phase, can offer alternative selectivity and improved peak symmetry.[1][4][5]

Question: My highly polar fluorinated amine is not retained on a C18 column and elutes in the void volume. What are my options?

Answer:

This is a classic problem for highly polar analytes in reversed-phase chromatography. The compound has insufficient hydrophobic interaction with the non-polar stationary phase.

  • Possible Causes:

    • High Polarity: The compound is too polar for effective retention on a traditional C18 column.[1]

  • Solutions:

    • Switch to Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the retention of highly polar compounds. It utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) with a mobile phase consisting of a high percentage of organic solvent and a small amount of aqueous buffer.[1][6]

    • Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns are designed with polar groups near the silica surface, which allows for better retention of polar analytes, even with highly aqueous mobile phases.[1]

    • Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for basic amines) to the mobile phase can form a more hydrophobic complex with your analyte, thereby increasing its retention on a C18 column.

    • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for purifying polar compounds and is particularly advantageous for chiral separations and high-throughput applications due to its speed.[1]

Workflow for Method Selection in Chromatography

Chromatography Method Selection for Polar Fluorinated Amines start Start: Crude Polar Fluorinated Amine solubility_test Assess Solubility (Organic vs. Aqueous) start->solubility_test rp_hplc Reversed-Phase HPLC (C18) solubility_test->rp_hplc Soluble in Organic/Water Mixtures hilic HILIC solubility_test->hilic Highly Water-Soluble good_retention Good Retention & Separation? rp_hplc->good_retention success Purified Product hilic->success sfc Supercritical Fluid Chromatography (SFC) sfc->success normal_phase Normal-Phase (Amine or Alumina) normal_phase->success optimize Optimize Method (Gradient, pH, etc.) good_retention->optimize Yes switch_technique Switch Technique good_retention->switch_technique No (Void Elution) optimize->success switch_technique->hilic switch_technique->sfc Consider for speed and chiral separation switch_technique->normal_phase For less polar amines or specific selectivity

Caption: A decision tree for selecting the initial chromatographic method for purifying polar fluorinated amines.

Extraction & Work-up Issues

Question: I am losing a significant amount of my polar fluorinated amine during aqueous work-up. How can I improve recovery?

Answer:

The high polarity of your compound can lead to its partitioning into the aqueous layer during standard liquid-liquid extractions.

  • Possible Causes:

    • High Water Solubility: The polarity imparted by both the amine and fluorine-containing groups can make the compound highly soluble in water.

    • Protonation of the Amine: If the aqueous phase is acidic, the amine will be protonated, forming a salt that is highly water-soluble.[7]

  • Solutions:

    • pH Adjustment: Before extraction with an organic solvent, basify the aqueous layer (e.g., with NaHCO₃, Na₂CO₃, or dilute NaOH) to a pH at least 2 units above the amine's pKa. This deprotonates the amine, making it less polar and more soluble in the organic phase.[3][8]

    • Salting Out: Saturating the aqueous phase with a salt like NaCl or K₂CO₃ can decrease the solubility of your organic compound in the aqueous layer, driving it into the organic phase.

    • Use of a More Polar Organic Solvent: If you are using a non-polar solvent like hexane or ether, switch to a more polar, water-immiscible solvent like dichloromethane (DCM), ethyl acetate, or chloroform.

    • Continuous Liquid-Liquid Extraction: For very water-soluble compounds, a continuous liquid-liquid extraction apparatus can be highly effective.

Crystallization Challenges

Question: I am struggling to crystallize my polar fluorinated amine. What strategies can I try?

Answer:

Crystallization can be challenging due to the unique intermolecular interactions influenced by the fluorine atoms and the polar amine group.

  • Possible Causes:

    • Strong Solvation: The polar nature of the compound can lead to strong interactions with polar solvents, hindering crystal lattice formation.

    • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Complex Intermolecular Interactions: Fluorine can participate in weak hydrogen bonds and other non-covalent interactions, which can sometimes lead to the formation of oils or amorphous solids instead of crystals.[9][10]

  • Solutions:

    • High Purity Starting Material: Ensure your material is as pure as possible before attempting crystallization. A final chromatographic polishing step may be necessary.

    • Systematic Solvent Screening: Use a wide range of solvents with varying polarities. A good starting point is to find a solvent in which your compound is soluble when hot but sparingly soluble when cold.

    • Co-crystallization: If your compound has suitable functional groups, co-crystallization with a benign co-former can sometimes facilitate the formation of a crystalline solid.[11]

    • Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile "good" solvent and place this in a larger sealed chamber containing a "poor" solvent in which your compound is insoluble. Slow diffusion of the poor solvent's vapor into the good solvent can induce crystallization.

    • In Situ Cryo-Crystallization: For low-melting point amines, in situ cryo-crystallization, where the liquid is slowly cooled until it solidifies, can be an effective technique to obtain crystalline material.[9][10]

Frequently Asked Questions (FAQs)

Q1: Why are polar fluorinated amines difficult to purify using standard silica gel chromatography?

A1: Standard silica gel is acidic and presents a highly polar surface. Basic amines interact strongly with the acidic silanol groups on the silica surface, which can lead to irreversible adsorption, significant peak tailing, and even degradation of the compound on the column.[3][12] To mitigate this, one can either add a basic modifier like triethylamine (0.1-1%) to the eluent to "neutralize" the silica surface or use a less acidic stationary phase like basic alumina or an amine-functionalized silica gel.[2][12]

Q2: Are there any special considerations for handling polar fluorinated amines?

A2: Yes, some smaller fluorinated compounds can be volatile. It is advisable to handle them in a well-ventilated area and use sealed vials for analysis and storage to prevent loss of material.[1] Additionally, due to the basicity of amines, they can be incompatible with certain acidic reagents or conditions.

Q3: When should I consider using a fluorinated stationary phase for HPLC?

A3: A fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or perfluoroalkyl phases) can offer unique selectivity for fluorinated compounds.[4][5] These phases can retain fluorinated analytes more strongly than traditional C18 columns, especially when the separation from non-fluorinated impurities is challenging.[5] They work through a combination of hydrophobic, π-π, and dipole-dipole interactions.

Q4: How can I assess the purity of my final polar fluorinated amine product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Chromatography: HPLC with UV and/or mass spectrometry (MS) detection is a primary tool. Purity is often assessed by the peak area percentage. Running the sample under different chromatographic conditions (e.g., different mobile phases or columns) can help reveal co-eluting impurities.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities. ¹⁹F NMR is particularly powerful for fluorinated compounds, as it provides a distinct signal for each unique fluorine environment and is highly sensitive for detecting fluorine-containing impurities.[13][14]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can be used to identify potential impurities.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and F, which can be compared to the theoretical values for the pure compound.

Experimental Protocols

Protocol 1: General Method for Purification by Reversed-Phase HPLC with Acidic Modifier
  • Column Selection: Start with a standard C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid (or TFA) in Water.

    • Solvent B: 0.1% Formic Acid (or TFA) in Acetonitrile.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of the initial mobile phase composition (e.g., 95:5 Solvent A:B) to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Gradient Elution:

    • Equilibrate the column with 5% Solvent B for 5-10 column volumes.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Solvent B over 20-30 minutes.

    • Hold at 95% Solvent B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Detection & Fraction Collection: Monitor the elution using a UV detector at an appropriate wavelength. Collect fractions corresponding to the desired product peak.

  • Post-Purification: Combine the relevant fractions, and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield the purified product as a salt (e.g., formate or trifluoroacetate).

Protocol 2: Purification using HILIC for Highly Polar Amines
  • Column Selection: Use a HILIC column (e.g., Amide, Silica, or Zwitterionic phase).

  • Mobile Phase Preparation:

    • Solvent A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate (adjust pH with formic acid to ~3.5).

    • Solvent B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate (pH ~3.5).

  • Sample Preparation: Dissolve the sample in the initial mobile phase (Solvent A) at a concentration of ~1 mg/mL. Note: The sample diluent should have a high organic content to ensure good peak shape.[6]

  • Gradient Elution:

    • Equilibrate the column with 100% Solvent A.

    • Inject the sample.

    • Run a gradient from 0% to 100% Solvent B over 20-30 minutes (this increases the water content).

  • Detection & Post-Purification: Follow steps 5 and 6 from the reversed-phase protocol.

Data Summary Table

Purification TechniqueStationary PhaseMobile Phase CharacteristicsBest Suited ForKey Considerations
Reversed-Phase HPLC C18, C8, Phenyl-HexylHigh aqueous content, often with acidic modifier (TFA, Formic Acid).Moderately polar to non-polar amines.Poor retention for very polar compounds. Peak tailing can be an issue.
HILIC Silica, Amide, ZwitterionicHigh organic content (e.g., >80% Acetonitrile) with a small aqueous portion.Highly polar, water-soluble amines.Requires careful sample solvent matching. Longer equilibration times may be needed.[6]
Normal-Phase Flash Silica, Alumina, Amine-functionalizedNon-polar solvents (Hexane, DCM) with polar modifiers (EtOAc, MeOH).Less polar amines; separation of isomers.Strong interaction of amines with silica requires basic additives (e.g., triethylamine).
SFC Chiral or Achiral phasesSupercritical CO₂ with co-solvents like Methanol, often with basic additives.Chiral separations, high-throughput purification.Requires specialized equipment.[1]

References

Identifying and minimizing byproducts in fluorinated oxetane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fluorinated Oxetane Synthesis

Welcome to the technical support center for the synthesis of fluorinated oxetanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of incorporating these valuable motifs into their molecules. Fluorinated oxetanes are of immense interest due to their ability to favorably modulate physicochemical properties such as metabolic stability, lipophilicity, and solubility.[1][2] However, their synthesis is often challenging, with byproduct formation being a primary obstacle to achieving high yields and purity.[3]

This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the causality behind common problems and offer robust, validated solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for creating fluorinated oxetanes, and what are their general pros and cons?

A1: There are three main strategies for synthesizing the fluorinated oxetane core, each with its own set of advantages and challenges:

  • [2+2] Cycloaddition (Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of a carbonyl compound with a fluorinated alkene.[4] It is highly versatile and atom-economical.[5] However, it can suffer from a lack of regioselectivity and may require specialized photochemical equipment, with potential for substrate decomposition under UV light.[3][6]

  • Intramolecular Cyclization (Williamson Ether Synthesis Variant): This is a robust and widely used method involving the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and an alcohol at the other.[1][5] The primary challenge is the potential for competing elimination reactions, and the synthesis of the acyclic precursor can sometimes require multiple steps.[3][5]

  • Ring Expansion of Fluorinated Precursors: A prominent strategy involves the ring expansion of epoxides. A novel and highly effective method uses a copper catalyst to mediate the insertion of a difluorocarbene species into an epoxide ring, yielding α,α-difluoro-oxetanes with high selectivity.[7][8][9] This approach circumvents many issues of traditional methods, which often led to ring rupture or defluorination.[9][10]

Q2: Why is byproduct formation so prevalent in these syntheses?

A2: Byproduct formation is common due to the inherent properties of the reactants and intermediates. The high ring strain of the four-membered oxetane ring makes its formation kinetically and thermodynamically challenging compared to five- or six-membered rings.[1] This creates a scenario where alternative reaction pathways, such as elimination, rearrangement, or polymerization, can become competitive. Furthermore, the aggressive nature of many fluorinating agents and the high energy input required for photochemical reactions can open up additional decomposition pathways.[3][11]

Q3: What are the most common classes of byproducts I should be looking for?

A3: The byproducts are highly dependent on the synthetic route:

  • For [2+2] Cycloadditions: Expect regioisomers, stereoisomers, and products from cycloreversion (reversion to starting materials).[4][12]

  • For Intramolecular Cyclizations: The most common byproduct is the corresponding homoallylic alcohol, resulting from an E2 elimination pathway.[13]

  • When using Fluorinating Agents (e.g., Deoxo-Fluor®, DAST): Dehydration products (alkenes), rearrangement products, and incompletely fluorinated intermediates are common.[14][15]

  • When using Oxidation Agents (e.g., Swern Oxidation): If the reaction temperature is not strictly controlled, Pummerer rearrangement can lead to the formation of methylthiomethyl (MTM) ether byproducts.[16]

Troubleshooting Guide

This section addresses specific experimental failures and provides actionable solutions grounded in mechanistic principles.

Scenario 1: Issues with the Paternò-Büchi [2+2] Cycloaddition

Q: My reaction is producing a nearly 1:1 mixture of regioisomers and my overall yield is low. How can I improve the selectivity and efficiency?

A: This is a classic challenge with the Paternò-Büchi reaction, stemming from the stability of the 1,4-diradical intermediate that forms upon addition of the excited carbonyl to the alkene.[17] The regioselectivity is often poor when both intermediates have similar stability.

Causality & Troubleshooting Steps:

  • Analyze Intermediate Stability: The reaction proceeds via the more stable diradical intermediate. For a fluorinated alkene like 1,1-difluoroethene, the initial addition can occur at either carbon of the double bond. Analyze the electronic and steric factors of your substrates to predict which radical intermediate is more stable.

  • Modify Electronic Properties: The selectivity can be influenced by the electronic nature of the carbonyl compound. Using a carbonyl with electron-withdrawing groups can alter the interaction with the fluorinated alkene, potentially favoring one regioisomer.

  • Solvent Polarity: The solvent can influence the stability of the intermediates. Systematically screen a range of solvents from non-polar (e.g., hexane, benzene) to polar aprotic (e.g., acetonitrile, acetone). A change in solvent polarity can sometimes tip the balance in favor of one reaction pathway.[17]

  • Lower the Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the pathway with the lower activation energy. This may require longer irradiation times but can significantly improve the isomeric ratio.

Workflow for Improving Paternò-Büchi Selectivity

start Problem: Poor Regioselectivity in Paternò-Büchi Reaction step1 Analyze Stability of 1,4-Diradical Intermediates start->step1 step2 Screen Solvents (Non-polar to Polar Aprotic) step1->step2 Electronic/Steric factors similar? step3 Lower Reaction Temperature (e.g., 0°C to -20°C) step2->step3 No significant improvement? end Improved Regioisomeric Ratio step2->end Improvement observed step4 Modify Carbonyl Substrate (Alter Electronic Properties) step3->step4 Still suboptimal? step3->end Improvement observed step4->end sub Substrate (3-halohydrin) sn2_ts [S N 2 Transition State] sub->sn2_ts Base (NaH) Intramolecular Backside Attack e2_ts [E2 Transition State] sub->e2_ts Base (KOtBu) Proton Abstraction oxetane Product (Oxetane) sn2_ts->oxetane alkene Byproduct (Allyl Alcohol) e2_ts->alkene

References

Technical Support Center: Troubleshooting Low Yields in Copper-Catalyzed Oxetane Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for copper-catalyzed oxetane formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable strained heterocyclic motifs. The inherent ring strain of the oxetane core, while synthetically useful, presents unique challenges in formation, often leading to frustratingly low yields.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Section 1: The Catalyst System - The Heart of the Reaction

The copper catalyst system, comprising the copper source and a carefully selected ligand, is the primary determinant of reaction success. Inactivity or improper composition of this system is the most common source of low yields.

Q1: My reaction is not working at all. I suspect an issue with my copper catalyst. Where should I start?

A1: When facing a complete lack of reactivity, the primary suspects are the oxidation state and activity of your copper source. For many oxetane-forming cyclizations, such as intramolecular Ullmann-type couplings, a Cu(I) species is the active catalyst that undergoes oxidative addition.[3]

  • Copper(I) vs. Copper(II): While Cu(II) salts (e.g., CuBr₂, Cu(OTf)₂) can sometimes be used and are reduced in situ, starting with a high-purity Cu(I) salt (e.g., CuI, CuBr, [Cu(CH₃CN)₄]PF₆) is often more reliable.[4] Cu(II) precursors may require specific reducing conditions or reagents that can complicate the reaction. If using a Cu(II) salt, ensure your conditions are suitable for its reduction to Cu(I).[5]

  • Catalyst Purity and Handling: Copper(I) salts are susceptible to oxidation to catalytically inactive Cu(II) upon exposure to air. A freshly purchased bottle of a Cu(I) salt that has been opened multiple times may contain significant amounts of Cu(II).

    • Visual Cue: High-purity CuI is white, while CuBr is white to very light green. A noticeable green or blue tint in your "Cu(I)" salt indicates significant Cu(II) contamination.

    • Best Practice: Use freshly purchased, high-purity Cu(I) salts from reputable suppliers. If purity is in doubt, consider purifying the salt according to established procedures or purchasing a new bottle. Handle Cu(I) salts under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.

Q2: I'm observing a low yield in my intramolecular cyclization of a γ-bromohomoallylic alcohol. How critical is my choice of ligand?

A2: The ligand is absolutely critical. In many copper-catalyzed reactions, "ligand-free" conditions are ineffective.[4][6] For the intramolecular O-vinylation to form 2-methyleneoxetanes, for example, the reaction fails without a suitable ligand, leading instead to elimination byproducts.[1]

  • The Role of the Ligand: The ligand serves multiple purposes:

    • Stabilizes Cu(I): It prevents the disproportionation of Cu(I) into Cu(0) and Cu(II).

    • Increases Solubility: It solubilizes the copper salt in the organic solvent, ensuring a homogeneous catalytic system.

    • Modulates Reactivity: It tunes the electronic properties and steric environment of the copper center, influencing the rate and selectivity of the catalytic cycle.[7]

  • Recommended Ligands: For Ullmann-type C-O bond formations leading to oxetanes, N,N-chelating ligands are often essential. 1,10-Phenanthroline and its derivatives are frequently the ligands of choice, demonstrating superior performance over other types like diamines in this specific application.[8]

  • Troubleshooting Ligand Issues:

    • Ligand Purity: Ensure your ligand is pure and dry. Impurities can poison the catalyst.

    • Ligand:Copper Ratio: The stoichiometry is crucial. A 1:1 or slightly greater (e.g., 1.2:1) ligand-to-copper ratio is a good starting point. However, excess ligand can sometimes inhibit catalysis by forming saturated, unreactive copper complexes.[7] If you suspect this, try decreasing the ligand loading.

    • Screening Ligands: If 1,10-phenanthroline is not effective, consider screening derivatives with different electronic or steric properties (e.g., 2,9-dimethyl-1,10-phenanthroline).

Section 2: Reaction Parameters - Fine-Tuning for Success

Once the catalyst system is optimized, attention must turn to the reaction environment. Solvent, base, and temperature play interconnected and vital roles.

Q3: I'm seeing a mixture of my desired 4-exo cyclized oxetane and other larger ring byproducts. How can I improve the selectivity for the four-membered ring?

A3: The preference for the 4-exo cyclization pathway over competing 5-exo or 6-exo pathways is a known challenge due to unfavorable kinetics.[1] However, in copper-catalyzed systems, strategic choices can strongly favor the desired oxetane.

  • The "Copper-Alkoxide Pre-coordination" Hypothesis: It is proposed that the substrate's alcohol moiety first coordinates to the Cu(I)-ligand complex. This pre-coordination facilitates the subsequent intramolecular oxidative addition into the C-X bond, forming a favorable five-membered metallacyclic intermediate that preferentially leads to the 4-exo product.[9]

  • Solvent Choice: The solvent can dramatically influence selectivity and rate.

    • Coordinating Solvents: Solvents like acetonitrile (MeCN) are often effective as they can help solubilize the catalyst complex without being overly competitive with the substrate for coordination sites.[8]

    • Non-polar Solvents: In some cases, less polar solvents can lead to higher yields.[10]

    • Solvent Screening: A solvent screen is highly recommended. Start with MeCN, and then explore options like 1,4-dioxane, toluene, and THF. Be aware that solvent can also impact stereoselectivity where applicable.[11]

Q4: My reaction is slow and gives low conversion. What role does the base play, and how do I choose the right one?

A4: The base is crucial for deprotonating the alcohol to form the nucleophilic alkoxide. Its strength, solubility, and steric bulk can all impact the reaction outcome.

  • Base Strength: A base must be strong enough to deprotonate the alcohol substrate under the reaction conditions. Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃, or strong non-nucleophilic organic bases.[4] In some cases, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are required, particularly for intramolecular Williamson etherification type cyclizations.[1][12]

  • Solubility and Particle Size: The solubility of inorganic bases can be a rate-limiting factor.[13] Using a base with better solubility in your chosen solvent or using a finer powder (increased surface area) can sometimes accelerate the reaction.

  • Potential Pitfalls:

    • Insufficient Base: Ensure you are using at least one equivalent of base relative to the substrate. Often, using an excess (e.g., 2 equivalents) is beneficial.[4]

    • Base-Induced Elimination: Overly strong or sterically hindered bases can promote E2 elimination of the starting material (e.g., γ-bromohomoallylic alcohol) to form a diene, a common side reaction that competes with the desired cyclization. If you observe significant elimination byproducts, consider switching to a weaker or less hindered base (e.g., from KOtBu to K₂CO₃).

Section 3: Substrate and Reagent Quality

Even with a perfect catalyst system and optimized conditions, impurities in your starting materials can halt the reaction.

Q5: My reaction worked once but is now failing with a new batch of starting material. What should I check?

A5: Inconsistent results are frequently traced back to reagent quality.

  • Substrate Purity: Ensure your alcohol substrate is pure and, most importantly, anhydrous. Water can hydrolyze the active catalyst species and interfere with the base. Purification by column chromatography or distillation may be necessary.

  • Solvent Anhydrousness: Use dry, degassed solvents. Oxygen can deactivate the Cu(I) catalyst, and water can interfere with the reaction as noted above.

  • Inhibitors: Some commercial starting materials may contain stabilizers or inhibitors (e.g., BHT in THF) that can poison the catalyst. Ensure your solvents are inhibitor-free or pass them through a plug of activated alumina before use.

Section 4: Visualizing the Process - Workflows and Mechanisms

To aid in troubleshooting, visual guides can clarify the sequence of operations and the underlying chemical transformations.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Catalyst Step 1: Verify Catalyst System Start->Catalyst Cat_Check1 Is Cu(I) source fresh & white/off-white? Catalyst->Cat_Check1 Conditions Step 2: Optimize Reaction Conditions Cond_Check1 Is the base appropriate & sufficient? Conditions->Cond_Check1 Reagents Step 3: Check Reagents & Substrate Reg_Check1 Are all reagents pure and dry? Reagents->Reg_Check1 Analysis Step 4: Analyze Byproducts Ana_Check1 Identify major byproducts (e.g., via GC-MS, NMR). Analysis->Ana_Check1 Cat_Action1 Use fresh, high-purity Cu(I) salt. Handle under inert atmosphere. Cat_Check1->Cat_Action1 No Cat_Check2 Is the ligand appropriate? (e.g., 1,10-phenanthroline) Cat_Check1->Cat_Check2 Yes Cat_Check2->Conditions Yes Cat_Action2 Screen different N,N-chelating ligands. Optimize Ligand:Cu ratio (start at 1:1). Cat_Check2->Cat_Action2 No Cond_Action1 Screen bases (e.g., K₂CO₃, Cs₂CO₃, KOtBu). Use at least 2 equivalents. Cond_Check1->Cond_Action1 No Cond_Check2 Is the solvent optimal? Cond_Check1->Cond_Check2 Yes Cond_Check2->Reagents Yes Cond_Action2 Screen anhydrous, degassed solvents (e.g., MeCN, Dioxane, Toluene). Cond_Check2->Cond_Action2 No Reg_Check1->Analysis Yes Reg_Action1 Purify substrate. Use anhydrous, degassed solvents. Remove inhibitors. Reg_Check1->Reg_Action1 No Ana_Action1 Elimination Product -> Weaker Base Ring-Opened Product -> Milder Temp/Conditions Starting Material -> Increase Temp/Time Ana_Check1->Ana_Action1

Caption: A logical workflow for troubleshooting low yields.

Generalized Catalytic Cycle for Intramolecular C-O Coupling

Catalytic_Cycle L_Cu_I L-Cu(I)X L_Cu_OR L-Cu(I)-OR (Active Species) L_Cu_I->L_Cu_OR - HX Substrate Substrate (R-OH) + Base Substrate->L_Cu_OR Ox_Add Oxidative Addition (Intramolecular) L_Cu_OR->Ox_Add Cu_III L-Cu(III) Intermediate Ox_Add->Cu_III Red_Elim Reductive Elimination Cu_III->Red_Elim Red_Elim->L_Cu_I Regeneration Product Oxetane Product Red_Elim->Product

Caption: Simplified catalytic cycle for Ullmann-type oxetane formation.

Section 5: Experimental Protocols

Adherence to rigorous experimental technique is paramount. Below are baseline protocols that should be adapted to your specific substrate.

Protocol 1: General Procedure for Copper-Catalyzed Intramolecular O-Vinylation

This protocol is adapted from the work of Fang and Li for the synthesis of 2-methyleneoxetanes.[8]

Materials:

  • γ-bromohomoallylic alcohol (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous and degassed

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the anhydrous, degassed acetonitrile.

  • Add the γ-bromohomoallylic alcohol (1.0 eq) via syringe.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Table: Key Reaction Parameters
ParameterRecommended Starting PointCommon IssuesTroubleshooting Action
Copper Source CuI (10 mol%)Inactivity due to oxidationUse fresh, high-purity Cu(I) salt; handle under inert gas.
Ligand 1,10-Phenanthroline (20 mol%)No reaction; side productsScreen other N,N-ligands; optimize ligand:copper ratio.
Base K₂CO₃ (2 eq)Slow reaction; eliminationUse a stronger base (e.g., Cs₂CO₃, KOtBu); if elimination occurs, use a weaker base.
Solvent Acetonitrile (MeCN)Poor solubility; low selectivityScreen other anhydrous solvents (Dioxane, Toluene, THF).
Temperature Reflux (Solvent Dependent)No reaction; decompositionIncrease temperature for slow reactions; decrease for decomposition.

References

Technical Support Center: Enhancing the Metabolic Stability of Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for improving the metabolic stability of oxetane-containing compounds. The strategic incorporation of oxetane rings into drug candidates has become a key tactic for enhancing physicochemical properties, and this resource will help you navigate the experimental challenges and optimize your molecular designs.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the role of oxetanes in metabolic stability.

Q1: Why is the oxetane ring considered a valuable motif for improving metabolic stability?

A1: The oxetane ring is a four-membered cyclic ether that offers a unique combination of properties beneficial for drug design.[1] Its small size, polarity, and three-dimensional structure make it an excellent bioisostere for more metabolically labile groups.[1][3] Specifically, it can replace gem-dimethyl groups to block metabolically weak C-H bonds without the associated increase in lipophilicity.[4][5][6] This substitution can lead to a significant reduction in metabolic degradation, thereby improving a compound's half-life and bioavailability.[3][7]

Q2: How does the substitution pattern on the oxetane ring affect its stability?

A2: The substitution pattern is a critical determinant of an oxetane's metabolic and chemical stability. A general principle is that 3,3-disubstituted oxetanes are the most stable.[5][8] This increased stability is attributed to steric hindrance, which blocks the approach of nucleophiles and metabolic enzymes to the strained C-O bonds of the ring.[8] Conversely, 2-substituted oxetanes are often less stable and more prone to ring-opening metabolism.[4]

Q3: What are the primary metabolic pathways for oxetane-containing compounds?

A3: While oxetanes are generally considered metabolically robust, they can be metabolized through several pathways. The most common is cytochrome P450 (CYP)-mediated oxidation, particularly for less substituted oxetanes.[4] A less common but important pathway is hydrolysis by microsomal epoxide hydrolase (mEH), which opens the oxetane ring to form a diol.[9][10][11][12] Understanding these pathways is crucial for predicting and mitigating metabolic liabilities.

Q4: Can the introduction of an oxetane ring influence other ADME properties?

A4: Yes, the incorporation of an oxetane can have a profound impact on a range of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its polarity can significantly increase aqueous solubility, which is often a major hurdle in drug development.[1][7] Additionally, the electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity (pKa) of adjacent amines, which can be a useful strategy to reduce hERG channel inhibition and improve cell permeability.[1][5][8]

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during the in vitro assessment of metabolic stability for oxetane-containing compounds.

Observation Potential Cause Recommended Action
Rapid disappearance of the compound in a liver microsome assay. High susceptibility to Phase I (CYP-mediated) metabolism.[13]1. Metabolite Identification: Perform LC-MS/MS analysis to identify the metabolic "hotspots" on your molecule.[14] 2. Structural Modification: Synthesize analogs with modifications at the identified sites of metabolism (e.g., deuteration, fluorination, or steric blocking). 3. CYP Inhibition Studies: Co-incubate your compound with specific CYP inhibitors to identify the key enzymes responsible for its metabolism.
Moderate stability in microsomes but poor in vivo pharmacokinetics. Significant Phase II metabolism (e.g., glucuronidation by UGTs) or involvement of extrahepatic metabolism.[13][15]1. Hepatocyte Stability Assay: Conduct a stability assay using intact hepatocytes, which contain both Phase I and Phase II enzymes.[13][14] 2. S9 Fraction Assay: Use S9 fractions to get a broader assessment of both microsomal and cytosolic metabolic enzymes.[13][16] 3. Metabolite Profiling in Plasma: Analyze in vivo plasma samples to identify major circulating metabolites.
Inconsistent results between experimental batches. Variability in the quality of microsomal or hepatocyte preparations, or inconsistent assay conditions.[17]1. Quality Control: Ensure consistent sourcing and quality control of all biological reagents.[17] 2. Standardize Protocols: Strictly adhere to standardized protocols for temperature, pH, and incubation times.[17] 3. Use Controls: Always include well-characterized positive and negative control compounds in every assay to monitor enzyme activity and assay performance.[18]
Compound precipitates in the assay medium. Poor aqueous solubility of the test compound.1. Solubility Measurement: Determine the aqueous solubility of your compound under the assay conditions. 2. Assay Optimization: If solubility is low, consider reducing the test compound concentration or using a co-solvent (e.g., DMSO), ensuring the solvent concentration does not inhibit enzyme activity.[17]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure for determining the intrinsic clearance (CLint) of a test compound.[13][14][19]

Materials:

  • Test compound

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Positive control (e.g., a compound with known high clearance)

  • Negative control (e.g., a compound with known low clearance)

  • Acetonitrile for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound, positive control, and negative control in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, mix the test compound with the liver microsome solution in phosphate buffer. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate key metabolic pathways and experimental decision-making processes.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Oxetane Oxetane-Containing Compound CYP_Oxidation CYP-Mediated Oxidation Oxetane->CYP_Oxidation Major Pathway mEH_Hydrolysis mEH-Catalyzed Hydrolysis Oxetane->mEH_Hydrolysis Minor Pathway Oxidized_Metabolite Oxidized Metabolite CYP_Oxidation->Oxidized_Metabolite Diol_Metabolite Diol Metabolite mEH_Hydrolysis->Diol_Metabolite UGT_Conjugation UGT-Mediated Glucuronidation Oxidized_Metabolite->UGT_Conjugation Excretion Excretion Diol_Metabolite->Excretion Conjugated_Metabolite Glucuronide Conjugate UGT_Conjugation->Conjugated_Metabolite Conjugated_Metabolite->Excretion

Caption: Key metabolic pathways for oxetane-containing compounds.

Troubleshooting_Workflow Start High Metabolic Lability Observed Microsome_Assay Microsomal Stability Assay Start->Microsome_Assay Hepatocyte_Assay Hepatocyte Stability Assay Microsome_Assay->Hepatocyte_Assay Low/Moderate Clearance Metabolite_ID Metabolite Identification Microsome_Assay->Metabolite_ID High Clearance Hepatocyte_Assay->Metabolite_ID High Clearance CYP_Mapping CYP Isozyme Mapping Metabolite_ID->CYP_Mapping Structural_Mod Structural Modification CYP_Mapping->Structural_Mod Re_evaluate Re-evaluate Stability Structural_Mod->Re_evaluate

Caption: Decision workflow for troubleshooting metabolic instability.

References

Technical Support Center: Managing Undesired Defluorination Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing undesired defluorination side reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of unintended C-F bond cleavage during chemical synthesis. The content is structured to provide both immediate troubleshooting solutions and a deeper understanding of the underlying chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental observations and provides a logical workflow to diagnose and resolve defluorination issues.

Q1: I'm performing a Pd-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a fluoroarene, and my mass spectrometry results show a significant peak corresponding to the hydrodefluorinated starting material (Ar-H). What is happening and how can I fix it?

A1: The observation of a hydrodefluorinated byproduct (Ar-H) is a classic sign of undesired C-F bond activation followed by a protonolysis or reductive elimination pathway. This side reaction competes directly with your desired coupling and is often promoted by the catalyst system itself. Transition metals like palladium can activate the typically inert C-F bond, especially under the conditions required for cross-coupling.[1][2]

Here is a systematic approach to troubleshoot and mitigate this issue:

Step 1: Evaluate Your Base and Hydrogen Sources The most common source of the hydride ("H") in hydrodefluorination is often not immediately obvious. It can originate from the base, solvent, or even trace water.[3][4]

  • Problem: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), while effective for C-N or C-C coupling, can promote β-hydride elimination from the alkoxide itself or generate palladium-hydride species that facilitate the undesired reaction.

  • Solution: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are less prone to generating hydride intermediates.[5]

Step 2: Re-evaluate Your Ligand Choice The ligand is the most critical component for controlling the selectivity of the palladium catalyst. Electron-rich and sterically bulky phosphine ligands are essential for promoting the desired reductive elimination over competing side reactions like C-F activation or β-hydride elimination.[1][6]

  • Problem: Less bulky or electron-poor ligands may not sufficiently shield the palladium center or accelerate the desired catalytic turnover, giving the C-F activation pathway more opportunity to occur.

  • Solution: Employ state-of-the-art biarylphosphine ligands known to suppress this side reaction.

Ligand ClassSpecific ExamplesRationale for Use
Bulky Biarylphosphines XPhos, SPhos, RuPhosTheir steric bulk favors the reductive elimination step that forms your product and prevents the approach of substrates that lead to defluorination.
Josiphos Ligands (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineThese have shown high efficacy in challenging couplings, including those with fluoroarenes.

Step 3: Optimize Reaction Temperature and Time C-F bond activation has a higher activation energy than C-Br or C-I activation.[7] Therefore, excessive heat can disproportionately accelerate this undesired pathway.

  • Problem: High reaction temperatures (e.g., >100 °C) maintained for extended periods can provide the necessary energy to overcome the C-F activation barrier.

  • Solution: Attempt the reaction at the lowest temperature that still allows for the consumption of the starting material (e.g., start at 80 °C). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the accumulation of byproducts over time.

Step 4: Consider an Alternative Catalyst System While palladium is the workhorse for cross-coupling, nickel-based catalysts can offer complementary selectivity and may be less prone to hydrodefluorination for certain substrates.[1][8]

  • Problem: The inherent electronic properties of the Pd(0)/Pd(II) cycle may be unfavorable for your specific fluoroarene substrate.

  • Solution: Screen a set of nickel catalysts, such as NiCl₂(dppp) or NiCl₂(dppe), particularly for Suzuki or Kumada-type couplings.[1] These systems can sometimes activate C-F bonds more selectively for functionalization rather than decomposition.[8]

G cluster_start Start: Hydrodefluorination (Ar-H) Detected cluster_outcome Analysis cluster_end Resolution Start High Ar-H byproduct in cross-coupling Base Base Start->Base Result Analyze Reaction Outcome Success Defluorination Minimized Result->Success Improved Selectivity Failure Problem Persists: Consult Specialist/Re-evaluate Route Result->Failure No Improvement Ligand Ligand Base->Ligand If problem persists Temp Temp Ligand->Temp If problem persists Catalyst Catalyst Temp->Catalyst If problem persists Catalyst->Result

Caption: Troubleshooting workflow for hydrodefluorination.

Q2: My reaction involves a polyfluorinated arene, and I am observing a complex mixture of partially defluorinated products. How can I control the regioselectivity?

A2: The regioselectivity of C-F activation in polyfluorinated systems is governed by a combination of electronic, steric, and chelation effects. Generally, C-F bonds ortho to an electron-withdrawing group or a directing group are more susceptible to activation.[1][9]

  • Electronic Effects: C-F bonds are often activated more readily when the cleavage leads to a more stabilized intermediate. For instance, in hexafluorobenzene, nucleophilic substitution reactions can proceed in a stepwise manner, with the position of subsequent substitutions depending on the nature of the nucleophile.[1]

  • Directing Groups: The most powerful strategy for controlling regioselectivity is the use of a directing group.[9][10] A Lewis-basic functional group (e.g., pyridine, amide, ketone) positioned ortho to a C-F bond can coordinate to the metal catalyst, delivering it specifically to that bond and leading to its selective cleavage and functionalization.[9][10] If your substrate lacks such a group, consider temporarily installing one.

  • Catalyst Control: Some catalytic systems exhibit inherent regioselectivity. For example, certain palladium systems with specific ligands have been shown to favor ortho-selective C-F activation with silanes.[1]

Troubleshooting Protocol:

  • Analyze the Substrate: Identify the most electronically activated C-F bonds on your starting material. Are any ortho to potential directing groups?

  • Introduce a Directing Group: If feasible, synthetically install a directing group (e.g., an amide) to guide the catalyst.

  • Screen Ligands: Even with a directing group, ligand choice is crucial. Test a panel of ligands to find the one that gives the cleanest conversion to the desired regioisomer.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental aspects of defluorination.

Q3: What are the primary mechanisms of undesired catalytic defluorination?

A3: Undesired defluorination in the context of transition-metal catalysis primarily occurs through two mechanistic pathways:

  • Oxidative Addition into the C-F Bond: This is the most direct route. A low-valent metal center, typically Pd(0) or Ni(0), inserts directly into the strong C-F bond to form a high-valent aryl-metal-fluoride complex (e.g., Ar-Pd(II)-F).[11] From this intermediate, several non-productive pathways can occur:

    • Protonolysis: If a proton source (like water or an alcohol) is present, it can cleave the Aryl-Pd bond, yielding the hydrodefluorinated arene (Ar-H) and regenerating a Pd(II) species.[3][4]

    • Reductive Elimination with a Hydride: If a hydride source (e.g., from the base or a silane reducing agent) is available, it can coordinate to the metal center. Subsequent reductive elimination of Ar-H regenerates the active M(0) catalyst.[12][13]

  • β-Fluoride Elimination: This mechanism is less common for aryl fluorides but can be relevant. If the fluorine is on a carbon beta to the metal center in an intermediate, a β-fluoride elimination can occur, forming a metal-fluoride bond and an aryne or related reactive intermediate.

G M0 M(0)L₂ (Active Catalyst) OA OA M0->OA ArF Ar-F (Substrate) ArF->OA Intermediate Intermediate OA->Intermediate TM TM Intermediate->TM Protonolysis Protonolysis Intermediate->Protonolysis Intermediate2 Intermediate2 TM->Intermediate2 RE RE Intermediate2->RE RE->M0 Regenerates Catalyst Product Product RE->Product HDF HDF Protonolysis->HDF

Caption: Competing pathways in cross-coupling of aryl fluorides.

Q4: Beyond synthesis, in what other contexts is undesired defluorination a concern?

A4: Defluorination is a significant concern in drug metabolism and environmental science.

  • Drug Metabolism: Many modern pharmaceuticals contain fluorine to block metabolic "soft spots" and improve pharmacokinetic properties.[14][15] However, the C-F bond is not completely inert in biological systems.[16] Cytochrome P450 enzymes can catalyze oxidative defluorination, where a C-F bond is cleaved during hydroxylation.[16][17][18] This can lead to the formation of reactive metabolites or the release of fluoride ions, which, in high concentrations from long-term dosing, have been associated with toxicities like periostitis.[16][17]

  • Environmental Remediation: Per- and polyfluoroalkyl substances (PFAS) are notoriously persistent environmental pollutants, largely due to the strength of their C-F bonds.[2] Research into the degradation of these "forever chemicals" focuses on finding efficient catalytic or electrochemical methods to achieve hydrodefluorination, intentionally breaking the C-F bonds to mineralize the compounds into less harmful substances.[19][20][21]

Q5: What are the best analytical methods for detecting and quantifying defluorination byproducts?

A5: A multi-pronged analytical approach is recommended for robustly detecting and quantifying defluorination.

Analytical TechniqueApplication & StrengthsLimitations
¹⁹F NMR Spectroscopy Gold Standard for Fluorine. Directly observes all fluorine-containing species in the reaction mixture. Allows for straightforward quantification of starting material, product, and any fluorinated intermediates by integrating the distinct signals.Requires a specialized NMR spectrometer. Can have lower sensitivity compared to mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for identifying and quantifying volatile byproducts, such as the hydrodefluorinated arene (Ar-H). High sensitivity and provides structural information from mass fragmentation patterns.[22]Not suitable for non-volatile or thermally labile compounds. Requires derivatization for some analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS) The most versatile technique. Can separate and detect starting materials, products, and byproducts in a single run. High-resolution mass spectrometry (HRMS) can provide exact mass data to confirm the elemental composition of unknown byproducts.[23][24]Quantification can be more complex than NMR and may require authentic standards for calibration.
Ion Chromatography (IC) Specifically used to quantify the amount of free fluoride ion (F⁻) released into the aqueous phase after a reaction workup. This provides a direct measure of the total defluorination events that have occurred.[20][25]Does not provide information about the organic byproducts. Requires careful sample preparation to avoid contamination.

Recommended Protocol: Sample Analysis Workflow

  • Initial Screen (LC-MS): Take a crude sample of your reaction mixture. Dilute it and inject it into an LC-MS to quickly identify the masses corresponding to your starting material, expected product, and the potential hydrodefluorinated byproduct (Mass = Starting Material Mass - 18.00 Da).

  • Quantification (¹⁹F NMR): If defluorination is suspected, take a precise amount of the crude reaction mixture, add an internal standard (e.g., fluorobenzene), and acquire a ¹⁹F NMR spectrum. Integrate the signals to determine the relative molar ratios of all fluorine-containing species.

  • Confirm Free Fluoride (IC): After aqueous workup, analyze the aqueous layer by ion chromatography to quantify the amount of F⁻ released, confirming the extent of C-F bond cleavage.

References

Navigating the Nuances of (3-Fluoro-oxetan-3-ylmethyl)methylamine: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Fluoro-oxetan-3-ylmethyl)methylamine. As a valued member of the scientific community, you are at the forefront of discovery, and we are committed to providing you with the in-depth technical guidance necessary to ensure the integrity and success of your experiments. This guide is designed to address potential stability issues you may encounter when working with this compound in solution, offering troubleshooting protocols and answers to frequently asked questions. Our aim is to empower you with the knowledge to anticipate challenges, diagnose problems, and implement effective solutions.

Understanding the Molecule: A Duality of Stability and Reactivity

This compound is a unique building block in medicinal chemistry, prized for the desirable physicochemical properties imparted by the fluorinated oxetane motif. Oxetanes are often incorporated into drug candidates to enhance metabolic stability and solubility.[1][2] However, the inherent ring strain of the four-membered ether and the nucleophilicity of the secondary amine present a duality that requires careful consideration of experimental conditions to prevent unintended degradation.

The primary stability concern with this molecule is the potential for acid-catalyzed ring-opening of the oxetane.[3][4] The presence of the electron-withdrawing fluorine atom on the same carbon as the methylamine substituent can also influence the reactivity of both the oxetane ring and the amine.

Troubleshooting Guide: Addressing Common Stability Challenges

This section is designed to help you diagnose and resolve specific issues that may arise during your experiments.

Issue 1: Inconsistent or Lower-Than-Expected Yields in Reactions

Symptoms:

  • Your reaction yields are variable despite using the same protocol.

  • You observe the formation of unexpected byproducts in your reaction mixture, as indicated by TLC, LC-MS, or NMR.

Potential Cause: Degradation of this compound in the reaction medium, possibly due to acidic conditions or prolonged reaction times at elevated temperatures.

Troubleshooting Protocol:

  • pH Assessment:

    • Carefully monitor the pH of your reaction mixture. The presence of even trace amounts of acid can catalyze the ring-opening of the oxetane.

    • If acidic conditions are necessary for your reaction, consider using a milder acid or a buffered system to maintain a less acidic environment.

  • Temperature and Time Optimization:

    • Evaluate if the reaction can be performed at a lower temperature.

    • Minimize reaction time to reduce the exposure of the compound to potentially destabilizing conditions.

  • Inert Atmosphere:

    • While the primary concern is not typically oxidation, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if your solvent is not rigorously degassed.

  • Solvent Purity:

    • Ensure the use of high-purity, dry solvents. Water can act as a nucleophile in the ring-opening of the oxetane, particularly under acidic conditions.

Issue 2: Compound Degradation During Work-up and Purification

Symptoms:

  • You isolate your desired product, but subsequent analysis shows the presence of impurities that were not in the crude reaction mixture.

  • You experience product loss during chromatographic purification.

Potential Cause: The compound may be degrading on silica gel, which is inherently acidic, or during aqueous work-up procedures involving acidic solutions.

Troubleshooting Protocol:

  • Neutralize Silica Gel:

    • If using silica gel chromatography, consider neutralizing it by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), and then packing the column.

  • Alternative Purification Methods:

    • Explore other purification techniques such as neutral alumina chromatography or reverse-phase chromatography.

  • Aqueous Work-up Modifications:

    • During aqueous extractions, use a saturated solution of a mild base like sodium bicarbonate to wash the organic layer and neutralize any residual acid.

    • Minimize the time the compound is in contact with aqueous acidic or basic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound and its solutions?

A1: For long-term storage, the neat compound should be kept in a tightly sealed container in a refrigerator or freezer under an inert atmosphere. Solutions should be freshly prepared. If storage of a solution is unavoidable, use an anhydrous, aprotic solvent and store at low temperatures.[5]

ConditionRecommendationRationale
Temperature 2-8 °C (short-term) or -20 °C (long-term)Minimizes degradation kinetics.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents reaction with atmospheric moisture and CO2.
Container Tightly sealed, amber glass vialProtects from light and moisture.

Q2: What solvents are recommended for preparing stock solutions?

A2: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are recommended. Protic solvents like methanol or ethanol could potentially act as nucleophiles and promote ring-opening over time, especially in the presence of trace acids.

Q3: Are there any known incompatibilities for this compound?

A3: Avoid strong acids, acid chlorides, and strong oxidizing agents.[5][6] Strong acids can readily catalyze the ring-opening of the oxetane. Acid chlorides will react with the secondary amine.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways have not been extensively studied for this exact molecule, a likely degradation product resulting from acid-catalyzed ring-opening in the presence of water would be the corresponding 1,3-amino alcohol.

Q5: Can I use this compound in aqueous buffers?

A5: It is advisable to minimize the time the compound spends in aqueous buffers, particularly at low pH. If your experiment requires an aqueous buffer, prepare the solution immediately before use and consider conducting a preliminary stability study at your desired pH and temperature.

Visualizing a Potential Degradation Pathway

The following diagram illustrates a plausible acid-catalyzed ring-opening of the oxetane ring in the presence of a nucleophile (water).

G cluster_0 Acid-Catalyzed Ring Opening Molecule This compound Protonation Protonation of Oxetane Oxygen Molecule->Protonation H+ Carbocation Formation of Tertiary Carbocation Protonation->Carbocation Ring Opening Nucleophilic_Attack Nucleophilic Attack by Water Carbocation->Nucleophilic_Attack H2O Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation -H+ Product Ring-Opened Product (1,3-Amino Alcohol) Deprotonation->Product

Caption: Plausible acid-catalyzed degradation pathway.

Experimental Workflow for Stability Assessment

For critical applications, we recommend performing a preliminary stability study.

G cluster_1 Stability Study Workflow Start Prepare Solution in Test Solvent/Buffer Incubate Incubate at Desired Temperature Start->Incubate Timepoints Sample at Various Timepoints (e.g., 0, 1, 4, 8, 24 hours) Incubate->Timepoints Quench Quench (if necessary) and Dilute Timepoints->Quench Analyze Analyze by LC-MS or NMR Quench->Analyze Data Quantify Remaining Parent Compound Analyze->Data Conclusion Determine Stability Profile Data->Conclusion

Caption: Workflow for assessing compound stability.

References

Technical Support Center: Navigating the Scale-Up of Fluorinated Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated heterocycles. As a senior application scientist in the field, I have witnessed firsthand the immense potential of fluorinated heterocycles in revolutionizing drug development and materials science. However, the journey from a successful bench-scale reaction to a robust, large-scale manufacturing process is fraught with unique and often complex challenges. This guide is designed to be your trusted resource, providing in-depth, field-proven insights to help you navigate these hurdles. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

PART 1: Core Challenges in Scaling-Up Fluorinated Heterocycle Synthesis

The introduction of fluorine into a heterocyclic scaffold can dramatically alter its biological and physical properties.[1][2] Unfortunately, the very characteristics that make fluorine a valuable addition also contribute to the difficulties encountered during scale-up. This section outlines the primary challenges you will likely face.

Reagent Selection and Safety at Scale

The choice of a fluorinating agent is a critical decision that has significant implications for safety, cost, and process efficiency on a larger scale.

  • Electrophilic vs. Nucleophilic Fluorination: At the discovery stage, electrophilic fluorinating agents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are popular due to their versatility and milder reaction conditions.[3][4][5] However, their high cost and large molecular weight can be prohibitive for large-scale production. Nucleophilic fluorination, often employing sources like potassium fluoride (KF) or anhydrous hydrogen fluoride (aHF), is generally more economical for industrial applications.[6][7][8]

  • Safety Concerns with Traditional Reagents: Many traditional fluorinating agents are hazardous and require specialized handling procedures.[9]

    • Anhydrous Hydrogen Fluoride (aHF): This reagent is highly toxic, corrosive, and can cause severe burns that may not be immediately painful but can lead to deep tissue damage.[10][11][12][13] Its use necessitates specialized, corrosion-resistant equipment and stringent safety protocols.[11][14]

    • Diethylaminosulfur Trifluoride (DAST): While a versatile deoxofluorinating agent, DAST can be thermally unstable and has been known to undergo explosive decomposition at elevated temperatures.[15]

Reaction Energetics and Exotherm Control

Fluorination reactions are often highly exothermic. What might be a manageable temperature increase in a small flask can become a dangerous, runaway reaction in a large reactor.

  • Heat Transfer Limitations: As the reactor volume increases, the surface-area-to-volume ratio decreases, making it more difficult to dissipate the heat generated by the reaction.

  • Potential for Runaway Reactions: Poor heat management can lead to a rapid increase in temperature and pressure, potentially causing reactor failure and the release of toxic materials.

Materials of Construction and Equipment Compatibility

The corrosive nature of many fluorinating agents and byproducts, particularly hydrogen fluoride (HF), places significant constraints on the choice of reactor materials.[9]

  • Glass-Lined Reactors: While offering good resistance to many chemicals, glass-lined reactors are incompatible with hydrofluoric acid and other fluoride-containing compounds, which will rapidly etch the glass lining.[16]

  • Metal Alloys: Specific alloys like Monel and Alloy N have demonstrated good resistance to fluoride salts and HF at elevated temperatures and are often preferred for constructing reactors for fluorination processes.[17][18][19]

Purification and Impurity Profile at Scale

Purifying fluorinated heterocycles on a large scale can be challenging due to their unique physical properties.

  • Azeotrope Formation: Fluorinated compounds can form azeotropes with solvents or impurities, making separation by distillation difficult.

  • Chromatographic Challenges: The polarity and solubility of fluorinated compounds can differ significantly from their non-fluorinated analogs, requiring specialized chromatographic techniques and stationary phases for effective purification.[2][20]

  • Persistent Impurities: The high reactivity of some fluorinating agents can lead to the formation of difficult-to-remove, fluorinated byproducts.

PART 2: Troubleshooting Guides & FAQs

This section provides practical, question-and-answer formatted guidance to address specific issues you may encounter during your scale-up experiments.

Troubleshooting Guide: Common Scale-Up Issues
Problem/Observation Potential Cause(s) Recommended Troubleshooting Steps
Reaction stalls or shows poor conversion at larger scale. 1. Insufficient mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients and poor mass transfer. 2. Temperature control issues: The actual internal temperature of the reaction may be lower than the setpoint due to inefficient heat transfer. 3. Moisture sensitivity: Nucleophilic fluoride sources like KF are highly sensitive to moisture, which can deactivate the reagent.[6]1. Optimize agitation: Increase the stirrer speed or consider a different impeller design to improve mixing. 2. Monitor internal temperature: Use a calibrated internal temperature probe to get an accurate reading of the reaction temperature. 3. Ensure anhydrous conditions: Rigorously dry all solvents and reagents. Consider using a drying agent or performing the reaction under an inert atmosphere.
Uncontrolled exotherm and rapid temperature increase. 1. Reagent addition rate is too fast: Adding the fluorinating agent too quickly can lead to a rapid release of heat. 2. Inadequate cooling capacity: The cooling system of the reactor may not be sufficient to handle the heat generated by the reaction.1. Control addition rate: Add the fluorinating agent slowly and monitor the internal temperature closely. 2. Improve cooling: Ensure the reactor's cooling jacket is functioning correctly and consider using a more efficient cooling fluid. For highly exothermic reactions, a semi-batch or continuous flow process may be safer.[21]
Formation of unexpected byproducts. 1. Local "hot spots": Poor mixing can lead to localized areas of high temperature, promoting side reactions. 2. Solvent reactivity: Some solvents can react with highly reactive fluorinating agents.[22] For example, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[22]1. Improve agitation and temperature control. 2. Solvent screening: Conduct small-scale experiments to test the compatibility of the chosen solvent with the fluorinating agent under the reaction conditions.
Difficulties in product isolation and purification. 1. Emulsion formation during workup: The presence of fluorinated compounds can sometimes lead to stable emulsions during aqueous workups. 2. Co-elution of impurities: Impurities with similar polarity to the product can make chromatographic separation challenging.[23]1. Modify workup procedure: Try adding brine or changing the pH to break the emulsion. 2. Optimize chromatography: Screen different stationary phases (e.g., fluorinated phases) and mobile phase compositions to improve separation.[2][20][23] Supercritical Fluid Chromatography (SFC) can also be an effective technique for purifying polar fluorinated compounds.[23]
Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when working with anhydrous hydrogen fluoride (aHF) at a larger scale?

A1: Working with aHF requires stringent safety protocols and specialized equipment.[11][14]

  • Personal Protective Equipment (PPE): Always wear a gas-tight, chemical-resistant suit with a self-contained breathing apparatus (SCBA).[10] Goggles and a face shield are mandatory.[11]

  • Materials: Use equipment made from compatible materials like Monel or other nickel-copper alloys.[17] Avoid glass and other silica-containing materials.[16]

  • Ventilation: Work in a well-ventilated area with a dedicated scrubbing system to neutralize any released HF gas.[10]

  • Emergency Preparedness: Have calcium gluconate gel readily available as a first-aid treatment for skin contact.[13] All personnel must be trained on emergency procedures.[11]

Q2: I'm considering switching from a batch process to a continuous flow setup for my fluorination reaction. What are the main advantages?

A2: Flow chemistry offers several significant advantages for fluorination reactions, particularly concerning safety and efficiency.[21][24][25]

  • Enhanced Safety: By using small reactor volumes, the risk of uncontrolled exotherms and the handling of hazardous reagents is significantly minimized.[15][26][27][28]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.[28]

  • Increased Efficiency and Scalability: Continuous processing can lead to higher yields, reduced reaction times, and easier scale-up by simply running the system for longer or by "numbering-up" (using multiple reactors in parallel).[29][30]

Q3: My fluorinated heterocycle is difficult to purify by standard silica gel chromatography. What are some alternative strategies?

A3: The unique properties of fluorinated compounds often require specialized purification techniques.[2]

  • Fluorinated Stationary Phases: Consider using columns with fluorinated stationary phases, which can offer enhanced selectivity for fluorinated molecules through fluorous-fluorous interactions.[20]

  • Reversed-Phase Chromatography: Reversed-phase HPLC or flash chromatography can be effective, but you may need to add modifiers like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[23]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying polar and chiral fluorinated compounds and is often more environmentally friendly than traditional HPLC.[23]

  • Crystallization: If your compound is a solid, screening for a suitable crystallization solvent system can be a highly effective and scalable purification method.[2]

Q4: How can I monitor the progress of my large-scale fluorination reaction in real-time?

A4: Real-time reaction monitoring is crucial for process control and safety.

  • Spectroscopic Techniques: In-situ infrared (IR) or Raman spectroscopy can be used to monitor the disappearance of starting materials and the appearance of products.

  • Chromatographic Methods: Automated online HPLC or GC systems can be integrated with the reactor to take and analyze samples at regular intervals.

  • Fluorine-19 NMR: For reactions in NMR-compatible solvents, ¹⁹F NMR is a powerful tool for monitoring the formation of fluorinated products and byproducts.[2]

  • Ion-Selective Electrodes: In some cases, a fluoride ion-selective electrode can be used to monitor the consumption of the fluoride source.[31][32]

PART 3: Experimental Protocols and Visualizations

To further aid in your scale-up efforts, this section provides a generalized protocol for a nucleophilic aromatic substitution (SNAr) fluorination and visual diagrams to illustrate key workflows.

Generalized Protocol for a Scale-Up SNAr Fluorination

Objective: To replace a chlorine or nitro group on an electron-deficient heterocycle with fluorine using potassium fluoride.

Materials:

  • Electron-deficient heterocyclic substrate (e.g., a chloro- or nitro-substituted pyridine or pyrimidine)

  • Potassium fluoride (spray-dried, anhydrous)

  • High-boiling aprotic solvent (e.g., DMSO, sulfolane)

  • Phase-transfer catalyst (e.g., tetrabutylammonium chloride), optional

  • Reactor: A clean, dry, and inert reactor made of a compatible material (e.g., Hastelloy C or another suitable nickel alloy) equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

Procedure:

  • Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the reactor with dry nitrogen for at least one hour to create an inert atmosphere.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with the heterocyclic substrate and the aprotic solvent. Begin agitation to ensure the substrate is fully dissolved or suspended.

  • Addition of Fluoride Source: Add the spray-dried potassium fluoride to the reactor. If using a phase-transfer catalyst, it can be added at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically >130 °C for SNAr reactions with KF)[7] and monitor the internal temperature closely.

  • Monitoring: Monitor the progress of the reaction by taking periodic samples for analysis by HPLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will be highly dependent on the specific substrate and product. A typical workup may involve:

    • Quenching the reaction mixture with water.

    • Extracting the product with a suitable organic solvent.

    • Washing the organic layer with brine to remove residual water-soluble impurities.

    • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrating the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using an appropriate technique such as crystallization, distillation, or large-scale chromatography.

Visualizations

G cluster_0 Decision Workflow for Fluorinating Agent Selection at Scale start Define Target Molecule and Scale cost Is cost a primary driver? start->cost conditions Does the substrate require mild conditions? cost->conditions No nucleophilic Consider Nucleophilic Reagents (KF, aHF) cost->nucleophilic Yes safety Are there significant safety constraints? safety->nucleophilic No flow Evaluate Flow Chemistry for hazardous reagents safety->flow Yes conditions->safety No electrophilic Consider Electrophilic Reagents (Selectfluor, NFSI) conditions->electrophilic Yes final Select and Optimize Reagent nucleophilic->final electrophilic->final flow->final G cluster_1 Troubleshooting Workflow for Poor Reaction Performance start Poor Conversion or Stalled Reaction check_temp Verify Internal Temperature start->check_temp check_mixing Assess Agitation Efficiency start->check_mixing check_reagents Confirm Reagent Purity and Anhydrous Conditions start->check_reagents optimize_temp Adjust Temperature Setpoint check_temp->optimize_temp optimize_mixing Increase Stirrer Speed / Change Impeller check_mixing->optimize_mixing optimize_reagents Use Fresh, Dry Reagents and Solvents check_reagents->optimize_reagents success Successful Reaction optimize_temp->success optimize_mixing->success optimize_reagents->success

References

Technical Support Center: Refining Purification Protocols for (3-Fluoro-oxetan-3-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Fluoro-oxetan-3-ylmethyl)methylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this novel fluorinated building block. The unique combination of a basic secondary amine and a potentially sensitive oxetane ring presents specific purification challenges. This document provides in-depth, field-proven insights and detailed protocols to help you navigate these challenges, ensuring the highest purity and yield for your downstream applications.

Section 1: Understanding the Molecule: Key Properties and Purification Implications

Success in purification begins with a fundamental understanding of the molecule's chemical nature. The behavior of this compound during purification is governed by two primary features: the basicity of its secondary amine and the stability of its 3,3-disubstituted oxetane ring.

The Basic Nature of the Secondary Amine

The secondary amine functional group is basic, with a pKa that is influenced by the electron-withdrawing effect of the adjacent oxetane ring. The oxetane's oxygen atom can reduce the pKa of a nearby amine by up to 1.9 units when it is in the beta position, as it is here[1]. This moderate basicity is the primary cause of common purification issues, particularly in chromatography.

  • Interaction with Silica Gel: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. A basic amine like ours will interact strongly with these acidic sites via acid-base interactions[2]. This leads to significant peak tailing, streaking, and in some cases, irreversible adsorption, resulting in poor separation and low recovery[2].

  • Solubility: The amine can be protonated to form a salt. This dramatically increases its polarity and water solubility, a property that can be exploited for purification via liquid-liquid extraction but can be problematic if acidic conditions are unintentionally introduced.

The Stability of the 3-Fluoro-3-substituted Oxetane Ring

The four-membered oxetane ring is strained, but its stability is highly dependent on its substitution pattern and the reaction conditions[3][4].

  • Enhanced Stability: A common misconception is the categorical instability of oxetanes[3]. The 3,3-disubstituted pattern in our molecule significantly enhances its stability. This is due to steric hindrance, where the substituents at the 3-position block the trajectory of external nucleophiles that could attack the C-O antibonding orbital and initiate ring-opening[1][3].

  • Conditions to Avoid: Despite its enhanced stability, the ring can be susceptible to ring-opening under harsh conditions, particularly strongly acidic environments (both protic and Lewis acids) or high temperatures[1][3][5]. While some milder acidic conditions may be tolerated, strong acids should generally be avoided during workup and purification[3][5]. Powerful reducing agents like LiAlH₄ at elevated temperatures have also been known to cause ring cleavage[3].

Physicochemical Properties Summary
PropertyValueSource
Chemical Formula C₅H₁₀FNO[6]
Molecular Weight 119.14 g/mol [6]
CAS Number 1416323-10-8[6][7]
Appearance Typically a liquid or low-melting solidGeneral chemical knowledge
pKa (Predicted) ~8.0 - 9.0The inductive effect of the oxetane ring reduces the typical pKa of a secondary amine (~10-11)[1].

Section 2: Purification Strategy Selection

Choosing the right purification strategy from the outset can save significant time and material. The optimal method depends on the nature of the impurities, the scale of the reaction, and the required final purity.

Decision Workflow for Purification Method

Use the following decision tree to select a starting point for your purification protocol.

G start Crude Product Mixture (this compound) impurity_type What is the primary nature of the impurities? start->impurity_type nonpolar Non-polar / Less Polar (e.g., starting materials, apolar byproducts) impurity_type->nonpolar Non-polar polar Polar / Basic (e.g., related amines, polar byproducts) impurity_type->polar Polar/Basic non_volatile Non-Volatile (e.g., salts, polymers) impurity_type->non_volatile Non-volatile method_extraction Strategy 2: Acid-Base Extraction nonpolar->method_extraction method_chromatography Strategy 1: Flash Chromatography (Basic-Treated) polar->method_chromatography method_distillation Strategy 3: Vacuum Distillation non_volatile->method_distillation

Caption: Initial Purification Strategy Decision Tree.

Comparison of Primary Purification Techniques
TechniqueProsConsBest For...
Flash Chromatography (Basic-Treated) High resolution for separating structurally similar compounds. Applicable to a wide range of impurities.Requires careful solvent system selection and column preparation. Can be lower throughput.Removing impurities with similar polarity to the product, such as isomeric byproducts or related amines[2].
Acid-Base Extraction Fast, inexpensive, and excellent for large-scale purification. Highly effective at removing neutral/acidic impurities.Will not separate other basic impurities. Requires use of (mild) acids, posing a risk to the oxetane ring if not controlled[1][3][8]. Emulsion formation can be an issue.Removing non-basic starting materials, reagents, and byproducts from the crude mixture.
Vacuum Distillation Excellent for removing non-volatile impurities (salts, polymers). Can be very effective for thermally stable, relatively low-boiling point liquids.Requires the compound to be thermally stable at its boiling point (even under vacuum)[9]. Will not separate impurities with similar boiling points.Final purification step to remove involatile baseline material after chromatography or extraction, assuming the compound is a liquid with sufficient volatility[9][10].
Recrystallization Can provide very high purity material. Cost-effective at scale.Finding a suitable solvent system can be challenging for amines, which often oil out[11]. May require conversion to a salt (e.g., hydrochloride) and subsequent liberation of the free base[11][12].High-volume final purification if a suitable solvent or salt form can be identified.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.

Part A: Column Chromatography Issues

Q1: My compound is streaking badly on a standard silica gel TLC plate and column. What's happening and how do I fix it?

A: This is the classic sign of an acid-base interaction between your basic amine and the acidic silanol groups on the silica surface[2]. This interaction causes a non-ideal equilibrium, leading to tailing.

Solution: You must neutralize or "mask" the acidic sites on the silica.

  • Add a Competing Base to the Mobile Phase: The most common solution is to add a small amount of a volatile amine to your eluent. A typical starting point is 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide in your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)[2][13]. The competing base will preferentially interact with the acidic sites, allowing your compound to elute symmetrically.

  • Use an Alternative Stationary Phase: If tailing persists, consider a less acidic or basic stationary phase. Basic alumina can be an excellent choice for purifying amines[14]. Alternatively, amine-functionalized silica offers a specialized surface designed to minimize these interactions[13][15].

Q2: I have low recovery from my silica gel column, even after flushing with a very polar solvent.

A: This indicates irreversible binding to the stationary phase, which can happen if the amine-silica interaction is particularly strong or if the compound is degrading on the acidic silica.

Solution:

  • Pre-treat the Column: Before loading your compound, flush the packed column with 2-3 column volumes of your mobile phase containing the basic additive (e.g., 1% TEA). This ensures the entire stationary phase is neutralized before your compound is introduced[16].

  • Minimize Contact Time: Do not let the compound sit on the column for extended periods. Load the sample and begin elution immediately.

  • Switch to Reversed-Phase: For highly polar amines, reversed-phase chromatography (e.g., C18 silica) can be effective. To ensure good retention and peak shape for a basic amine, the mobile phase should be buffered at a high pH (e.g., pH 9-10 with ammonium bicarbonate) to keep the amine in its neutral, more hydrophobic form[2].

G start Problem: Peak Tailing / Streaking on Silica Gel cause Primary Cause: Acid-Base Interaction (Amine <=> Silica-OH) start->cause solution1 Solution A: Modify Mobile Phase cause->solution1 solution2 Solution B: Change Stationary Phase cause->solution2 mod1 Add Competing Base (e.g., 1% Triethylamine) solution1->mod1 mod2 Use Buffered System (e.g., NH4OH in MeOH) solution1->mod2 phase1 Use Basic Alumina solution2->phase1 phase2 Use Amine-Functionalized Silica solution2->phase2 phase3 Use Reversed-Phase (C18) with High pH Buffer solution2->phase3

Caption: Troubleshooting Workflow for Amine Chromatography.

Part B: Compound Stability & Decomposition

Q3: I see new spots on my TLC after an acidic workup. Is my compound decomposing?

A: It is highly likely. While the 3,3-disubstitution provides stability, the oxetane ring is still the most sensitive part of the molecule, especially to acid-catalyzed ring-opening[1][3]. An acidic workup (e.g., washing with 1M HCl) can lead to hydrolysis, yielding a 1,3-diol byproduct.

Solution:

  • Avoid Strong Acids: Use a milder workup. If you need to remove a basic impurity, consider a saturated aqueous solution of sodium bicarbonate or a dilute (5%) citric acid wash, followed immediately by neutralization and extraction.

  • Keep it Cold: If an acidic wash is unavoidable, perform the operation at 0°C to minimize the rate of decomposition. Do not allow the acidic aqueous and organic layers to remain in contact for longer than necessary.

Part C: Alternative & Post-Purification Challenges

Q4: I'm trying to perform an acid-base extraction, but I'm getting a persistent emulsion.

A: Emulsions are common when extracting amines, especially at intermediate pH values where the amine salt may act as a surfactant.

Solution:

  • Add Brine: Add a small amount of saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break up emulsions.

  • Filter through Celite: If the emulsion is particularly stubborn, filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.

  • Minimize Agitation: Use gentle, swirling inversions of the separatory funnel rather than vigorous shaking.

Q5: My purified compound is a clear oil, but it turns yellow/brown on storage. Why?

A: Amines, particularly secondary amines, are susceptible to air oxidation. This is a common observation and often results in the formation of colored impurities over time[12].

Solution:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere (Nitrogen or Argon).

  • Cold and Dark: Store vials in a freezer (-20°C) and protect them from light by wrapping them in aluminum foil or using amber vials.

  • Solvent Storage: For long-term storage, consider dissolving the amine in a dry, deoxygenated solvent like toluene or THF.

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Chromatography with a Basic Modifier

This protocol is the recommended starting point for purifying this compound from impurities of similar polarity.

  • Mobile Phase Preparation: Prepare the desired mobile phase (e.g., 95:5 Dichloromethane/Methanol). To this solvent mixture, add triethylamine (TEA) to a final concentration of 1% v/v.

  • Column Packing: Dry pack the column with silica gel. Place the packed column in the chromatography system and flush with the TEA-containing mobile phase for at least 3-4 column volumes to ensure the entire silica bed is basified.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If the crude product has poor solubility, dissolve it in pure dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Run the gradient as determined by your TLC analysis (using a TEA-modified eluent).

  • Fraction Analysis: Collect fractions and analyze by TLC. Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent under reduced pressure. To remove the final traces of TEA (b.p. 89°C), co-evaporate the product with dichloromethane or toluene two to three times.

Protocol 2: Acid-Base Liquid-Liquid Extraction

This method is ideal for removing neutral or acidic impurities on a larger scale.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a mild acid, such as 5% aqueous citric acid. Extract 2-3 times. The protonated amine salt will move into the aqueous layer, while neutral/acidic impurities remain in the organic layer.

    • Expert Tip: Perform this step at 0-5°C to minimize any risk of oxetane ring-opening[1][3].

  • Separate Layers: Combine all the aqueous extracts. The organic layer containing impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2M NaOH or solid K₂CO₃, while stirring until the pH is >10. This deprotonates the amine salt, regenerating the free amine.

  • Re-extraction: Extract the now basic aqueous layer with fresh dichloromethane or ethyl acetate (3 times). The neutral free amine will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of (3-Fluoro-oxetan-3-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the incorporation of fluorine into lead compounds is a cornerstone strategy for modulating metabolic stability, binding affinity, and bioavailability.[1] The 3-fluoro-oxetane motif, in particular, has emerged as a valuable bioisostere for carbonyls and gem-dimethyl groups. Its rigid, three-dimensional structure combined with the potent electronic effects of fluorine presents a unique challenge and opportunity for analytical characterization. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques required to unambiguously identify and characterize (3-Fluoro-oxetan-3-ylmethyl)methylamine, a representative member of this important class of molecules.

This document moves beyond a simple recitation of data. It explains the causality behind experimental choices and provides field-proven insights into interpreting the resulting spectra. We will compare the expected data for our target molecule with its non-fluorinated analog, (Oxetan-3-ylmethyl)methylamine, to highlight the profound and telling influence of the fluorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Fingerprint

NMR spectroscopy is the most powerful tool for the complete structural elucidation of small organic molecules. For a fluorinated compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just recommended; it is essential. The presence of the spin-active ¹⁹F nucleus (I = ½, 100% natural abundance) provides an additional layer of structural information through its chemical shift and coupling to nearby ¹H and ¹³C nuclei.[2][3]

The Decisive Impact of Fluorine on NMR Spectra

The high electronegativity of the fluorine atom induces significant and predictable changes in the NMR spectra compared to its non-fluorinated counterpart.

  • ¹H NMR: Protons on the carbon atoms adjacent to the fluorine (-CH₂-) will be significantly deshielded (shifted downfield) and will appear as a doublet of doublets due to geminal ¹H-¹H coupling and a two-bond ²JHF coupling.[3]

  • ¹³C NMR: The carbon atom directly bonded to fluorine (C-F) will show a large downfield shift and will appear as a doublet due to a strong one-bond ¹JCF coupling. Adjacent carbons will also exhibit smaller ²JCF and ³JCF couplings, which are invaluable for unambiguous assignments.[4]

  • ¹⁹F NMR: This spectrum provides a direct window into the fluorine's environment. The chemical shift is highly sensitive to substitution, and the multiplicity of the signal (a triplet in this case, from coupling to the two adjacent protons) confirms the -CH₂F motif.[1][2]

Predicted NMR Data Comparison

The following tables summarize the predicted NMR data for this compound and its non-fluorinated analog. These predictions are based on established chemical shift ranges and coupling constant principles.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment This compound (Oxetan-3-ylmethyl)methylamine (Comparative)
H (Oxetane, CH₂) ~4.7-4.9 ppm (m, 4H)~4.5-4.7 ppm (m, 4H)
H (CH₂-N) ~3.0-3.2 ppm (d, ²JHF ≈ 20-25 Hz, 2H)~2.8-3.0 ppm (s, 2H)
H (N-CH₃) ~2.5 ppm (s, 3H)~2.5 ppm (s, 3H)
H (N-H) Variable, broad (s, 1H)Variable, broad (s, 1H)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assignment This compound (Oxetan-3-ylmethyl)methylamine (Comparative)
C (Oxetane, C-F) ~95-105 ppm (d, ¹JCF ≈ 240-260 Hz)~40-45 ppm (s)
C (Oxetane, CH₂) ~75-80 ppm (d, ²JCF ≈ 20-25 Hz)~70-75 ppm (s)
C (CH₂-N) ~55-60 ppm (d, ²JCF ≈ 18-22 Hz)~58-63 ppm (s)
C (N-CH₃) ~35-40 ppm (s)~35-40 ppm (s)

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

Assignment This compound
F (C-F) ~ -170 to -180 ppm (t, ²JHF ≈ 20-25 Hz)
Gold-Standard NMR Protocol

Unambiguous structural confirmation relies on high-quality data. The following protocol is designed to deliver just that.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5] Filter the sample into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Ensure the instrument is well-shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Acquire data with a spectral width of ~240 ppm, a longer acquisition time (~2 seconds), and a relaxation delay of 2 seconds. A larger sample quantity (20-50 mg) may be needed for a good signal-to-noise ratio in a reasonable time.[5]

  • ¹⁹F NMR Acquisition: Use a standard one-pulse sequence. A spectral width of ~250 ppm is appropriate for organofluorine compounds.[2]

  • Data Processing: Apply a Fourier transform with an exponential window function to improve the signal-to-noise ratio. Phase and baseline correct all spectra carefully. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

NMR Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Weigh Weigh 5-10 mg of Compound Dissolve Dissolve in 0.6 mL CDCl3 with TMS Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Shim Lock & Shim Filter->Shim H1 Acquire 1H Spectrum Shim->H1 C13 Acquire 13C{1H} Spectrum H1->C13 F19 Acquire 19F Spectrum C13->F19 FT Fourier Transform F19->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate to TMS Phase->Calibrate Analysis Analysis Calibrate->Analysis

Caption: NMR analysis workflow from sample preparation to final data processing.

Infrared (IR) Spectroscopy: Functional Group Confirmation

While NMR provides the skeletal map, Infrared (IR) spectroscopy confirms the presence of key functional groups by detecting their characteristic vibrational frequencies. The most convenient and modern method for this analysis is Attenuated Total Reflectance (ATR), which requires minimal to no sample preparation.[6][7][8]

Key Vibrational Signatures

The IR spectrum of this compound will be distinguished by a strong, sharp absorption band corresponding to the C-F bond stretch.

  • C-F Stretch: Organofluorine compounds exhibit strong C-F stretching vibrations in the 1400-1000 cm⁻¹ region.[9][10] This peak is often the most intense in the fingerprint region.

  • N-H Stretch: A moderate, somewhat broad peak is expected around 3300-3500 cm⁻¹ for the secondary amine.

  • C-O Stretch: The oxetane ring's C-O-C ether stretch will appear as a strong band around 1100 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretches will be visible just below 3000 cm⁻¹.[11][12]

Table 4: Predicted Key IR Absorptions (ATR)

Functional Group This compound (Oxetan-3-ylmethyl)methylamine (Comparative)
N-H Stretch 3300-3500 cm⁻¹ (m, br)3300-3500 cm⁻¹ (m, br)
C-H Stretch (sp³) 2850-3000 cm⁻¹ (m-s)2850-3000 cm⁻¹ (m-s)
C-F Stretch 1050-1150 cm⁻¹ (s, sharp) Absent
C-O Stretch (Ether) ~1100 cm⁻¹ (s)~1100 cm⁻¹ (s)
ATR-FTIR Experimental Protocol
  • Background Scan: Ensure the ATR crystal (typically diamond) is clean.[13] Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

  • Apply Pressure: For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[14]

  • Data Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

IR Analysis Workflow Visualization

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background ApplySample Apply Sample to Crystal Background->ApplySample CollectSpectrum Collect Sample Spectrum (16-32 scans) ApplySample->CollectSpectrum Process Process CollectSpectrum->Process Process & Analyze

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the crucial data points of molecular weight and fragmentation patterns, which offer clues to the molecule's structure. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like amines, as it typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation.[15]

Expected Mass Spectrum

The high-resolution mass spectrum (HRMS) is definitive. It provides an exact mass that can be used to confirm the elemental composition.

  • Molecular Ion: this compound (C₅H₁₀FNO) has a monoisotopic mass of 119.0746. In positive-ion ESI-MS, the primary ion observed will be [M+H]⁺ at m/z 119.0746 .

  • Comparative Analog: (Oxetan-3-ylmethyl)methylamine (C₅H₁₁NO) has a monoisotopic mass of 101.0841. Its protonated ion [M+H]⁺ will be at m/z 102.0919 . The 18-unit mass difference is a clear indicator of fluorine replacing a proton.

  • Fragmentation: While ESI is soft, some fragmentation can be induced. For amines, a characteristic fragmentation is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which is a dominant pathway.[16][17][18]

Table 5: Predicted ESI-MS Data

Analyte Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z)
This compound 119.074644.0500 ([CH₂=NHCH₃]⁺)
(Oxetan-3-ylmethyl)methylamine 102.091944.0500 ([CH₂=NHCH₃]⁺)
ESI-MS Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[19]

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[15]

  • MS Parameters: Operate the mass spectrometer in positive ion mode. Optimize key parameters like capillary voltage and source temperature to maximize the [M+H]⁺ signal.

  • Data Acquisition: Acquire data over a relevant m/z range (e.g., 50-300 Da) to observe the molecular ion and any potential fragments.

Mass Spectrometry Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis PrepareSoln Prepare Dilute Solution (~10 µg/mL in ACN/H₂O + 0.1% Formic Acid) Infuse Infuse Sample (5-10 µL/min) PrepareSoln->Infuse Ionize Positive Ion ESI Infuse->Ionize Analyze Acquire Mass Spectrum (m/z 50-300) Ionize->Analyze Data Data Analyze->Data Confirm [M+H]+

Caption: Workflow for molecular weight determination by ESI-Mass Spectrometry.

Conclusion: A Triad of Techniques for Unambiguous Characterization

The structural elucidation of this compound is a clear demonstration of the synergy between modern spectroscopic techniques. While each method provides valuable information, it is their combined power that delivers an irrefutable structural assignment.

  • NMR Spectroscopy provides the complete atomic connectivity map, with ¹⁹F NMR acting as a definitive probe for the presence and environment of the fluorine atom.

  • IR Spectroscopy rapidly confirms the key functional groups, most notably the C-F bond, which is the defining feature when compared to its non-fluorinated analog.

  • Mass Spectrometry verifies the elemental composition through accurate mass measurement, confirming that the molecule has the expected molecular formula.

By employing this multi-technique approach and understanding the comparative data, researchers can confidently characterize novel fluorinated compounds, accelerating the pace of innovation in drug development and materials science.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Oxetane Bioisosteres for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of bioisosteres to modulate the properties of drug candidates is a cornerstone of successful lead optimization. Among the emerging and valuable bioisosteric replacements, the oxetane ring has garnered significant attention for its ability to serve as a surrogate for carbonyl groups and gem-dimethyl functionalities.[1][2] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated oxetane bioisosteres, offering experimental data and procedural insights to inform rational drug design and development.

The introduction of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacokinetic profiles.[3][4] When applied to the oxetane ring, this modification can profoundly influence a molecule's physicochemical properties, metabolic stability, and conformational preferences, ultimately impacting its biological activity and therapeutic potential.

The Oxetane Moiety: A Primer for Bioisosteric Replacement

The four-membered oxetane ring is an attractive motif in drug discovery due to its unique combination of properties. It is a small, polar, and three-dimensional scaffold that can be used to fine-tune key drug-like characteristics such as aqueous solubility, lipophilicity, and metabolic clearance.[1][5] Oxetanes are often employed as bioisosteres for carbonyl groups, offering similar hydrogen bond accepting capabilities without the inherent reactivity and potential for metabolic liabilities associated with ketones.[2] Additionally, they can replace gem-dimethyl groups, providing steric bulk to block metabolic sites without a significant increase in lipophilicity.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Bioisosteric relationship of oxetanes and the transition to fluorinated analogs."

Physicochemical Properties: A Head-to-Head Comparison

The decision to incorporate a fluorinated versus a non-fluorinated oxetane can have significant consequences for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The strong electron-withdrawing nature of fluorine is a key determinant of these changes.

Lipophilicity (LogP/LogD)

Lipophilicity, a critical parameter for membrane permeability and target engagement, is significantly modulated by fluorination. While the replacement of a hydrocarbon group with an oxetane generally decreases lipophilicity, the introduction of fluorine to the oxetane ring can have a more nuanced effect.

In a matched molecular pair study of 3-aryl-3-amino-oxetanes and their corresponding benzamides, the replacement of a carbonyl with an oxetane resulted in a slight average increase in LogD of +0.07 units.[6] However, fluorination of the oxetane ring itself is expected to increase lipophilicity due to the lipophilic nature of the fluorine atom. For instance, fluorination of a cyclohexane ring has been shown to increase lipophilicity.[7]

Table 1: Comparative Lipophilicity Data

Compound PairNon-Fluorinated Analog (LogD @ pH 7.4)Fluorinated Analog (LogD @ pH 7.4)Fold ChangeReference
Aryl Amino-Oxetane vs. Benzamide 1.61 (avg. for benzamides)1.68 (avg. for amino-oxetanes)~1.04[6]
Hypothetical 3-Methyl-3-phenyloxetane vs. 3-Fluoro-3-phenyloxetane Predicted LowerPredicted HigherN/AGeneral principle

Note: Direct comparative LogP/LogD data for a simple fluorinated vs. non-fluorinated oxetane pair was not available in a single source. The table illustrates the general principles observed in related studies.

Acidity and Basicity (pKa)

The inductive effect of fluorine can significantly impact the pKa of nearby ionizable groups. Fluorine substitution on an oxetane ring generally leads to a decrease in the pKa of adjacent amines, making them less basic. This can be advantageous in drug design for several reasons, including reduced off-target effects at aminergic GPCRs and improved cell permeability of the neutral species.

Physicochemical studies have shown that fluorination of oxetane derivatives can lead to a decrease in pKa values of up to three units when replacing gem-dimethyl, cyclopropyl, or cyclobutylidene moieties.[8][9][10]

Table 2: Comparative pKa Data

Compound ClassNon-Fluorinated Analog (pKa)Fluorinated Analog (pKa)ΔpKaReference
Oxetane-derived amines HigherLower (up to 3 units)Significant decrease[8][9][10]

Metabolic Stability: The Fluorine Advantage

One of the most compelling reasons to employ fluorinated oxetanes is the potential for enhanced metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes. By strategically placing fluorine atoms at metabolically labile positions, chemists can block oxidative metabolism, leading to a longer half-life and improved bioavailability.

Studies on 3,3-diaryloxetanes have shown that they exhibit metabolic stability comparable to or better than their ketone and alkyl linker counterparts.[11][12] The introduction of fluorine is expected to further enhance this stability. Lipophilicity and metabolic stability studies have supported the potential of fluorinated oxetanes as valuable drug scaffolds.[13]

Table 3: Comparative Metabolic Stability Data

Compound PairNon-Fluorinated Analog (t½ min, Human Liver Microsomes)Fluorinated Analog (t½ min, Human Liver Microsomes)Improvement FactorReference
IDO1 Inhibitors 26 (poor metabolic stability)27 (improved metabolic stability)Significant[2]
MMP-13 Inhibitors 35 (poor metabolic stability)36, 37 (significantly improved)Significant[2]
ALDH1A Inhibitors 5 (poor metabolic stability)6 (robust inhibitor)Significant[2]

Note: The data in this table is from studies where an oxetane-containing compound showed improved metabolic stability over a non-oxetane precursor. While direct comparisons of fluorinated vs. non-fluorinated oxetanes are limited, the principle of fluorine-imparted metabolic stability is well-established.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Mechanism of metabolic stabilization by fluorination."

Synthesis Considerations

The synthetic accessibility of fluorinated and non-fluorinated oxetanes is a critical factor for their application in drug discovery. While the synthesis of 3,3-disubstituted non-fluorinated oxetanes has become more routine, the introduction of fluorine can present unique challenges.

Recently, novel catalytic methods have been developed to synthesize fluorinated oxetanes, which were previously difficult to access.[13] These advancements are expanding the toolkit available to medicinal chemists, making the incorporation of these valuable motifs more feasible.

Experimental Protocols

To facilitate the direct comparison of fluorinated and non-fluorinated oxetane bioisosteres in your own research, detailed protocols for key experiments are provided below.

Determination of Lipophilicity (LogD) by Shake-Flask Method

Objective: To experimentally determine the octanol-water distribution coefficient (LogD) at a physiological pH.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Vials

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).

  • Add an equal volume of 1-octanol to the vial.

  • Cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the two phases to separate by standing or by centrifugation at a low speed.

  • Carefully collect an aliquot from both the aqueous (PBS) and organic (1-octanol) layers.

  • Analyze the concentration of the test compound in each aliquot using a suitable analytical method.

  • Calculate the LogD using the following formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])

dot graph G { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Experimental workflow for LogD determination."

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human or other species)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Incubator/water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • LC-MS/MS for analysis

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, prepare the incubation mixture containing liver microsomes and phosphate buffer. Pre-warm the plate to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution to the respective wells.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression will be the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).

dot graph G { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Experimental workflow for microsomal stability assay."

Conclusion

The choice between a fluorinated and a non-fluorinated oxetane bioisostere is a multifaceted decision that requires careful consideration of the desired property modulations. Fluorination offers a powerful tool to enhance metabolic stability and fine-tune physicochemical properties such as lipophilicity and pKa. While the synthesis of fluorinated oxetanes has historically been challenging, recent advancements are making these valuable motifs more accessible. By leveraging the principles outlined in this guide and employing rigorous experimental evaluation, researchers can make informed decisions to optimize their drug candidates and increase the likelihood of success in their drug discovery programs.

References

A Senior Application Scientist's Guide to the Physicochemical Properties of (3-Fluoro-oxetan-3-ylmethyl)methylamine and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine and Oxetane Motifs in Drug Design

In the landscape of modern medicinal chemistry, the deliberate tuning of a drug candidate's physicochemical properties is paramount to achieving desirable pharmacokinetics and pharmacodynamics. Among the most critical of these properties are lipophilicity (quantified as LogP or LogD) and the acid dissociation constant (pKa), which collectively govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of (3-Fluoro-oxetan-3-ylmethyl)methylamine, a molecule featuring two highly sought-after structural motifs—a fluorine atom and an oxetane ring—with its relevant analogues.

The oxetane ring, a four-membered cyclic ether, has gained significant traction as a versatile tool for property modulation.[1] Its small, polar, and three-dimensional nature can be leveraged to improve aqueous solubility, block metabolic hotspots, and reduce lipophilicity, often serving as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyls.[2][3][4] Concurrently, the strategic incorporation of fluorine, the most electronegative element, offers a powerful method to alter electron distribution, thereby modulating the basicity (pKa) of nearby functional groups and influencing binding affinity and metabolic stability.[5][6]

This guide will dissect the individual and combined contributions of these motifs by comparing our lead molecule with key analogues. We will provide supporting data, detail the gold-standard experimental protocols for property measurement, and explain the underlying chemical principles that drive the observed trends.

Comparative Analysis of Physicochemical Properties

Compound NameStructurePredicted LogP (XLogP3)Predicted pKa (Basic)Key Structural Difference
This compound ~0.1 to 0.5~7.0 - 7.5Parent Compound
(Oxetan-3-ylmethyl)methylamine-0.6~9.0 - 9.5Removal of Fluorine
(3-Methyloxetan-3-yl)methanamine-0.4[7][8]~9.5 - 10.0F replaced by CH₃; N-methyl removed
(Oxetan-3-yl)methanamine-0.8[9]~9.5 - 10.0N-methyl removed; no F

Dissecting the Structural Impact on pKa and Basicity

The basicity of the amine functional group is a critical determinant of a drug's ionization state at physiological pH (approx. 7.4), which in turn affects its solubility, permeability, and potential for off-target interactions such as hERG channel inhibition.

The pKa-Lowering Effect of the Oxetane Ring

The oxetane motif itself exerts a significant influence on the basicity of adjacent amines. The electronegative oxygen atom in the four-membered ring creates a powerful inductive electron-withdrawing effect that propagates through the sigma-bond framework to the 3-position.[2][4] This effect decreases the electron density on the nitrogen atom of the aminomethyl group, making its lone pair of electrons less available for protonation. Consequently, the amine becomes less basic, and its conjugate acid becomes more acidic, resulting in a lower pKa value. Studies have demonstrated that placing an oxetane ring alpha to an amine can reduce its pKa by as much as 2.7 log units compared to a carbocyclic analogue.[1][4]

The Synergistic Effect of Fluorine

The introduction of a fluorine atom at the 3-position of the oxetane ring, adjacent to the aminomethyl group, further amplifies this pKa reduction. As the most electronegative element, fluorine's inductive effect is even stronger than that of the oxetane oxygen.[5] This potent electron withdrawal dramatically reduces the basicity of the amine. This effect is a well-established strategy in medicinal chemistry to modulate pKa and improve a compound's ability to permeate cell membranes, as the less basic (more neutral) form is favored at physiological pH.[5][6] We predict the pKa of this compound to be significantly lower than its non-fluorinated counterpart, likely in the range of 7.0-7.5.

Dissecting the Structural Impact on LogP and Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword in drug design. While adequate lipophilicity is necessary for membrane permeation and target binding, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[10]

The Oxetane Ring as a Hydrophilic Modifier

Replacing a carbocyclic or aliphatic group (like a gem-dimethyl group) with an oxetane ring is a common strategy to decrease lipophilicity (lower LogP/LogD) and increase aqueous solubility.[1] The polar oxygen atom of the ether linkage can act as a hydrogen bond acceptor, improving interactions with water. This is evident in the predicted LogP values of the analogues in the table, which are all below zero, indicating a preference for the aqueous phase.

The Lipophilicity-Enhancing Effect of Fluorine

The impact of fluorine on lipophilicity can be counterintuitive. While fluorine is highly electronegative, replacing a hydrogen atom with fluorine generally increases a molecule's LogP.[11] This is because the C-F bond is more hydrophobic than a C-H bond, and fluorine substitution increases the molecule's overall hydrophobic surface area.[11] Therefore, we predict that this compound will have a higher LogP than its non-fluorinated analogue, (Oxetan-3-ylmethyl)methylamine, shifting its profile from highly hydrophilic towards a more balanced state.

Experimental Protocols for Property Determination

To validate predicted values and accurately characterize novel compounds, robust experimental methodologies are essential. The following sections detail the "gold standard" protocols for measuring pKa and LogP.

Protocol 1: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[12][13][14] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the sample while monitoring the pH.

Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[12]

  • Sample Preparation: Prepare a 1 mM solution of the test compound.[15] If solubility is limited, a co-solvent system (e.g., methanol/water) can be used, though extrapolation to a fully aqueous environment is then required.[14]

  • Titration Setup: Place 20 mL of the sample solution into a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M KCl.[12]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements, especially for basic pKa values.[12]

  • Titration Procedure:

    • For a basic compound, first acidify the solution to a low pH (e.g., pH 1.8-2.0) with 0.1 M HCl.[15]

    • Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a high value (e.g., pH 12.0-12.5).[15]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the resulting sigmoid curve.[13]

  • Replication: Perform a minimum of three independent titrations for each compound to ensure the reliability and reproducibility of the results.[12]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare_Sample Prepare 1 mM Sample Solution (add 0.15M KCl) Setup Place Sample in Vessel Immerse Electrode Prepare_Sample->Setup Purge Purge with Nitrogen Setup->Purge Acidify Acidify to pH ~2 (0.1 M HCl) Purge->Acidify Titrate Add Increments of 0.1 M NaOH Record Stabilized pH Acidify->Titrate Endpoint Continue to pH ~12 Titrate->Endpoint Plot Plot pH vs. Titrant Volume Endpoint->Plot Determine Identify Inflection Point pKa = pH at 1/2 Equivalence Plot->Determine Replicate Repeat 3x for Reliability Determine->Replicate

Workflow for pKa determination by potentiometric titration.
Protocol 2: LogP/LogD Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient (LogP for non-ionizable compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH).[13][16][17]

Methodology:

  • Phase Pre-saturation: Prepare two solutions: n-octanol saturated with an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD7.4 determination) and the aqueous buffer saturated with n-octanol. This is achieved by vigorously shaking equal volumes of the two phases for 24 hours and then allowing them to separate.[16]

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[16]

  • Partitioning:

    • Add a small aliquot of the compound's stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer.

    • The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound to ensure quantifiable concentrations in both layers.[18]

  • Equilibration: Vigorously shake the vial for a fixed period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[10]

  • Phase Separation: Centrifuge the vial at high speed to achieve a clean separation of the n-octanol (upper) and aqueous (lower) layers.[10]

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[10]

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

  • Validation: The method should be validated using reference compounds with known LogP/LogD values.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Saturate Pre-saturate n-Octanol and Aqueous Buffer (pH 7.4) Stock Prepare 10 mM Compound Stock in DMSO Add Add Stock to Vial with Saturated Phases Stock->Add Shake Shake Vigorously to Reach Equilibrium Add->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Sample Sample n-Octanol and Aqueous Layers Centrifuge->Sample Quantify Quantify Concentration (e.g., LC-MS) Sample->Quantify Calculate LogD = log10([Octanol]/[Aqueous]) Quantify->Calculate

Workflow for LogD determination by the shake-flask method.

The Role of Computational Prediction

In early-stage drug discovery, synthesizing and testing every potential analogue is impractical. Computational (in silico) models provide a rapid and cost-effective means to predict physicochemical properties like LogP and pKa.[19]

  • Prediction Algorithms: A variety of algorithms are employed. For LogP, methods often rely on fragment-based contributions, where the molecule is broken down into constituent parts, and the final LogP is the sum of these contributions plus correction factors.[19][20] For pKa, predictions are based on databases of experimentally determined values for similar structures and the application of linear free-energy relationships.[21]

  • Available Software: Several commercial and academic software packages are available, including ACD/Percepta, ChemAxon's Marvin, and MoKa.[20][21][22]

  • Limitations: It is crucial to recognize the limitations of these tools. Their accuracy is highly dependent on the training dataset used to build the model.[23] Predictions for novel scaffolds or molecules with complex electronic features, such as the fluorinated oxetane discussed here, may have a larger margin of error.[24][25] Therefore, computational predictions should be used to guide and prioritize synthesis, with experimental validation remaining the ultimate arbiter of a compound's properties.

Conclusion

The analysis of this compound and its analogues provides a compelling case study in modern medicinal chemistry design. The oxetane ring serves to lower lipophilicity while also reducing the basicity of the proximal amine through an inductive effect. The addition of a fluorine atom synergistically enhances this pKa reduction, providing a powerful tool to fine-tune the ionization state for optimal ADME properties. Concurrently, the fluorine atom is expected to increase lipophilicity, counteracting the hydrophilicity of the oxetane and allowing for precise control over the molecule's overall LogP. By understanding these structure-property relationships and employing robust experimental and computational methods, researchers can more effectively navigate the complex, multi-parameter optimization challenge of drug discovery.

References

A Comparative Guide to the Catalytic Synthesis of Fluorinated Oxetanes: An In-Depth Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Oxetanes in Medicinal Chemistry

To researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates is perpetual. Among the saturated heterocycles, the oxetane ring has emerged as a particularly valuable motif. Its inherent three-dimensionality, low lipophilicity, and ability to act as a hydrogen bond acceptor make it an attractive replacement for gem-dimethyl or carbonyl groups, often leading to improved solubility, metabolic stability, and cell permeability.[1]

The strategic incorporation of fluorine atoms into these scaffolds further amplifies their utility. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's pKa, conformation, and metabolic fate, making fluorinated oxetanes highly sought-after building blocks in modern drug discovery.[2] However, the synthesis of these valuable structures has historically been a significant challenge, often plagued by harsh reaction conditions, limited substrate scope, and the propensity for ring-opening side reactions.[3]

This guide provides a comprehensive comparison of the leading catalytic systems for the synthesis of fluorinated oxetanes. We will delve into the mechanistic intricacies, comparative performance, and practical considerations of each approach, offering field-proven insights to aid in the selection of the most appropriate synthetic strategy. Our focus will be on recently developed transition-metal catalysis, established Lewis acid-mediated pathways, and the emerging potential of photocatalysis.

I. Copper-Catalyzed Difluorocarbene Insertion: A Breakthrough in α,α-Difluoro-oxetane Synthesis

A groundbreaking development in the synthesis of fluorinated oxetanes was recently reported by researchers at the National University of Singapore.[3][4] This innovative approach utilizes an inexpensive and readily available copper catalyst to mediate the insertion of a difluorocarbene species into the carbon-oxygen bond of epoxides, leading to the formation of α,α-difluoro-oxetanes.[3][4][5] This method circumvents many of the limitations of traditional approaches and provides direct access to a previously elusive class of fluorinated heterocycles.[3][4]

A. Mechanistic Rationale and the Role of the Copper Catalyst

The reaction proceeds through a carefully orchestrated catalytic cycle that leverages the unique reactivity of a copper-difluorocarbenoid intermediate. The proposed mechanism, supported by computational studies, involves the following key steps:[3][5]

  • Generation of the Copper-Difluorocarbenoid: The reaction is initiated by the in situ generation of a difluorocarbene from a commercially available precursor. This highly reactive species is then stabilized by the copper catalyst to form a copper-difluorocarbenoid complex.

  • Epoxide Coordination and Ring Opening: The epoxide substrate coordinates to the copper center of the carbenoid complex. This coordination facilitates a site-selective ring-opening of the epoxide.[3][5]

  • Cyclization and Catalyst Regeneration: The ring-opened intermediate then undergoes a cyclization event to form the desired α,α-difluoro-oxetane ring, regenerating the active copper catalyst in the process.[3][5]

The copper catalyst plays a dual role in this transformation: it not only stabilizes the otherwise highly reactive difluorocarbene but also orchestrates the selective ring-opening and subsequent cyclization of the epoxide.[3][5]

Copper_Catalyzed_Mechanism cluster_0 Catalytic Cycle Epoxide Epoxide Ring_Opened_Intermediate Ring-Opened Intermediate Epoxide->Ring_Opened_Intermediate Coordination & Ring Opening Difluorocarbene_Source Difluorocarbene_Source Copper_Carbenoid Copper-Difluorocarbenoid Intermediate Difluorocarbene_Source->Copper_Carbenoid Generation Copper_Catalyst Copper_Catalyst Copper_Catalyst->Copper_Carbenoid Copper_Carbenoid->Ring_Opened_Intermediate Fluorinated_Oxetane Fluorinated_Oxetane Ring_Opened_Intermediate->Fluorinated_Oxetane Cyclization Fluorinated_Oxetane->Copper_Catalyst Catalyst Regeneration

Figure 1: Proposed mechanism for the copper-catalyzed synthesis of α,α-difluoro-oxetanes.

B. Performance and Substrate Scope

This copper-catalyzed method has demonstrated a broad substrate scope, with moderate to high yields reported for a variety of aryl epoxides.[6] The reaction is tolerant of a range of functional groups, making it a versatile tool for the synthesis of complex, drug-like molecules.[6]

II. Lewis Acid-Catalyzed [2+2] Cycloadditions: A Classical Approach

The use of Lewis acids to promote the [2+2] cycloaddition of carbonyl compounds with fluoroolefins represents a more traditional approach to the synthesis of fluorinated oxetanes.[7] This method relies on the activation of the carbonyl group by the Lewis acid, which facilitates its reaction with the electron-rich fluoroolefin.

A. Mechanistic Insights

The mechanism of the Lewis acid-catalyzed [2+2] cycloaddition is believed to proceed through a stepwise pathway:

  • Carbonyl Activation: The Lewis acid coordinates to the oxygen atom of the carbonyl group, increasing its electrophilicity.

  • Nucleophilic Attack: The fluoroolefin acts as a nucleophile and attacks the activated carbonyl carbon, forming a zwitterionic intermediate.

  • Ring Closure: The intermediate then undergoes ring closure to form the four-membered oxetane ring.

The regioselectivity of the reaction is influenced by the nature of the substituents on both the carbonyl compound and the fluoroolefin.

Lewis_Acid_Mechanism cluster_1 Lewis Acid Catalysis Carbonyl Carbonyl Activated_Carbonyl Activated Carbonyl- Lewis Acid Complex Carbonyl->Activated_Carbonyl Fluoroolefin Fluoroolefin Zwitterionic_Intermediate Zwitterionic Intermediate Fluoroolefin->Zwitterionic_Intermediate Lewis_Acid Lewis_Acid Lewis_Acid->Activated_Carbonyl Activated_Carbonyl->Zwitterionic_Intermediate Nucleophilic Attack Fluorinated_Oxetane Fluorinated_Oxetane Zwitterionic_Intermediate->Fluorinated_Oxetane Ring Closure

Figure 2: Generalized mechanism for Lewis acid-catalyzed [2+2] cycloaddition.

B. Performance and Limitations

While Lewis acid-catalyzed methods can be effective for the synthesis of certain fluorinated oxetanes, they often require highly reactive starting materials, such as hexafluoroacetone.[7] The reactions can also be sensitive to moisture and may require cryogenic temperatures. Furthermore, the substrate scope can be limited compared to more modern transition-metal-catalyzed approaches.

III. Photocatalysis: An Emerging Frontier

Photocatalysis represents a rapidly evolving area in organic synthesis, offering mild and sustainable reaction conditions. While direct photocatalytic methods for the synthesis of the fluorinated oxetane ring are still in their infancy, related transformations suggest significant potential for this approach.

A. Potential Mechanistic Pathways

Several plausible photocatalytic pathways could be envisioned for the synthesis of fluorinated oxetanes:

  • Photoinduced [2+2] Cycloaddition: Similar to the Paternò-Büchi reaction, a photocatalyst could be used to promote the [2+2] cycloaddition of a carbonyl compound with a fluoroolefin under visible light irradiation.

  • Radical-Mediated Annulation: A photocatalyst could be employed to generate a fluorinated radical species that could then undergo a cyclization reaction with a suitable precursor to form the oxetane ring.

Recent advances in photocatalytic methods for the synthesis of other fluorinated heterocycles provide a strong foundation for the future development of direct photocatalytic routes to fluorinated oxetanes.[8]

Photocatalysis_Workflow cluster_2 Conceptual Photocatalytic Workflow Reactants Carbonyl + Fluoroolefin Radical_Intermediate Radical Intermediate or Excited State Reactants->Radical_Intermediate Energy or Electron Transfer Photocatalyst Photocatalyst Excited_Catalyst Excited Photocatalyst* Photocatalyst->Excited_Catalyst Absorption Visible_Light Visible Light (hν) Excited_Catalyst->Radical_Intermediate Fluorinated_Oxetane Fluorinated_Oxetane Radical_Intermediate->Fluorinated_Oxetane Cyclization

Figure 3: A conceptual workflow for the photocatalytic synthesis of fluorinated oxetanes.

B. Current Status and Future Outlook

Currently, there is a lack of well-established, general methods for the direct photocatalytic synthesis of fluorinated oxetanes. However, the rapid progress in the field of photocatalysis, particularly in the area of fluorination and cycloaddition reactions, suggests that this is a promising area for future research. The development of novel photocatalysts and a deeper understanding of the reaction mechanisms will be crucial for unlocking the full potential of this approach.

IV. Comparative Performance of Catalytic Systems

Catalytic SystemCatalystStarting MaterialsKey AdvantagesKey Limitations
Copper-Catalyzed Difluorocarbene Insertion Inexpensive Copper SaltsEpoxides, Difluorocarbene SourceMild reaction conditions, Broad substrate scope, Direct access to α,α-difluoro-oxetanesNewer method, potential for optimization
Lewis Acid-Catalyzed [2+2] Cycloaddition AlCl₃, BF₃·OEt₂, etc.Carbonyls, FluoroolefinsWell-established methodologyOften requires highly activated substrates, moisture sensitivity, cryogenic temperatures may be needed
Photocatalysis Ru or Ir complexes, Organic dyesCarbonyls, Fluoroolefins (hypothetical)Mild, sustainable conditionsStill in early stages of development for this specific transformation, limited examples

V. Experimental Protocols

A. General Procedure for Copper-Catalyzed Synthesis of α,α-Difluoro-oxetanes

The following is a representative protocol based on the work of Tan et al. and should be adapted and optimized for specific substrates.

To a solution of the epoxide (1.0 equiv) and a suitable difluorocarbene precursor in an anhydrous solvent under an inert atmosphere is added the copper catalyst (typically 1-10 mol%). The reaction mixture is stirred at the specified temperature for the required time, monitoring the progress by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

B. General Procedure for Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol is a generalized procedure and requires careful optimization for specific substrates and Lewis acids.

The carbonyl compound and the fluoroolefin are dissolved in a dry, inert solvent and cooled to the desired temperature (often -78 °C). The Lewis acid is then added dropwise, and the reaction is stirred until completion. The reaction is then quenched, and the fluorinated oxetane is isolated and purified by distillation or chromatography.

VI. Conclusion and Future Perspectives

The synthesis of fluorinated oxetanes has seen remarkable progress in recent years, driven by the development of novel catalytic systems. The copper-catalyzed difluorocarbene insertion method stands out as a particularly powerful and versatile approach for the synthesis of α,α-difluoro-oxetanes, offering mild conditions and a broad substrate scope.[3][4][5] While traditional Lewis acid-catalyzed methods remain relevant for specific applications, they are often hampered by harsher conditions and a more limited scope.[7]

Photocatalysis is poised to become a key player in this field, with the potential to offer even milder and more sustainable synthetic routes.[8] Future research in this area will likely focus on the development of new photocatalysts and the elucidation of novel reaction pathways for the direct and efficient synthesis of a wide range of fluorinated oxetanes.

For drug development professionals, the availability of these diverse catalytic systems provides a powerful toolkit for the creation of novel fluorinated oxetane-containing molecules. The ability to fine-tune the properties of drug candidates through the strategic incorporation of these valuable scaffolds will undoubtedly accelerate the discovery of new and improved therapeutics.

VII. References

  • Recent advances in photocatalytic synthesis of fluorinated heterocycles. Organic Chemistry Frontiers, RSC Publishing. (Provides an overview of modern photocatalytic methods for synthesizing fluorinated heterocycles).

  • Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net, 22 Feb 2025. (Details the copper-catalyzed synthesis of fluorinated oxetanes from epoxides).

  • A new path to elusive fluorinated oxetanes. C&EN Global Enterprise, ACS Publications, 24 Feb 2025. (Highlights the significance of the copper-catalyzed approach).

  • Skeletal Editing Approach to Synthesize Fluorinated Oxetane Isosteres. Thieme E-Books & E-Journals. (Discusses the broad functional group compatibility of the copper-catalyzed method).

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, RSC Publishing. (Reviews the importance of fluorinated heterocycles in medicinal chemistry).

  • Recent advances in green fluorine chemistry. Dovepress. (Discusses environmentally benign methods for fluorination).

  • Novel method to synthesise valuable fluorinated drug compounds. NUS Faculty of Science, 21 Feb 2025. (Provides details on the mechanism of the copper-catalyzed reaction).

  • Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. Nature Chemistry. (The primary research article on the copper-catalyzed method).

  • A New Synthesis of Fluorinated Oxetanest. ElectronicsAndBooks. (Describes a Lewis acid-catalyzed [2+2] cycloaddition for synthesizing polyfluorinated oxetanes).

  • Synthesis of Polyfluoroöxetanes by Photoinitiated Addition of Fluorocarbonyl Compounds to Fluoroölefins. Journal of the American Chemical Society, ACS Publications. (Details a photochemical approach to fluorinated oxetane synthesis).

  • Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. RSC Publishing. (Provides context on the synthesis of substituted oxetanes).

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, ACS Publications, 7 Sep 2023. (Reviews the applications and benefits of oxetanes in drug discovery).

  • Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes. Chemical Communications, RSC Publishing, 7 Jan 2025. (Illustrates a modern application of Lewis acid catalysis in cycloadditions).

  • Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses. (Provides a detailed experimental protocol for a related Lewis acid-catalyzed cycloaddition).

References

A Head-to-Head Comparison of Oxetane Synthesis Methodologies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Moiety in Drug Discovery

To the modern medicinal chemist, the oxetane ring is a familiar and increasingly valuable structural motif. These four-membered cyclic ethers are finding widespread application as bioisosteres for gem-dimethyl and carbonyl groups, offering a unique combination of properties that can significantly enhance the pharmacological profile of drug candidates.[1][2] The inherent ring strain of approximately 25.5 kcal/mol, while less than that of an epoxide, renders the oxetane ring a potent hydrogen bond acceptor, a property that can facilitate crucial interactions with biological targets.[2] Furthermore, the introduction of an oxetane can improve aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in the optimization of lead compounds.[1][2]

Given the growing importance of this scaffold, a thorough understanding of the available synthetic methodologies is paramount for researchers in drug development. This guide provides a head-to-head comparison of the most prevalent strategies for oxetane synthesis: the Paternò–Büchi reaction, the intramolecular Williamson ether synthesis, and the cyclization of 1,3-diols. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers to make informed decisions in their synthetic endeavors.

I. The Paternò–Büchi Reaction: A Photochemical Approach to [2+2] Cycloaddition

The Paternò–Büchi reaction stands as a classic and powerful method for the direct formation of the oxetane ring through a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene.[3][4] This atom-economical approach is particularly attractive for accessing highly substituted oxetanes that may be challenging to synthesize via other routes.

Mechanism and Experimental Considerations

The reaction is initiated by the photoexcitation of the carbonyl compound to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). Both excited states are capable of reacting with a ground-state alkene to furnish the oxetane product, typically proceeding through a diradical intermediate.[3][5]

The choice of solvent and irradiation wavelength are critical parameters. Non-polar solvents are generally preferred.[6] For aromatic carbonyl compounds, irradiation is typically performed at around 300 nm, whereas aliphatic carbonyls often require higher energy UV light (e.g., 254 nm).[6] A notable drawback can be the relatively low quantum yields, often due to competing side reactions such as the photochemical coupling of the carbonyl compound to form a pinacol.[6]

Experimental Protocol: Synthesis of a Substituted Oxetane via the Paternò–Büchi Reaction

Materials:

  • Aromatic aldehyde or ketone (1.0 mmol)

  • Alkene (2.0-5.0 mmol)

  • Anhydrous, degassed benzene or acetonitrile (10 mL)

  • Photoreactor equipped with a suitable UV lamp (e.g., 300 nm for aromatic ketones)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a quartz reaction vessel, dissolve the carbonyl compound (1.0 mmol) and the alkene (2.0-5.0 mmol) in the chosen anhydrous and degassed solvent (10 mL).

  • Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the carbonyl.

  • Seal the reaction vessel and place it in the photoreactor.

  • Irradiate the solution at the appropriate wavelength (e.g., 300 nm) with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired oxetane.

II. The Intramolecular Williamson Ether Synthesis: A Classic C-O Bond Formation

The Williamson ether synthesis is a cornerstone of organic chemistry and its intramolecular variant remains one of the most common and practical methods for constructing the oxetane ring.[7] This approach relies on the SN2 displacement of a leaving group by an alkoxide within the same molecule.

Mechanism and Causality of Experimental Choices

The synthesis begins with a 1,3-halohydrin or a 1,3-diol that is selectively functionalized at one terminus with a good leaving group (e.g., tosylate, mesylate, or halide). Treatment with a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) deprotonates the hydroxyl group to form an alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the leaving group to form the four-membered ring.

The choice of base and solvent is crucial to favor the desired 4-exo-tet cyclization. Sterically hindered bases are often employed to minimize competing intermolecular reactions. Aprotic solvents are typically used to avoid solvation of the alkoxide, which would decrease its nucleophilicity. A significant limitation of this method is the potential for a competing E2 elimination reaction, particularly with secondary or tertiary alkyl halides, which can lead to the formation of an unsaturated alcohol.[8][9]

Experimental Protocol: Synthesis of a 2-Substituted Oxetane via Intramolecular Williamson Ether Synthesis

Materials:

  • 1,3-Diol (1.0 mmol)

  • p-Toluenesulfonyl chloride (1.1 mmol)

  • Pyridine (2.0 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

  • Monotosylation: Dissolve the 1,3-diol (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.0 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 mmol).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the progress by TLC until the starting diol is consumed.

  • Quench the reaction with water and extract the product with DCM. Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude monotosylate by column chromatography if necessary.

  • Cyclization: Under an inert atmosphere, suspend sodium hydride (1.5 mmol) in anhydrous THF (5 mL).

  • Add a solution of the purified monotosylate (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude oxetane by column chromatography.

III. Synthesis from 1,3-Diols: A Direct Cyclodehydration Approach

The direct cyclization of 1,3-diols offers a more convergent route to oxetanes, avoiding the pre-functionalization required for the Williamson ether synthesis. This transformation can be achieved under various conditions, often involving the in situ activation of one of the hydroxyl groups.

Mechanism and Methodological Variations

A common strategy involves the monotosylation of the 1,3-diol followed by in situ cyclization upon treatment with a base, effectively a one-pot Williamson etherification.[1] Alternatively, reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) in a Mitsunobu reaction can be employed for the cyclodehydration of 1,3-diols. Another approach involves the acid-catalyzed cyclization, although this can be prone to side reactions like elimination or rearrangement, particularly with sensitive substrates.

The choice of method depends on the substrate's functional group tolerance and the desired stereochemistry. For instance, the Mitsunobu reaction proceeds with inversion of stereochemistry at the reacting center.

Experimental Protocol: One-Pot Synthesis of an Oxetane from a 1,3-Diol

Materials:

  • 1,3-Diol (1.0 mmol)

  • Potassium tert-butoxide (KOtBu) (2.2 mmol)

  • p-Toluenesulfonyl chloride (1.1 mmol)

  • Anhydrous tetrahydrofuran (THF) (20 mL)

Procedure:

  • Dissolve the 1,3-diol (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

  • Add potassium tert-butoxide (2.2 mmol) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 mmol) in anhydrous THF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude oxetane by column chromatography.

Head-to-Head Comparison of Oxetane Synthesis Methodologies

FeaturePaternò–Büchi ReactionIntramolecular Williamson Ether SynthesisSynthesis from 1,3-Diols (One-Pot)
Starting Materials Carbonyl compound, Alkene1,3-Halohydrin or functionalized 1,3-Diol1,3-Diol
Key Transformation [2+2] PhotocycloadditionIntramolecular SN2 CyclizationCyclodehydration
Typical Yields Variable, can be high for suitable substrates (up to 98%)[1]Generally good to excellent (59-87% for some 3,3-disubstituted oxetanes)[1]Good (e.g., 78-82% for specific examples)[1]
Reaction Conditions Photochemical (UV irradiation)Basic (NaH, KOtBu)Basic (KOtBu) or other dehydrating agents
Stereoselectivity Can be high, but depends on the excited state and substrateGenerally high (SN2 inversion)Depends on the specific method (e.g., Mitsunobu gives inversion)
Substrate Scope Broad for electron-rich alkenes and aromatic carbonylsBroad, but sensitive to steric hindrance at the electrophilic carbonGood for a range of diols
Key Advantages Atom economical, direct formation of highly substituted oxetanesReliable, well-established, good control of stereochemistryConvergent, can be a one-pot procedure
Key Limitations Low quantum yields, side reactions (pinacol formation), requires specialized equipmentPotential for competing elimination reactions, requires pre-functionalization of the substrateCan be substrate-dependent, potential for side reactions under acidic conditions

Visualizing the Synthetic Pathways

To further clarify the discussed methodologies, the following diagrams illustrate the core transformations.

Paternò–Büchi Reaction Mechanism

Paterno_Buchi Carbonyl Carbonyl Excited Carbonyl Excited Carbonyl Carbonyl->Excited Carbonyl Diradical Intermediate Diradical Intermediate Excited Carbonyl->Diradical Intermediate + Alkene Oxetane Oxetane Diradical Intermediate->Oxetane Ring Closure Williamson_Ether_Synthesis 1,3-Diol 1,3-Diol Monofunctionalized Diol Monofunctionalized Diol 1,3-Diol->Monofunctionalized Diol Selective Protection/Activation Alkoxide Alkoxide Monofunctionalized Diol->Alkoxide + Base Oxetane Oxetane Alkoxide->Oxetane Intramolecular SN2 Diol_Cyclization 1,3-Diol 1,3-Diol Oxetane Oxetane 1,3-Diol->Oxetane One-Pot Cyclodehydration

References

A Senior Application Scientist's Guide to Assessing the Impact of Fluorine on the Biological Activity of Oxetane Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synergy of Oxetane and Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior pharmacological profiles is paramount. Among the vast arsenal of structural motifs, the oxetane ring has emerged as a particularly valuable scaffold.[1][2] This small, polar, three-dimensional heterocycle is increasingly utilized as a bioisostere for common functionalities like gem-dimethyl and carbonyl groups.[1] Its incorporation can favorably modulate key drug-like properties, including aqueous solubility, metabolic clearance, and lipophilicity.[1][3]

Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[4][5] The unique properties of fluorine—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[4][5]

This guide provides a comparative analysis of how introducing fluorine to oxetane-containing analogues impacts their overall biological activity. We will delve into the mechanistic rationale behind these changes, present comparative experimental data, and provide detailed, self-validating protocols for key in vitro assays that are essential for this assessment.

The Physicochemical Rationale: Why Fluorinate an Oxetane?

The decision to fluorinate an oxetane ring or its substituents is driven by the desire to fine-tune a molecule's properties with surgical precision. The powerful inductive effect of both the oxetane oxygen and the fluorine atom(s) creates a synergistic effect that can dramatically alter the electronic landscape of a molecule.

Key Physicochemical Impacts:

  • Basicity (pKa) Modulation: The potent electron-withdrawing nature of the oxetane ring can significantly lower the pKa of adjacent basic functional groups (e.g., amines) by up to 2.7 units.[1] The addition of fluorine further amplifies this effect, offering a powerful tool to mitigate off-target effects associated with high basicity, such as hERG channel inhibition, without sacrificing aqueous solubility.[6]

  • Lipophilicity (LogP/LogD) Adjustment: While fluorination is often associated with increased lipophilicity, its effect on oxetane analogues can be complex and context-dependent.[7][8] Strategic placement can alter the molecule's conformation and dipole moment, sometimes leading to a decrease in lipophilicity, which can improve the overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[9]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) superfamily.[4][10] Replacing a metabolically labile proton on or near the oxetane ring with fluorine can effectively block a "soft spot," leading to a longer biological half-life and improved bioavailability.[5][10]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Oxetane Analogues

To illustrate these principles, consider the following hypothetical data based on typical findings in medicinal chemistry programs. This table contrasts a parent oxetane-containing compound with its fluorinated analogue across several key parameters.

ParameterParent Oxetane Analogue (Compound A)α,α-difluoro-oxetane Analogue (Compound B)Rationale for Change
Target Binding Affinity (IC₅₀) 15 nM8 nMIncreased potency. The polarized C-F bonds may engage in favorable dipole-dipole or hydrogen bonding interactions within the target's active site.[4]
Metabolic Half-Life (t½, HLM) 25 min75 minEnhanced metabolic stability. Fluorine substitution blocks a site of oxidative metabolism.[10]
Intrinsic Clearance (CLᵢₙₜ) 55 µL/min/mg18 µL/min/mgLower clearance, consistent with increased metabolic stability.
Aqueous Solubility 50 µM120 µMImproved solubility. The combination of the polar oxetane and fluorine can disrupt crystal lattice packing and improve solvation.[1]
Membrane Permeability (Pₑ, PAMPA) 5.0 x 10⁻⁶ cm/s8.5 x 10⁻⁶ cm/sIncreased passive diffusion. Altered lipophilicity and dipole moment can enhance membrane partitioning.[8][11]
Adjacent Amine pKa 8.27.1Reduced basicity. Strong inductive electron withdrawal from both the oxetane oxygen and fluorine atoms.[1][6]

Experimental Design & Protocols

The generation of reliable, comparative data is the bedrock of any structure-activity relationship (SAR) study. The following section provides detailed, self-validating protocols for the core assays required to assess the impact of fluorinating an oxetane analogue.

Workflow for Comparative Assessment

The logical flow of experiments is crucial for an efficient evaluation. This workflow ensures that each step informs the next, from initial synthesis to a final comparative analysis.

G cluster_0 Compound Generation cluster_1 In Vitro Profiling cluster_2 Analysis & Decision A Parent Oxetane Analogue Syn Parallel Synthesis & Purification A->Syn B Fluorinated Oxetane Analogue B->Syn ADME ADME Assays (Metabolic Stability, Permeability) Syn->ADME PD PD Assay (Target Binding) Syn->PD SAR Comparative SAR Analysis ADME->SAR PD->SAR Decision Decision: Advance or Redesign? SAR->Decision

Caption: Experimental workflow for assessing fluorinated oxetane analogues.

Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality: This assay quantifies the rate at which a compound is metabolized by the most prominent Phase I enzymes (CYPs) found in the liver.[12][13] By comparing the disappearance rate of the parent compound to its fluorinated analogue, we can directly measure the impact of fluorination on metabolic stability.[10] The inclusion of NADPH, a necessary cofactor for CYP activity, is essential.[14] A control reaction without NADPH validates that the observed compound loss is enzyme-dependent.

Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final working concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[13]

    • Prepare a 10 mM stock solution of the test compound (and controls like Testosterone for high clearance, and Verapamil for moderate clearance) in DMSO.

    • Prepare a 20 mM NADPH stock solution in phosphate buffer.[14]

  • Incubation Setup (96-well plate):

    • Test Wells (+NADPH): Add buffer, HLM solution, and test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

    • Control Wells (-NADPH): Add buffer, HLM solution, and test compound. Add plain buffer instead of NADPH solution.

    • T₀ Control: For each compound, prepare a sample that will be immediately quenched to represent the 100% starting concentration.

  • Reaction Initiation and Time Points:

    • Initiate the reaction by adding the NADPH stock solution to the "+NADPH" wells.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).[12]

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Interpretation:

    • Plot the natural log of the percent remaining compound versus time.

    • Calculate the half-life (t½) from the slope (k) of the linear portion of the curve: t½ = 0.693 / k.

    • A longer t½ for the fluorinated analogue compared to the parent indicates enhanced metabolic stability.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA assay models passive diffusion across a lipid membrane, which is a primary mechanism for drug absorption in the gastrointestinal tract and for crossing the blood-brain barrier.[11][15] This assay specifically isolates passive permeability, removing confounding factors from active transporters.[11] Comparing the permeability coefficients (Pₑ) of the analogues reveals how fluorination has altered the compound's ability to partition into and cross a lipid bilayer.

Methodology:

  • Membrane and Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a matching 96-well acceptor plate.

    • Prepare a 1-2% (w/v) solution of lecithin in dodecane.[16]

    • Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the donor plate. Allow it to impregnate for at least 15 minutes.[16][17]

  • Solution Preparation:

    • Prepare 500 µM solutions of test compounds and controls (e.g., Propranolol for high permeability, Theophylline for low permeability) in a suitable buffer (e.g., PBS, pH 7.4).[17]

    • Fill the wells of the acceptor plate with 300 µL of the same buffer.

  • Assay Execution:

    • Add 200 µL of the test compound solutions to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."[15]

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[17][18]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Interpretation:

    • Calculate the permeability coefficient (Pₑ) using the following equation: Pₑ = [ -ln(1 - Cₐ/Cₑ) ] / [ A * (1/Vₐ + 1/Vd) * t ] Where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, A is the membrane area, Vₐ and Vd are the volumes of the acceptor and donor wells, and t is the incubation time.

    • A higher Pₑ value for the fluorinated analogue suggests that the structural and electronic modifications have improved its passive membrane permeability.

Protocol 3: Target Binding Affinity via Fluorescence Polarization (FP)

Causality: This assay measures the binding of a small molecule to a larger protein target in solution.[19][20] It relies on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low light polarization. When bound to a large protein, its tumbling slows dramatically, increasing the polarization.[21] A competitive FP assay allows us to determine the IC₅₀ of our unlabeled test compounds (parent and fluorinated analogues) by measuring their ability to displace the tracer.

Methodology:

  • Assay Component Preparation:

    • Tracer: A fluorescently labeled version of a known binder to the target protein. Dilute to a low nanomolar concentration (typically below its Kd) in assay buffer.

    • Target Protein: Purified protein of interest, diluted in assay buffer to a concentration that gives a sufficient signal window (typically >100 mP change between free and bound tracer).[20]

    • Test Compounds: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of the parent and fluorinated oxetane analogues in DMSO, then dilute into assay buffer.

  • Assay Setup (384-well plate):

    • Total Binding Wells: Add tracer and target protein.

    • Nonspecific Binding Wells: Add tracer only.

    • Test Wells: Add tracer, target protein, and the serially diluted test compounds.

  • Execution and Measurement:

    • Mix the components and incubate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with polarizing filters.[22]

  • Data Analysis and Interpretation:

    • Subtract the nonspecific binding signal from all other readings.

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

    • A lower IC₅₀ for the fluorinated analogue indicates a higher binding affinity for the target protein.

Conclusion and Future Outlook

The strategic fluorination of oxetane-containing molecules represents a powerful and nuanced approach in modern drug discovery. As demonstrated, this strategy can profoundly and often beneficially impact a compound's metabolic stability, membrane permeability, and target affinity. The improvement is typically rooted in the unique electronic properties of fluorine and the strength of the C-F bond, which synergize with the inherent characteristics of the oxetane scaffold.[23][24][25]

However, the effects are not always predictable and are highly dependent on the specific location of the fluorine atom(s) and the overall molecular context. Therefore, the robust, parallel experimental evaluation of fluorinated and non-fluorinated analogues, using the validated protocols described herein, is not merely a suggestion but a necessity. This empirical approach, grounded in sound scientific principles, allows for the generation of clear structure-activity relationship data, enabling researchers to make informed decisions and accelerate the journey toward safer and more effective therapeutics. The continued development of novel synthetic methods to access diverse fluorinated oxetanes will undoubtedly expand the toolbox for medicinal chemists and unlock new therapeutic possibilities.[9][25]

References

A Comparative Guide to the Conformational Analysis of the 3-Fluoro-oxetane Ring System

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the conformational preferences of the 3-fluoro-oxetane ring system versus its parent, unsubstituted oxetane. We will explore the fundamental principles governing the puckered nature of this strained four-membered ring and elucidate the profound influence of fluorine substitution. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique structural properties of fluorinated oxetanes.

Introduction: The Puckered World of Oxetanes

The oxetane ring, a four-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry. It is often employed as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups, influencing properties like solubility and metabolic stability.[1][2] Despite its simple appearance, the oxetane ring is not planar. It adopts a "puckered" conformation to alleviate the torsional strain that would arise from eclipsing C-H bonds in a planar arrangement.[3][4]

Unsubstituted oxetane exists as a dynamic equilibrium between two identical puckered conformers, separated by a low-energy planar transition state. X-ray analysis has determined a small puckering angle of approximately 8.7° at 140 K.[1] This puckering is significantly less pronounced than in cyclobutane, a difference attributed to the shorter C-O bond lengths and reduced steric interactions involving the oxygen atom.[1]

The introduction of a substituent onto the ring breaks this symmetry and can dramatically shift the conformational equilibrium, a phenomenon of critical importance in rational drug design.

The Influence of Fluorine: A Battle of Sterics and Stereoelectronics

When a highly electronegative fluorine atom is introduced at the 3-position, it creates two distinct puckered conformers: one where the fluorine occupies an axial-like position and another where it is in an equatorial-like position. The preferred conformation is dictated by a subtle interplay of steric hindrance and powerful stereoelectronic effects.

  • Steric Effects : Classical steric theory would predict a strong preference for the equatorial conformer, which places the larger fluorine substituent away from the rest of the ring, minimizing 1,3-diaxial interactions.

  • Stereoelectronic Effects (The Gauche and Pseudo-Anomeric Effect) : The analysis is more complex than simple sterics. The presence of the electronegative fluorine atom and the ring oxygen introduces significant stereoelectronic interactions. An effect analogous to the well-known anomeric effect in pyranose rings can be invoked.[5] This "pseudo-anomeric effect" in the 3-fluoro-oxetane system can be described as a stabilizing hyperconjugative interaction between the lone pairs of the ring oxygen and the antibonding (σ*) orbital of the C-F bond. This interaction is maximized when the oxygen lone pair and the C-F bond are anti-periplanar, a geometry that strongly favors the axial conformation. Furthermore, electrostatic repulsion between the partially negative fluorine and oxygen atoms is minimized in the axial arrangement compared to the equatorial one.[6][7]

The final conformational equilibrium represents the energetic sum of these competing forces. For 3-fluoro-oxetane, the stereoelectronic stabilization of the axial conformer is significant and often outweighs the steric preference for the equatorial position.

Comparative Data: Unsubstituted Oxetane vs. 3-Fluoro-oxetane

The following table summarizes the key conformational parameters for the two ring systems, derived from experimental data and computational studies.

ParameterUnsubstituted Oxetane3-Fluoro-oxetaneCausality of Difference
Puckering Angle ~8.7° - 10.7°[1][4]Greater than unsubstitutedThe introduction of the substituent increases unfavorable eclipsing interactions, leading to a more puckered ring to alleviate strain.[2][3]
Preferred Conformer(s) Two rapidly interconverting, equivalent puckered conformersA single preferred conformer (typically axial )The fluorine substituent breaks the ring's symmetry. The axial conformer is stabilized by a pseudo-anomeric effect.[6][7]
Key Stabilizing Force Relief of torsional strainHyperconjugation (nO → σ*C-F) and minimization of dipole-dipole repulsionThe electronegative fluorine atom introduces powerful stereoelectronic effects that dominate the conformational landscape.
NMR Signature (3JHH) Averaged coupling constants due to rapid interconversionDistinct sets of coupling constants for axial and equatorial protonsA locked or strongly biased conformation results in non-equivalent protons with different dihedral angles to their neighbors.

Methodologies for Conformational Analysis

Determining the precise conformation and the energetic landscape of these rings requires a combination of experimental spectroscopy and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for conformational analysis in solution. Vicinal proton-proton coupling constants (3JHH) are particularly informative, as their magnitude is related to the dihedral angle between the protons via the Karplus equation.

  • Sample Preparation : Dissolve a ~5-10 mg sample of the oxetane derivative in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) in a standard 5 mm NMR tube.

  • Data Acquisition :

    • Acquire a standard high-resolution 1D 1H NMR spectrum.

    • Acquire 2D correlation experiments, such as COSY, to unambiguously assign proton signals and their coupling partners.[8]

    • For more detailed spatial information, acquire a 2D NOESY or ROESY experiment to identify through-space correlations, which can help differentiate axial vs. equatorial protons based on their proximity to other ring protons.[9]

  • Data Analysis :

    • Extract the 3JHH coupling constants for the C2 and C4 protons with the C3 proton.

    • Interpretation : In a puckered ring, cis and trans relationships lead to different dihedral angles. For the axial conformer of 3-fluoro-oxetane, one expects a large (~8-10 Hz) trans-diaxial coupling and a smaller (~2-4 Hz) cis-axial-equatorial coupling. For the equatorial conformer, two smaller gauche couplings would be expected. The observed values reveal the dominant conformation.

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for mapping the potential energy surface and corroborating experimental findings.[10][11]

  • Structure Building : Construct 3D models of both the axial and equatorial conformers of 3-fluoro-oxetane using molecular modeling software.

  • Geometry Optimization : Perform full geometry optimizations for both conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This finds the lowest energy structure for each conformer.[12]

  • Frequency Calculation : Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, Gibbs free energy).

  • Energy Comparison : Compare the calculated Gibbs free energies of the axial and equatorial conformers. The difference in energy (ΔG) allows for the calculation of the expected equilibrium population of each conformer.

  • Orbital Analysis : To validate the pseudo-anomeric effect, perform a Natural Bond Orbital (NBO) analysis. This will quantify the stabilization energy (E(2)) of the nO → σ*C-F hyperconjugative interaction in the axial conformer.

Visualizing the Conformations and Workflow

Diagrams provide a clear visual summary of the concepts and processes described.

G cluster_oxetane Unsubstituted Oxetane cluster_fluoro 3-Fluoro-oxetane O1 Puckered 1 O_TS Planar TS O1->O_TS Low ΔG‡ O2 Puckered 2 O2->O_TS Rapid Interconversion O_TS->O1 O_TS->O2 F_ax Axial Conformer (Lower Energy) F_TS Planar TS F_ax->F_TS High ΔG‡ F_eq Equatorial Conformer (Higher Energy) F_eq->F_TS Biased Equilibrium F_TS->F_ax F_TS->F_eq

Caption: Energy profile comparison of oxetane and 3-fluoro-oxetane.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis Sample Prepare Sample NMR Acquire 1D/2D NMR Spectra Sample->NMR J_Coup Extract ³JHH Coupling Constants NMR->J_Coup NOE Analyze NOE Correlations NMR->NOE Result Determine Dominant Conformer & Quantify Stabilization J_Coup->Result NOE->Result Build Build Axial & Equatorial Models Opt DFT Geometry Optimization Build->Opt Freq Frequency Calculation Opt->Freq NBO NBO Analysis Freq->NBO Freq->Result NBO->Result

Caption: Workflow for the conformational analysis of 3-fluoro-oxetane.

Conclusion and Implications

The conformational analysis of 3-fluoro-oxetane reveals a fascinating departure from its unsubstituted parent. While unsubstituted oxetane is a flexible ring with a shallow puckering potential, the introduction of a fluorine atom at the 3-position creates a much more rigid system with a strong preference for the axial conformer. This preference is not driven by sterics, but by a powerful stabilizing pseudo-anomeric effect.

For drug development professionals, this understanding is crucial. The rigid, well-defined conformation of 3-fluoro-oxetane can be exploited to lock a molecule into a specific bioactive conformation, potentially increasing binding affinity and selectivity for its biological target. The ability to predict and confirm the three-dimensional structure of these scaffolds using the NMR and computational methods outlined here is an essential component of modern structure-based drug design.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (3-Fluoro-oxetan-3-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the introduction of novel chemical entities into a workflow necessitates a rigorous understanding of their entire lifecycle, from synthesis to disposal. (3-Fluoro-oxetan-3-ylmethyl)methylamine, a compound featuring a unique combination of a fluorinated oxetane and a methylamine moiety, requires a nuanced approach to its handling and disposal. This guide provides a detailed, step-by-step protocol grounded in established safety principles and regulatory standards to ensure the safe and compliant management of this compound's waste stream.

Synthesized Hazard Profile and Core Chemical Characteristics

Due to the specialized nature of this compound, a specific, universally adopted Safety Data Sheet (SDS) may not be readily available. Therefore, a synthesized hazard profile based on its constituent functional groups is essential for risk assessment.

  • Fluorinated Organic Moiety: The presence of a carbon-fluorine bond significantly increases the chemical stability of the molecule. Such compounds can be environmentally persistent and are often categorized with other per- and polyfluoroalkyl substances (PFAS), sometimes referred to as "forever chemicals".[1][2] This stability makes them resistant to conventional breakdown methods and necessitates high-temperature destruction.[2]

  • Amine Group: The methylamine functional group renders the compound basic. Amines can be corrosive and may react exothermically with acids. They are also incompatible with strong oxidizing agents.[3]

  • Oxetane Ring: The four-membered oxetane ring, while more stable than an epoxide, is a strained ether that can potentially undergo ring-opening reactions under certain conditions, although it is generally stable under standard laboratory protocols.

This structural analysis informs the core principle of its disposal: This compound waste must be treated as a persistent, reactive, and potentially toxic hazardous waste.

Property/Characteristic Inferred Risk/Consideration Primary Rationale
Chemical State Assumed to be a liquid or low-melting solid at STP.Based on similar small molecule structures.
Persistence High environmental persistence.Strong carbon-fluorine bond is difficult to break down naturally or via standard chemical treatment.[1][2]
Reactivity Corrosive (alkaline), incompatible with acids and strong oxidizers.Presence of the methylamine group.[3]
Toxicity Data is limited, but should be handled as toxic.Fluorinated organic compounds and amines can have metabolic and irritant effects. Assume high toxicity as a precaution.
Primary Disposal Hazard Incomplete destruction can lead to the formation of other hazardous fluorinated byproducts (PICs).[4]The high stability of the C-F bond requires specific, high-energy disposal conditions.

Mandatory Laboratory Waste Management Protocol

Proper disposal begins at the point of generation. Adherence to a strict in-lab waste management protocol is the first line of defense against environmental contamination and workplace exposure.

Step 1: Waste Segregation and Collection

All waste streams containing this compound must be meticulously segregated.

  • Designate a Specific Waste Container: Use a clearly labeled, compatible container exclusively for this compound and materials contaminated with it. Recommended container materials are polyethylene or polypropylene.[5]

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". Include the approximate concentration and date accumulation started. This is a requirement under OSHA's Hazard Communication Standard.[6][7]

  • Avoid Mixing Waste: Do not mix this waste with other chemical waste streams, especially acids, strong oxidizing agents, or chlorinated solvents, to prevent unforeseen reactions.[3][8]

  • Types of Waste:

    • Neat/Concentrated Waste: Collect any unused or residual neat compound directly into the designated hazardous waste container.

    • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that are contaminated must be collected in a sealed, labeled bag or container for hazardous waste disposal.

    • Aqueous & Organic Solutions: Solutions containing the compound should be collected in a designated liquid waste container. Do not dispose of down the drain.

Step 2: Storage of Hazardous Waste
  • Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly acids.[3]

Disposal Decision Workflow and Recommended Procedures

The final disposal of this compound must be handled by a licensed hazardous waste disposal facility. The primary and most effective method for destroying this class of chemical is high-temperature incineration.

G cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal Procedures cluster_tsdf TSDF Operations gen Waste Generation (Neat, Solutions, Contaminated Items) collect Collect in Designated, Labeled Container gen->collect segregate Segregate from Incompatible Waste (e.g., Acids) collect->segregate store Store in Secondary Containment in Satellite Accumulation Area segregate->store request Arrange Pickup by Licensed Hazardous Waste Vendor store->request transport Transport to TSDF (Treatment, Storage, and Disposal Facility) request->transport incinerate Recommended: High-Temperature Incineration (>1,000°C) transport->incinerate Primary Path landfill Not Recommended: Hazardous Waste Landfill transport->landfill Avoid if Possible

Caption: Waste Disposal Workflow for this compound.

Recommended Disposal Method: High-Temperature Incineration

Due to the robust nature of the carbon-fluorine bond, high-temperature incineration is the most effective technology for the complete destruction of fluorinated organic compounds.[1]

  • Mechanism: Temperatures exceeding 1,000°C with sufficient residence time can break the C-F bond, leading to the formation of hydrogen fluoride (HF), which can then be scrubbed from the flue gas.[4]

  • Why it's necessary: Failure to achieve complete destruction can result in the emission of smaller, potentially more mobile, and hazardous fluorinated compounds, known as products of incomplete combustion (PICs).[4] Recent EPA studies have focused on ensuring destruction rates greater than 99.999% to prevent such occurrences.[2]

  • Action: Your institution's Environmental Health & Safety (EHS) office will contract with a waste vendor capable of this technology. Ensure your waste is properly manifested for incineration.

Alternative (Not Recommended) Method: Hazardous Waste Landfill

While disposing of containerized waste in a licensed hazardous waste landfill is a compliant option for many chemicals, it is not ideal for persistent fluorinated compounds.[1]

  • Mechanism: This method relies on long-term containment rather than destruction.[1]

  • Why it's not recommended: Given the designation of similar compounds as "forever chemicals," landfilling poses a long-term risk of eventual leaching into the environment. This approach merely contains the problem rather than solving it.

Spill Management Procedures

Accidents happen, and immediate, correct action is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills, or if you feel symptoms of exposure, evacuate the area and contact your institution's emergency response team.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and nitrile gloves. For larger spills, a respirator may be necessary.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to dike the spill and prevent it from spreading.[3][8][9]

  • Collect Absorbed Material: Carefully collect the saturated absorbent material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[3][8]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, as required by your institution's policies.

Regulatory Framework

The disposal of this compound falls under the regulatory authority of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department is responsible for ensuring compliance with these regulations, which govern everything from waste identification and labeling to final disposal.[10][11] By following the protocols outlined in this guide, you will be operating in alignment with these foundational requirements.

References

A Comprehensive Guide to the Safe Handling of (3-Fluoro-oxetan-3-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (3-Fluoro-oxetan-3-ylmethyl)methylamine (CAS Number: 1416323-10-8).[1] The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical hygiene. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guidance is synthesized from data on analogous structures, including fluoroalkylamines and oxetanes, to provide a robust framework for risk mitigation.

Understanding the Hazard Profile
  • Oxetane Ring: Oxetanes are cyclic ethers that can be reactive. While generally more stable than epoxides, they can undergo ring-opening reactions, particularly in the presence of acids or strong nucleophiles. Some oxetanes are known to be flammable.[2]

  • Fluoroalkylamine Group: The presence of a fluorine atom can significantly alter the chemical and biological properties of the amine. Fluoroalkylamines are used in various applications and their reactivity is a subject of ongoing research.[3][4] Amines, in general, can be corrosive, irritants, and may cause respiratory issues.[5][6] A closely related analog, (3-(3-Fluorophenyl)oxetan-3-yl)methylamine, is known to cause serious eye damage, skin irritation, and respiratory irritation, and is harmful if swallowed.[7]

  • Methylamine Substructure: Methylamine is a primary amine that is a colorless, flammable gas with a strong, fish-like odor.[8][9] It is classified as a substance that causes severe skin burns and eye damage, and may cause respiratory irritation.[6][10]

Based on this structural analysis, it is prudent to treat this compound as a hazardous substance with the potential to cause skin and eye irritation or damage, respiratory tract irritation, and potential harm if ingested.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is paramount when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body Part Required PPE Rationale and Specifications
Eyes and Face Chemical Splash Goggles and Face ShieldGiven the high risk of serious eye damage from analogous compounds, chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[11] A face shield worn over the goggles is required when there is a risk of splashing, such as during transfers of larger quantities or during reactions that could become exothermic.[11][12]
Hands Double Gloving with Chemically Resistant GlovesNitrile gloves are a common choice for incidental contact, but their resistance to specific chemicals can vary.[11][12] It is recommended to use a double-gloving system. The inner glove can be a standard nitrile glove, while the outer glove should be a thicker, chemically resistant material such as neoprene or butyl rubber, especially for prolonged handling. Always consult the glove manufacturer's chemical resistance guide.[11]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against splashes and potential fire hazards.[11] Standard cotton lab coats are not sufficient.
Feet Closed-toe, Chemical-resistant ShoesShoes must fully cover the feet. Leather or other chemically resistant materials are recommended. Perforated shoes or sandals are strictly prohibited.[13]
Respiratory Use in a Certified Chemical Fume HoodAll handling of this compound should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[14] If engineering controls are not sufficient to maintain exposure below acceptable limits, a respirator may be required. Respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.[11]

Visualizing the PPE Protocol

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_ppe_selection PPE Selection Assess_Task Assess Task-Specific Risks Eye_Face_Protection Chemical Goggles & Face Shield Assess_Task->Eye_Face_Protection Body_Protection Flame-Resistant Lab Coat Assess_Task->Body_Protection Consult_SDS_Analogue Consult Analogue SDS Hand_Protection Double Gloving: Nitrile (inner) Neoprene/Butyl (outer) Consult_SDS_Analogue->Hand_Protection Respiratory_Protection Chemical Fume Hood Consult_SDS_Analogue->Respiratory_Protection Proceed_With_Handling Proceed with Handling Eye_Face_Protection->Proceed_With_Handling All PPE Donned Hand_Protection->Proceed_With_Handling Body_Protection->Proceed_With_Handling Respiratory_Protection->Proceed_With_Handling Start Start Start->Assess_Task Start->Consult_SDS_Analogue

Caption: PPE Selection Workflow for this compound.

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every step.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Keep the container tightly closed when not in use.[14]

Step 2: Preparation and Weighing

  • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • All manipulations, including weighing and dilutions, must be performed inside a certified chemical fume hood.

  • Use compatible tools (e.g., stainless steel or glass) for transfers.

  • For weighing, use a tared, sealed container to minimize exposure.

Step 3: In-Reaction Handling

  • When adding the compound to a reaction vessel, do so slowly and in a controlled manner.

  • Be aware of the potential for exothermic reactions, especially when mixing with other reagents. Monitor the reaction temperature closely.

  • Ensure that the reaction setup is secure and properly vented within the fume hood.

Step 4: Post-Reaction Workup and Quenching

  • Any quenching of the reaction should be done cautiously, anticipating potential gas evolution or heat generation.

  • Handle all post-reaction mixtures with the same level of precaution as the starting material until the product is isolated and its hazards are fully characterized.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

Waste Segregation:

  • All waste materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, clearly labeled, and sealed container. Do not mix with incompatible waste streams.

Disposal Procedures:

  • Follow all institutional, local, and national regulations for the disposal of halogenated organic compounds and amines.

  • The waste container should be labeled with the full chemical name and a description of its contents.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

Visualizing the Handling and Disposal Workflow

Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol Receipt Receipt & Inspection Storage Secure Storage Receipt->Storage Preparation Preparation in Fume Hood Storage->Preparation Reaction In-Reaction Monitoring Preparation->Reaction Workup Post-Reaction Workup Reaction->Workup Segregation Waste Segregation Workup->Segregation Containerization Labeled Waste Container Segregation->Containerization Disposal Licensed Disposal Containerization->Disposal End End Disposal->End Start Start Start->Receipt

Caption: Handling and Disposal Workflow for this compound.

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. This guidance should be viewed as a starting point, to be supplemented by careful review of any new information and by the professional judgment of the experienced scientist.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.